Triiodothyronine sulfate
Descripción
Triiodothyronine sulfate has been reported in Homo sapiens and Bos taurus with data available.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-3-[3,5-diiodo-4-(3-iodo-4-sulfooxyphenoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO7S/c16-9-6-8(1-2-13(9)26-27(22,23)24)25-14-10(17)3-7(4-11(14)18)5-12(19)15(20)21/h1-4,6,12H,5,19H2,(H,20,21)(H,22,23,24)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQYQXVJBNDCGY-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I3NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185066 | |
| Record name | Triiodothyronine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
731.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Triiodothyronine sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
31135-55-4 | |
| Record name | Triiodothyronine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31135-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triiodothyronine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031135554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triiodothyronine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triiodothyronine sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Significance of Triiodothyronine Sulfate in Human Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triiodothyronine sulfate (T3S), a sulfated conjugate of the active thyroid hormone triiodothyronine (T3), has long been recognized as a significant metabolite in human thyroid hormone metabolism. While initially considered an inactive byproduct destined for excretion, emerging research has unveiled a more nuanced role for T3S, particularly as a potential reservoir for active T3 and its involvement in specific physiological and pathophysiological states. This technical guide provides a comprehensive overview of the discovery, analytical methodologies, and metabolic significance of T3S in humans. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of this metabolite, from its historical identification to its implications in thyroid hormone homeostasis. This document summarizes key quantitative data, details experimental protocols for its study, and visualizes the intricate metabolic pathways in which it participates.
Historical Perspective and the Discovery of this compound
The story of this compound (T3S) is intrinsically linked to the broader history of thyroid hormone research. Following the isolation of thyroxine (T4) by Edward C. Kendall in 1914 and the discovery of the more potent triiodothyronine (T3) by Gross and Pitt-Rivers in 1952, the focus of thyroid research shifted towards understanding the metabolism and peripheral actions of these hormones.[1][2][3] Early investigations into thyroid hormone metabolism in the mid-20th century utilized radioiodine tracers and chromatographic techniques to identify various metabolites in urine and plasma.
While a definitive first-discovery paper for T3S in humans remains elusive in the readily available literature, its existence as a product of peripheral T3 metabolism was acknowledged in studies preceding the development of highly specific assays. The sulfated conjugate of T3 was long recognized as a normal product of this metabolic pathway.[4] A pivotal moment in the study of T3S came in 1992 with the work of Chopra and colleagues, who developed a highly sensitive and specific radioimmunoassay (RIA) for T3S. This technological advancement allowed for the first time the precise quantification of T3S in human serum and amniotic fluid, confirming its status as a normal component of human circulation and revealing significant alterations in its concentration in various physiological and pathological conditions.
Physicochemical Properties and Structure
This compound is an endogenous metabolite formed by the addition of a sulfate group to the phenolic hydroxyl group of the outer ring of triiodothyronine.
-
Chemical Name: 3,5,3'-Triiodothyronine-3'-sulfate
-
Molecular Formula: C₁₅H₁₂I₃NO₇S
-
Appearance: Off-white to pale yellow solid
-
Solubility: Soluble in organic solvents such as DMSO and DMF.
The addition of the sulfate moiety significantly increases the water solubility of T3, facilitating its transport in biological fluids and its eventual excretion.
Quantitative Data on this compound in Humans
The development of a specific radioimmunoassay for T3S has enabled the quantification of its circulating levels in various human populations. The following tables summarize key quantitative data from foundational and subsequent studies.
Table 1: Serum this compound (T3S) Concentrations in Healthy and Diseased States
| Population/Condition | Mean Serum T3S Concentration (pmol/L) | Range/Standard Error | Reference |
| Healthy Adults | 76 | ± 7.2 (SE) | Chopra et al., 1992 |
| Hyperthyroidism (Graves' Disease) | 268 | ± 29 (SE) | Chopra et al., 1992 |
| Hypothyroidism | 92 | ± 28 (SE) | Chopra et al., 1992 |
| Nonthyroidal Illness | 201 | ± 32 (SE) | Chopra et al., 1992 |
| Pregnancy (15-31 weeks) | 40 | ± 6.2 (SE) | Chopra et al., 1992 |
| Newborns (Cord Sera) | 429 | ± 39 (SE) | Chopra et al., 1992 |
Table 2: Metabolic Clearance Rate of this compound in Euthyroid Men
| Parameter | Value | Units | Reference |
| Metabolic Clearance Rate (MCR) | 127 ± 8 | L/day | LoPresti et al., 1991[4] |
| Primary Route of Disposal | Deiodination | - | LoPresti et al., 1991[4] |
| Deiodination Efficiency | 92% | % of disposal | LoPresti et al., 1991[4] |
Metabolic Pathways and Signaling
The metabolism of T3S is intricately linked with the broader pathways of thyroid hormone activation and inactivation. The key enzymes involved are sulfotransferases (SULTs) for its synthesis and iodothyronine deiodinases, particularly Type 1 deiodinase (D1), for its degradation.
Synthesis of this compound
T3S is synthesized from T3 primarily in the liver by the action of cytosolic sulfotransferases, with SULT1A1 being a key enzyme in this process. This sulfation step is a crucial part of the body's mechanism to regulate the levels of active thyroid hormone.
Figure 1: Enzymatic synthesis of this compound (T3S) from Triiodothyronine (T3).
Degradation and Potential Reactivation of T3S
T3S is a preferred substrate for Type 1 iodothyronine deiodinase (D1), which is abundant in the liver, kidneys, and thyroid. D1-mediated deiodination of T3S leads to the formation of diiodothyronine sulfate (T2S) and inorganic iodide. This pathway represents a major route for the clearance of T3S from the circulation.
Furthermore, T3S can be desulfated by tissue and bacterial sulfatases, regenerating active T3. This suggests that T3S may act as a circulating reservoir of T3, which can be reactivated in specific tissues or under certain physiological conditions.[5]
Figure 2: Metabolic fate of this compound (T3S).
Biological Activity
In vitro studies have generally shown that T3S has no intrinsic thyromimetic activity. It does not bind with high affinity to thyroid hormone receptors and fails to elicit the downstream cellular responses typically associated with T3. However, its ability to be converted back to T3 suggests an indirect biological role.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Protocol for Radioimmunoassay (RIA) of this compound
This protocol is based on the method developed by Chopra et al. (1992), which enabled the first sensitive and specific measurement of T3S in human serum.
Objective: To quantify the concentration of T3S in human serum.
Materials:
-
Anti-T3S antiserum (rabbit)
-
¹²⁵I-labeled T3S (tracer)
-
T3S standards of known concentrations
-
Goat anti-rabbit gamma globulin (second antibody)
-
Normal rabbit serum
-
Phosphate-buffered saline (PBS) with 0.1% gelatin
-
Ethanol
-
Serum samples
Procedure:
-
Sample Preparation (Ethanol Extraction):
-
To 1.0 mL of serum, add 2.0 mL of cold absolute ethanol.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 2000 x g for 20 minutes at 4°C.
-
Decant the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 1.0 mL of PBS with 0.1% gelatin.
-
-
Radioimmunoassay:
-
Set up assay tubes in duplicate for standards, controls, and extracted samples.
-
To each tube, add 100 µL of standard or reconstituted sample extract.
-
Add 100 µL of ¹²⁵I-T3S (approximately 10,000 cpm) to each tube.
-
Add 100 µL of diluted anti-T3S antiserum to all tubes except the non-specific binding (NSB) tubes.
-
Vortex and incubate for 24 hours at 4°C.
-
Add 100 µL of a mixture of goat anti-rabbit gamma globulin and normal rabbit serum.
-
Vortex and incubate for another 24 hours at 4°C.
-
Centrifuge the tubes at 2000 x g for 30 minutes at 4°C.
-
Decant the supernatant and count the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of T3S standards.
-
Determine the concentration of T3S in the samples by interpolating their percentage of bound tracer on the standard curve.
-
References
- 1. The discovery of thyroid replacement therapy. Part 3: A complete transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3:5:3′-Triiodothyronine. 1. Isolation from thyroid gland and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The identification of 3:5:3'-L-triiodothyronine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thyroiduk.org [thyroiduk.org]
- 5. Preparation of 125I-thyroxine and 125I-triiodothyronine of high specific activity for the radioimmunoassay of serum total T4 and T3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on the Metabolism of Triiodothyronine Sulfate: A Technical Guide
Abstract
Triiodothyronine sulfate (T3S), a major metabolite of triiodothyronine (T3), has been a subject of scientific inquiry for decades, particularly concerning its role in thyroid hormone homeostasis. Early research was pivotal in elucidating the metabolic pathways governing its formation and degradation, revealing a complex interplay of enzymatic processes primarily in the liver and kidneys. This technical guide provides an in-depth review of these seminal studies, focusing on the core metabolic pathways of sulfation and deiodination. It presents key quantitative data in structured tables for comparative analysis, details the experimental protocols employed in these foundational studies, and provides visualizations of the metabolic and experimental workflows using the DOT language. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational research in T3S metabolism.
Introduction
The biological activity of thyroid hormones is tightly regulated, not only through their synthesis and secretion but also through their peripheral metabolism. Triiodothyronine (T3), the most potent form of thyroid hormone, undergoes several metabolic transformations, including conjugation reactions. Among these, sulfation of the phenolic hydroxyl group of T3 to form this compound (T3S) emerged as a significant metabolic pathway.[1][2] Early investigations revealed that T3S is not merely an inactive excretion product but a substrate for further enzymatic reactions, suggesting a more intricate role in thyroid hormone regulation. This guide revisits the foundational studies that first characterized the metabolism of T3S, providing a detailed overview of the experimental approaches and key findings that have shaped our current understanding.
Core Metabolic Pathways
The metabolism of T3S is primarily characterized by two key enzymatic processes: its formation from T3 via sulfation and its subsequent degradation through deiodination. Glucuronidation represents another, albeit less prominent, conjugation pathway for T3.
Sulfation of Triiodothyronine (T3)
The formation of T3S is catalyzed by sulfotransferases (SULTs), a family of enzymes that transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate.[3] Early studies in rats identified the liver and kidneys as major sites of T3 sulfation.[3][4] In vitro assays using rat liver cytosol were instrumental in characterizing the kinetics of this reaction.[3]
Deiodination of this compound (T3S)
Once formed, T3S is a substrate for iodothyronine deiodinases, particularly the type I deiodinase (D1) found predominantly in the liver, kidney, and thyroid.[1][5] Sulfation of T3 was found to significantly accelerate its inner ring deiodination, leading to the formation of 3,3'-diiodothyronine sulfate (T2S).[1][5] This rapid deiodination of T3S suggests that sulfation is a critical step in the irreversible inactivation and clearance of T3.[1][5]
Glucuronidation of Triiodothyronine (T3)
While sulfation is a major conjugation pathway for T3, glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), also contributes to its metabolism.[6][7] T3-glucuronide is primarily excreted in the bile.[6][7] However, compared to sulfation, glucuronidation is considered a relatively minor pathway for T3 metabolism.[6]
References
- 1. Development of a radioimmunoassay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simplified radioimmunoassay for triiodothyronine: evaluation of a new commercial kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the 3,5,3'-triiodothyronine sulfation activity in the adult and the fetal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo studies on thyroxine and triiodothyronine metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Techniques for assessment of biliary excretion and enterohepatic circulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay (RIA) procedures for Triiodothyronine (T3) and Thyroxine (T4) based on novel micro-magnetizable cellulose particles containing manganese ferrite core [inis.iaea.org]
Investigating the Function of the Type III Secretion System (T3SS) In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Type III Secretion System (T3SS) is a sophisticated nanomachine utilized by many Gram-negative bacteria to directly inject virulence proteins, known as effectors, into the cytoplasm of host cells.[1][2] This direct delivery system allows pathogenic bacteria to manipulate a variety of host cellular processes, including cytoskeletal dynamics, membrane trafficking, and innate immune signaling pathways, ultimately promoting bacterial survival, replication, and dissemination.[3][4][5] Understanding the intricate in vivo functions of the T3SS and its effector proteins is paramount for elucidating disease pathogenesis and for the development of novel anti-infective therapies.[6][7]
This in-depth technical guide provides a comprehensive overview of the core methodologies used to investigate the function of the T3SS in vivo. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret experiments aimed at dissecting the complex interplay between T3SS-possessing bacteria and their hosts. The guide details key experimental protocols, presents quantitative data in a structured format for easy comparison, and provides visualizations of critical signaling pathways and experimental workflows.
I. Key Experimental Protocols for In Vivo T3SS Functional Analysis
A variety of experimental techniques are employed to study the function of the T3SS in living organisms. These methods range from quantifying bacterial colonization and host responses to visualizing effector translocation in real-time.
Animal Models of T3SS-Mediated Pathogenesis
Animal models are indispensable for studying the in vivo relevance of the T3SS in the context of a whole organism.[2][6] The choice of animal model depends on the specific pathogen and the aspect of pathogenesis being investigated.
a. Citrobacter rodentium Mouse Model:
The Citrobacter rodentium infection model in mice is a well-established and robust system for studying attaching and effacing (A/E) pathogens, such as enteropathogenic Escherichia coli (EPEC) and enterohemorrhagic E. coli (EHEC).[8][9] C. rodentium naturally infects mice and possesses a T3SS that is essential for its virulence, causing colonic hyperplasia and inflammation.[8][10]
Protocol: Citrobacter rodentium Infection in Mice [8][9][10]
-
Bacterial Culture: Grow C. rodentium overnight in Luria-Bertani (LB) broth at 37°C with shaking.
-
Inoculum Preparation: Pellet the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1 x 109 colony-forming units (CFU)/100 µL).
-
Mouse Inoculation: Inoculate 6-8 week old C57BL/6 mice by oral gavage with 100 µL of the bacterial suspension.
-
Monitoring Colonization: Collect fecal pellets at various time points post-infection, homogenize in PBS, and plate serial dilutions on appropriate selective agar plates (e.g., MacConkey agar) to enumerate bacterial shedding.
-
Assessment of Pathogenesis: Monitor mice for weight loss and signs of disease. At desired time points, euthanize mice and collect tissues (e.g., colon, spleen, liver) for histological analysis, cytokine profiling, and determination of bacterial burden.
b. Bacterial Burden Quantification:
A fundamental method to assess the role of the T3SS in virulence is to compare the colonization and dissemination of wild-type bacteria with that of a T3SS-deficient mutant.
Protocol: Quantification of Bacterial Load in Organs [7][11][12][13][14]
-
Tissue Homogenization: Aseptically harvest organs (e.g., spleen, liver, mesenteric lymph nodes) and place them in a pre-weighed tube containing a known volume of sterile PBS.
-
Homogenization: Homogenize the tissues using a mechanical homogenizer or by passing through a cell strainer.
-
Serial Dilution and Plating: Perform serial dilutions of the tissue homogenate in PBS.
-
Plating: Plate the dilutions onto selective agar plates and incubate overnight at 37°C.
-
Enumeration: Count the colonies on the plates and calculate the CFU per gram of tissue.
Reporter Assays for Effector Translocation
Reporter-based assays are powerful tools for quantifying the translocation of T3SS effectors into host cells. These assays rely on the fusion of an effector protein to a reporter enzyme that is only active within the eukaryotic host cell.
a. Beta-Lactamase (TEM-1) Reporter Assay:
This assay utilizes a fusion of the effector protein to the TEM-1 β-lactamase enzyme.[1][15] Host cells are loaded with a fluorescent substrate (CCF4/AM) that contains a FRET pair. In the absence of the effector-β-lactamase fusion, excitation of the donor fluorophore results in FRET and emission from the acceptor. Upon translocation, the β-lactamase cleaves the substrate, disrupting FRET and causing a shift in emission.[15]
Protocol: Beta-Lactamase Reporter Assay for Effector Translocation [1][15]
-
Construct Generation: Create a translational fusion of the effector gene of interest with the gene encoding TEM-1 β-lactamase.
-
Infection: Infect host cells (in vitro or in vivo) with bacteria expressing the effector-β-lactamase fusion.
-
Substrate Loading: Load the infected cells with the CCF4/AM substrate according to the manufacturer's instructions.
-
Detection: Measure the fluorescence emission of both the donor and acceptor fluorophores using a fluorescence microscope or a plate reader.
-
Analysis: The ratio of donor to acceptor fluorescence intensity is used to quantify the extent of effector translocation.
b. Adenylate Cyclase (CyaA) Reporter Assay:
This assay involves fusing the effector protein to the calmodulin-dependent adenylate cyclase domain of the Bordetella pertussis CyaA toxin.[16] This domain is inactive in bacteria but becomes enzymatically active upon binding to calmodulin in the eukaryotic cytosol, leading to a measurable increase in cyclic AMP (cAMP) levels.[16]
Protocol: Adenylate Cyclase Reporter Assay for Effector Translocation [16]
-
Construct Generation: Create a translational fusion of the effector gene to the CyaA reporter domain.
-
Infection: Infect host cells with bacteria expressing the effector-CyaA fusion.
-
Cell Lysis: Lyse the infected cells at various time points post-infection.
-
cAMP Measurement: Quantify the intracellular cAMP concentration in the cell lysates using a commercially available cAMP enzyme-linked immunosorbent assay (ELISA) kit.
Fluorescent Labeling for In Vivo Imaging
Directly visualizing effector proteins within host cells provides invaluable spatial and temporal information about their function.
a. FlAsH/ReAsH Labeling:
This technology utilizes a small tetracysteine tag (Cys-Cys-Pro-Gly-Cys-Cys) genetically fused to the protein of interest.[17][18][19][20] This tag can be specifically labeled with membrane-permeant biarsenical dyes, FlAsH (green) or ReAsH (red), which become fluorescent only upon binding to the tetracysteine motif.[17][19][20]
Protocol: FlAsH/ReAsH Labeling of T3SS Effectors [17][18][19]
-
Construct Generation: Engineer the gene of interest to include a tetracysteine tag.
-
Expression: Express the tagged protein in the bacteria of interest.
-
Labeling: Incubate the bacteria with the FlAsH or ReAsH dye.
-
Infection and Imaging: Infect host cells with the labeled bacteria and visualize the translocation and localization of the effector protein using fluorescence microscopy.
Förster Resonance Energy Transfer (FRET) Microscopy
FRET microscopy is a powerful technique to study protein-protein interactions in living cells.[21][22][23][24][25] By fusing a donor fluorophore (e.g., CFP) to the T3SS effector and an acceptor fluorophore (e.g., YFP) to a putative host interaction partner, FRET will occur if the two proteins are in close proximity (typically 1-10 nm), resulting in a measurable change in fluorescence.
Protocol: FRET-Based Analysis of Effector-Host Protein Interaction [21][22][26]
-
Construct Generation: Create fusion constructs of the T3SS effector with a donor fluorophore (e.g., CFP) and the host protein of interest with an acceptor fluorophore (e.g., YFP).
-
Cell Transfection and Infection: Co-transfect host cells with the plasmids encoding the fusion proteins. Subsequently, infect the cells with the T3SS-positive bacteria.
-
Image Acquisition: Acquire images of the cells using a fluorescence microscope equipped for FRET imaging. This typically involves capturing images in the donor, acceptor, and FRET channels.
-
FRET Analysis: Correct the images for background and spectral bleed-through. Calculate the FRET efficiency or a normalized FRET index to quantify the interaction.
-
Controls: Include appropriate controls, such as cells expressing only the donor or acceptor fusion proteins, and cells where one of the interaction partners is known to not interact.
II. Quantitative Data Presentation
The following tables summarize representative quantitative data from in vivo studies of T3SS function.
Table 1: Bacterial Burden in Mice Infected with Wild-Type and T3SS-Deficient Salmonella [7]
| Strain | Organ | Day 3 Post-Infection (log10 CFU/g) | Day 6 Post-Infection (log10 CFU/g) |
| Wild-Type S. Choleraesuis | Spleen | ~ 6.5 | ~ 7.0 |
| ΔssaV (T3SS-2 mutant) | Spleen | Not Detected | Not Detected |
| Wild-Type S. Choleraesuis | Liver | ~ 6.0 | ~ 6.8 |
| ΔssaV (T3SS-2 mutant) | Liver | Not Detected | Not Detected |
Table 2: Host Cytokine Levels in Mice Infected with Wild-Type and T3SS-Deficient Bacteria [26][27]
| Bacterial Strain | Cytokine | Time Post-Infection | Level in Serum (pg/mL) | Level in Lung Homogenate (pg/g) |
| Wild-Type RSV | TNF-α | Day 1 | High | High |
| Control (uninfected) | TNF-α | Day 1 | Undetectable/Low | Undetectable/Low |
| Wild-Type RSV | IL-6 | Day 1 | High | High |
| Control (uninfected) | IL-6 | Day 1 | Undetectable/Low | Undetectable/Low |
| Wild-Type B. abortus in WT mice | TNF-α | 1 week | ~150 | - |
| Wild-Type B. abortus in IL-6 KO mice | TNF-α | 1 week | ~50 | - |
III. Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways manipulated by T3SS effectors and a general experimental workflow.
References
- 1. Yersinia YopH - Proteopedia, life in 3D [proteopedia.org]
- 2. The Shigella Type Three Secretion System Effector OspG Directly and Specifically Binds to Host Ubiquitin for Activation | PLOS One [journals.plos.org]
- 3. The Functions of Effector Proteins in Yersinia Virulence – PJM ONLINE [pjmonline.org]
- 4. The interplay between Salmonella and host: Mechanisms and strategies for bacterial survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Roles of SPI-2 T3SS effectors in virulence of Salmonella Choleraesuis and Construction of a triple-gene mutant vaccine strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yersinia type III effectors perturb host innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SopB activates the Akt-YAP pathway to promote Salmonella survival within B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salmonella type III effector SopB modulates host cell exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NADPH Oxidase Deficient Mice Develop Colitis and Bacteremia upon Infection with Normally Avirulent, TTSS-1- and TTSS-2-Deficient Salmonella Typhimurium | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Shigella kinase effector OspG modulates host ubiquitin signaling to escape septin-cage entrapment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Shigella Type Three Secretion System Effector OspG Directly and Specifically Binds to Host Ubiquitin for Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. Shigella flexneri suppresses NF-kB activation by inhibiting linear ubiquitin chain ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of Protein Interactions In Vivo with Fluorescence Resonance Energy Transfer (FRET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Visualization of in vivo protein–protein interactions in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. m.youtube.com [m.youtube.com]
- 26. In vivo production of tumour necrosis factor-alpha and interleukin-6 in BALB/c mice inoculated intranasally with a high dose of respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Triiodothyronine Sulfate (T3S): An In-depth Technical Guide to its Role as a Biomarker in Thyroid Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triiodothyronine sulfate (T3S), a major metabolite of the active thyroid hormone triiodothyronine (T3), is emerging as a significant biomarker in the assessment of thyroid function and various pathological states. Traditionally considered an inactive byproduct of thyroid hormone degradation, recent evidence suggests T3S plays a crucial role as a reservoir for active T3, with its levels fluctuating significantly in response to thyroid disorders, non-thyroidal illnesses, and during fetal development. This technical guide provides a comprehensive overview of T3S metabolism, its clinical significance, and detailed methodologies for its quantification, offering a valuable resource for researchers and drug development professionals in the field of endocrinology.
Introduction to this compound (T3S)
Triiodothyronine (T3) is the most biologically active thyroid hormone, regulating a vast array of physiological processes, including metabolism, growth, and development.[1] The metabolism of T3 is a critical determinant of its bioavailability and action. One of the key metabolic pathways for T3 is sulfation, a conjugation reaction catalyzed by sulfotransferase enzymes (SULTs) that adds a sulfate group to the T3 molecule, forming this compound (T3S).[2] This process primarily occurs in the liver and kidneys.[3]
Initially, T3S was regarded as an inactive metabolite destined for excretion. However, the discovery that T3S can be desulfated back to active T3 by sulfatases present in various tissues has led to a paradigm shift in our understanding of its function.[3] T3S is now considered a potential circulating reservoir of T3, capable of providing a local supply of the active hormone in specific tissues. This dynamic interplay between sulfation and desulfation suggests that T3S levels may serve as a valuable biomarker for assessing thyroid hormone homeostasis and identifying disruptions in thyroid function.
T3S Metabolism and its Regulation
The homeostasis of T3S is tightly regulated by the activities of sulfotransferases and sulfatases.
Sulfation: The formation of T3S from T3 is catalyzed by cytosolic sulfotransferases, particularly SULT1A1.[4] The expression and activity of these enzymes are influenced by various factors, including thyroid-stimulating hormone (TSH). Studies have shown that TSH can suppress the expression and activity of SULT1A1 in thyrocytes, suggesting a feedback mechanism to modulate thyroid hormone metabolism within the thyroid gland itself.[4][5][6]
Desulfation: The reverse reaction, the conversion of T3S back to T3, is mediated by sulfatases. This enzymatic activity allows tissues to locally generate active T3 from the circulating T3S pool, thereby providing a mechanism for tissue-specific regulation of thyroid hormone action.
The balance between these two enzymatic activities is crucial in determining the circulating and tissue concentrations of both T3 and T3S.
Quantitative Data on Serum T3S Levels
The concentration of T3S in serum varies significantly across different physiological and pathological states. The following tables summarize the available quantitative data.
| Condition | Serum T3S Concentration (pmol/L) | Reference(s) |
| Healthy Adults | 76 ± 7.2 | [1] |
| Hyperthyroidism (Graves' Disease) | 268 ± 29 | [1] |
| Hypothyroidism | 92 ± 28 | [1] |
Table 1: Serum T3S Concentrations in Thyroid Disease
| Condition | Serum T3S Concentration (pmol/L) | Control Group (pmol/L) | Reference(s) |
| End-Stage Neoplastic Disease | 71 ± 32 | 50 ± 16 | [4] |
| Chronic Renal Failure | 100 ± 24 | 50 ± 16 | [4] |
Table 2: Serum T3S Concentrations in Non-Thyroidal Illness
| Population | Serum T3S Concentration (pmol/L) | Gestational Age | Reference(s) |
| Fetuses | 130 ± 62 (range: 50-294) | 19-42 weeks | [7] |
| Newborns (Cord Sera) | 429 ± 39 | At birth | [1] |
| Pregnant Women | 40 ± 6.2 | 15-31 weeks | [1] |
Table 3: Serum T3S Concentrations During Development
Clinical Significance of T3S as a Biomarker
The alterations in serum T3S levels across different conditions highlight its potential as a diagnostic and prognostic biomarker.
-
Hyperthyroidism: The significantly elevated levels of T3S in hyperthyroid patients suggest an increased rate of T3 sulfation, likely as a compensatory mechanism to inactivate the excess T3.[1] Measuring T3S could therefore provide an additional marker for diagnosing and monitoring hyperthyroidism.
-
Hypothyroidism: The modestly elevated T3S levels in hypothyroidism may reflect altered metabolic clearance of T3 and T3S.
-
Non-Thyroidal Illness (NTI): The increased T3S concentrations in NTI, such as end-stage neoplastic disease and chronic renal failure, are noteworthy.[4] In these conditions, there is often a decrease in serum T3 levels (low T3 syndrome). The elevated T3S may represent a shift in T3 metabolism away from deiodination and towards sulfation, potentially serving as a protective mechanism by maintaining a reservoir of T3 that can be reactivated when needed.
-
Fetal Development: The high concentrations of T3S in fetal circulation, significantly higher than in adults, underscore its importance during development.[1][7] It is hypothesized that T3S acts as a crucial source of active T3 for the developing fetal tissues, particularly the brain. The placenta has a high capacity for sulfation, contributing to the fetal T3S pool.
Experimental Protocols for T3S Measurement
Accurate quantification of T3S is essential for its clinical and research applications. The two primary methods for measuring T3S are radioimmunoassay (RIA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Radioimmunoassay (RIA) for T3S
Principle: This method is based on the competitive binding of radiolabeled T3S and unlabeled T3S (from the sample) to a limited number of specific anti-T3S antibodies. The amount of radiolabeled T3S bound to the antibody is inversely proportional to the concentration of unlabeled T3S in the sample.
Detailed Methodology:
-
Antibody Production:
-
Synthesize a T3S-protein conjugate (e.g., T3S-bovine serum albumin) to be used as an immunogen.
-
Immunize rabbits or other suitable animals with the conjugate to elicit the production of anti-T3S antibodies.
-
Collect and purify the antiserum. Characterize the antibody for its titer, affinity, and cross-reactivity with other thyroid hormones and their metabolites (e.g., T4, T3, rT3, T4S). A highly specific antibody with low cross-reactivity is crucial for accurate measurements.[1]
-
-
Radiolabeling of T3S:
-
Prepare a radiolabeled tracer, typically by iodinating a T3S precursor with Iodine-125 (¹²⁵I).
-
-
Sample Preparation:
-
Since T3S is bound to plasma proteins like thyronine-binding globulin and albumin, an extraction step is necessary to measure total T3S.[1]
-
Extract serum samples with ethanol to precipitate proteins and release T3S into the supernatant.
-
Evaporate the ethanol extract to dryness and reconstitute the residue in assay buffer.
-
-
Assay Procedure:
-
Incubate a mixture of the prepared sample (or standard), a fixed amount of ¹²⁵I-labeled T3S, and the specific anti-T3S antibody.
-
Allow the mixture to reach equilibrium.
-
Separate the antibody-bound T3S from the free T3S. This can be achieved by using a second antibody (precipitating antibody) or by using antibody-coated tubes.
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of known T3S standards.
-
Determine the T3S concentration in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for T3S
Principle: LC-MS/MS is a highly sensitive and specific analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This method allows for the direct and quantitative measurement of T3S in biological samples.
Detailed Methodology:
-
Sample Preparation:
-
Internal Standard Spiking: Add a stable isotope-labeled internal standard (e.g., ¹³C₆-T3S) to the serum sample to account for variations in sample processing and instrument response.
-
Protein Precipitation and Extraction: Precipitate proteins using a solvent like acetonitrile or methanol. T3S can then be extracted from the supernatant.
-
Solid-Phase Extraction (SPE): For cleaner samples and improved sensitivity, a solid-phase extraction step can be employed to isolate T3S and remove interfering substances.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the extracted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separate T3S from other components in the sample using a suitable reversed-phase column (e.g., C18).
-
Use a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to improve ionization.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
Ionization: T3S molecules are ionized in the ESI source.
-
Mass Analysis: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.
-
First Quadrupole (Q1): Selects the precursor ion (the ionized T3S molecule).
-
Second Quadrupole (Q2 - Collision Cell): The precursor ion is fragmented by collision with an inert gas (e.g., argon).
-
Third Quadrupole (Q3): Selects a specific product ion (a fragment of the T3S molecule).
-
-
The specific precursor-to-product ion transition for T3S is monitored for quantification, providing high selectivity and reducing background noise.
-
-
Data Analysis:
-
Generate a calibration curve by analyzing standards of known T3S concentrations.
-
Quantify the T3S concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to T3S.
Thyroid Hormone Metabolism and T3S Formation
Caption: Metabolic pathways of thyroid hormones, highlighting the formation and reactivation of T3S.
TSH Regulation of SULT1A1 Expression
Caption: Signaling pathway of TSH-mediated suppression of SULT1A1 expression in thyrocytes.
Experimental Workflow for T3S Biomarker Discovery
Caption: A generalized workflow for investigating T3S as a clinical biomarker.
Future Directions and Conclusion
The study of this compound is a rapidly evolving area of thyroid research. While its role as a biomarker is becoming increasingly evident, further research is needed to fully elucidate its clinical utility. Key areas for future investigation include:
-
Prospective clinical trials: Large-scale prospective studies are needed to validate the diagnostic and prognostic value of T3S in various thyroid diseases and non-thyroidal illnesses.
-
Tissue-specific metabolism: Further investigation into the regulation of sulfatases in different tissues will provide a deeper understanding of the local control of thyroid hormone action.
-
Therapeutic potential: The possibility of modulating T3S levels for therapeutic purposes, for example, by developing specific sulfatase inhibitors or activators, warrants exploration.
References
- 1. A radioimmunoassay for measurement of 3,5,3'-triiodothyronine sulfate: studies in thyroidal and nonthyroidal diseases, pregnancy, and neonatal life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human thyroid phenol sulfotransferase enzymes 1A1 and 1A3: activities in normal and diseased thyroid glands, and inhibition by thyroid hormones and phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma membrane transport of thyroid hormones and its role in thyroid hormone metabolism and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thyroid stimulating hormone suppresses the expression and activity of cytosolic sulfotransferase 1a1 in thyrocytes [jstage.jst.go.jp]
- 5. Thyroid stimulating hormone suppresses the expression and activity of cytosolic sulfotransferase 1a1 in thyrocytes [jstage.jst.go.jp]
- 6. Thyroid stimulating hormone suppresses the expression and activity of cytosolic sulfotransferase 1a1 in thyrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of Triiodothyronine Sulfate in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triiodothyronine sulfate (T3S), a major metabolite of the active thyroid hormone triiodothyronine (T3), has long been considered a biologically inactive byproduct of thyroid hormone metabolism. However, emerging evidence indicates that T3S serves as a crucial reservoir for the potent, biologically active T3, with its conversion regulated by a family of enzymes known as sulfatases. This localized regeneration of T3 from T3S provides a sophisticated mechanism for fine-tuning thyroid hormone signaling at the cellular level, offering potential therapeutic avenues for conditions associated with altered thyroid hormone status. This technical guide provides an in-depth exploration of the role of T3S in cellular signaling pathways, consolidating current knowledge on its metabolism, transport, and the downstream effects of its conversion to T3. We present quantitative data, detailed experimental protocols, and visual representations of the key pathways to facilitate further research and drug development in this evolving field.
Introduction: The Enigmatic Role of a Sulfated Metabolite
Thyroid hormones are critical regulators of development, metabolism, and cellular function. The primary active form, 3,5,3'-triiodothyronine (T3), exerts its effects through both genomic and non-genomic signaling pathways. While the direct actions of T3 are well-documented, the functions of its metabolites are less understood. This compound (T3S) is a sulfated conjugate of T3, traditionally viewed as an inactive metabolite destined for excretion. However, this perspective is shifting as research reveals that T3S can be reactivated through enzymatic desulfation, thereby acting as a local, controlled-release source of T3. This guide delves into the cellular machinery that governs the conversion of T3S to T3 and the subsequent impact on cellular signaling.
Metabolism and Transport of this compound
The cellular journey of T3S involves its transport across the cell membrane and its subsequent metabolism by intracellular sulfatases.
Cellular Uptake and Transport
Unlike T3, which has well-characterized transporters, T3S does not appear to have a dedicated, high-affinity, saturable uptake mechanism in all cell types, as demonstrated in a human choriocarcinoma cell line.[1] However, certain members of the Organic Anion Transporting Polypeptide (OATP) family have been shown to transport sulfated iodothyronines, suggesting a potential route for T3S entry into specific cells.[2]
The Key Role of Sulfatases in T3S Activation
The biological activity of T3S is contingent upon its desulfation to T3, a reaction catalyzed by arylsulfatases.
-
Arylsulfatase C (ARSC): This microsomal enzyme has been identified as a key player in the hydrolysis of iodothyronine sulfates.[3][4] Two distinct isoforms of ARSC, denoted as 's' and 'f', are encoded by separate genes on the X chromosome and exhibit tissue-specific expression patterns.[5][6][7][8] The 's' form is also known as steroid sulfatase (STS).
-
Steroid Sulfatase (STS): While primarily known for its role in steroid metabolism, STS has been shown to hydrolyze T3S.[5] Its expression is regulated by inflammatory signals and hormones, suggesting a potential link between inflammation, steroid metabolism, and local thyroid hormone availability.[1][2][6][9][10][11]
The desulfation of T3S is a critical control point, effectively gating the release of active T3 within the cell.
Cellular Signaling Pathways Modulated by this compound
The primary mechanism by which T3S influences cellular signaling is through its conversion to T3. Therefore, the signaling pathways affected by T3S are those responsive to T3. These can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling: Regulation of Gene Expression
Once regenerated from T3S, T3 can translocate to the nucleus and bind to thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The T3-TR complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.
Key T3-responsive genes include those involved in:
-
Metabolism: Such as genes encoding enzymes involved in glycolysis, lipogenesis, and mitochondrial respiration.
-
Development: Genes critical for neuronal development and maturation.
-
Cell Proliferation and Differentiation: Including genes that regulate the cell cycle and cellular differentiation programs.
The localized production of T3 from T3S allows for tissue-specific and context-dependent regulation of these genes.
Non-Genomic Signaling: Rapid Cellular Responses
T3 regenerated from T3S can also initiate rapid, non-genomic signaling events that do not require gene transcription. These pathways are often initiated at the plasma membrane or in the cytoplasm and involve the activation of various protein kinases.
Key non-genomic pathways activated by T3 include:
-
PI3K/Akt Pathway: T3 can activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which plays a central role in cell survival, growth, and metabolism.[3][12]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival, can also be activated by T3.[10]
The activation of these pathways by T3 derived from T3S can lead to rapid changes in cellular function, independent of new protein synthesis.
Quantitative Data on this compound Metabolism
The following table summarizes available quantitative data related to the enzymatic conversion of T3S and its interaction with cellular components.
| Parameter | Value | Species/System | Reference |
| Km for T3S desulfation | |||
| Arylsulfatase C (recombinant) | >50 µM | Human | [3][5] |
| Liver microsomes | >50 µM | Human, Rat | [3][5] |
| Placenta microsomes | >50 µM | Human | [3][5] |
| Vmax for T3S desulfation | |||
| Liver microsomes | 76 pmol/min/mg protein | Rat | [5] |
| Inhibition of T3 Uptake by T3S | |||
| Ki | 121.8 ± 35.2 µM | Human (JAr cells) | [1] |
| Binding Affinity of T3 to Nuclear Receptors | |||
| Kd | ~0.1 - 1 nM | Various | [9][13] |
Note: The high Km values suggest a relatively low affinity of the sulfatases for T3S, implying that this conversion may be most significant in cellular compartments or tissues where T3S concentrations are elevated.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to study the role of T3S in cellular signaling.
Protocol for Sulfatase Activity Assay
This protocol is adapted for measuring the activity of sulfatases that can hydrolyze T3S, using a colorimetric substrate, p-nitrocatechol sulfate (pNCS).
Materials:
-
Cell or tissue lysate (or purified enzyme)
-
Assay Buffer: 200 mM Sodium Acetate Buffer, pH 5.0
-
Substrate Solution: 6.25 mM p-Nitrocatechol Sulfate (pNCS)
-
Stop Solution: 1 N Sodium Hydroxide (NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 515 nm
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates in an appropriate lysis buffer and determine the protein concentration.
-
Reaction Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 10-20 µL of sample (lysate or purified enzyme) to the sample wells.
-
For a blank, add the same volume of lysis buffer without the sample.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction: Add 40 µL of pre-warmed Substrate Solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
Stop Reaction: Add 100 µL of Stop Solution to each well to terminate the reaction. The solution will turn yellow/brown in the presence of p-nitrocatechol.
-
Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from the sample readings. The sulfatase activity can be calculated using a standard curve of p-nitrocatechol and is typically expressed as units per milligram of protein (1 unit = 1 µmol of pNCS hydrolyzed per hour).
Protocol for Quantification of Intracellular T3 and T3S by LC-MS/MS
This protocol outlines the steps for the extraction and quantification of T3 and T3S from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured cells treated as required
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Internal Standards (e.g., ¹³C₆-T3, ¹³C₆-T3S)
-
Extraction Solvent: Acetonitrile with 1% formic acid
-
Reconstitution Solvent: 50:50 Methanol:Water
-
LC-MS/MS system with a suitable C18 column
Procedure:
-
Cell Harvesting and Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Scrape cells in a minimal volume of PBS and transfer to a microcentrifuge tube.
-
Pellet the cells by centrifugation and remove the supernatant.
-
Resuspend the cell pellet in a known volume of water and lyse by sonication or freeze-thaw cycles.
-
-
Protein Precipitation and Extraction:
-
Add a known amount of internal standards to the cell lysate.
-
Add 3 volumes of ice-cold Extraction Solvent to the lysate.
-
Vortex vigorously for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 100 µL) of Reconstitution Solvent.
-
Centrifuge to pellet any insoluble debris and transfer the clear supernatant to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate T3 and T3S using a suitable gradient on a C18 column.
-
Detect and quantify T3, T3S, and their internal standards using multiple reaction monitoring (MRM) in positive or negative ion mode.
-
-
Data Analysis:
-
Construct standard curves for T3 and T3S using known concentrations.
-
Calculate the concentrations of T3 and T3S in the cell lysates based on the peak area ratios relative to the internal standards and normalize to the protein concentration or cell number.
-
Protocol for Luciferase Reporter Assay for T3-Mediated Gene Expression
This protocol describes how to use a luciferase reporter assay to measure the transcriptional activity of T3 generated from T3S.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression vector for the Thyroid Hormone Receptor (TR)
-
Luciferase reporter plasmid containing a Thyroid Hormone Response Element (TRE) driving luciferase expression
-
Transfection reagent
-
T3S, T3 (as a positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Co-transfect the cells with the TR expression vector and the TRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
A co-transfected plasmid expressing Renilla luciferase can be used as a control for transfection efficiency.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of T3S.
-
Include a positive control (T3) and a vehicle control.
-
-
Incubation: Incubate the cells for another 24-48 hours.
-
Luciferase Assay:
-
Lyse the cells and measure firefly luciferase activity using a luciferase assay kit according to the manufacturer's protocol.
-
If a Renilla control was used, measure Renilla luciferase activity as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).
-
Plot the relative luciferase units (RLU) against the concentration of T3S to generate a dose-response curve.
-
Conclusion and Future Directions
The role of this compound in cellular signaling is a rapidly advancing area of thyroid hormone research. It is now clear that T3S is not merely an inactive metabolite but a pro-hormone that can be locally reactivated to fine-tune thyroid hormone signaling. This localized control has significant implications for understanding tissue-specific actions of thyroid hormones in both health and disease.
Future research should focus on:
-
Identifying and characterizing all T3S-metabolizing sulfatases and their regulation in different tissues.
-
Elucidating the specific downstream signaling pathways that are preferentially activated by the localized production of T3 from T3S.
-
Developing selective modulators of sulfatase activity as potential therapeutic agents for a range of conditions, including metabolic disorders, neurodevelopmental diseases, and cancer.
A deeper understanding of the T3S-T3 axis will undoubtedly open new avenues for therapeutic intervention and provide a more complete picture of the intricate regulation of thyroid hormone action.
References
- 1. Transcriptional control of human steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Enzymatic Assay of Sulfatase (EC 3.1.6.1.) [sigmaaldrich.com]
- 4. Impact of the thyroid hormone T3 and its nuclear receptor TRα1 on colon cancer stem cell phenotypes and response to chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desulfation of 3,5,3'-triiodothyronine sulfate by microsomes from human and rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inflammatory Regulation of Steroid Sulfatase, A Novel Mechanism to Control Estrogen Homeostasis and Inflammation in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The human arylsulfatase-C isoenzymes: two distinct genes that escape from X inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene - STS [maayanlab.cloud]
- 10. Estrogen Sulfotransferase and Sulfatase in Steroid Homeostasis, Metabolic Disease, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Identical Gene Regulation Patterns of T3 and Selective Thyroid Hormone Receptor Modulator GC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inflammatory regulation of steroid sulfatase: A novel mechanism to control estrogen homeostasis and inflammation in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
T3S as an Inactive Reservoir for Active T3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triiodothyronine (T3) is the most biologically active form of thyroid hormone, playing a critical role in regulating metabolism, growth, and development. The bioavailability of T3 is tightly controlled through a complex interplay of synthesis, transport, and metabolism. A key aspect of this regulation is the reversible sulfation of T3 to form 3,3',5-triiodo-L-thyronine sulfate (T3S). T3S is a biologically inactive metabolite that serves as a readily available, inactive reservoir of its potent parent hormone. This technical guide provides an in-depth exploration of the core concepts surrounding T3S as a reservoir for active T3, including the enzymatic processes of sulfation and desulfation, the tissue-specific distribution of these activities, and the physiological and pathological conditions that influence this metabolic pathway. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for researchers in the field.
Introduction
Thyroid hormone action is primarily mediated by the binding of T3 to nuclear thyroid hormone receptors (TRs), which in turn regulate the transcription of target genes. The intracellular concentration of T3 is a critical determinant of thyroid status. While circulating T3 levels are important, local tissue-specific regulation of T3 availability provides a finer level of control over thyroid hormone signaling.
One of the principal mechanisms for modulating local T3 concentrations is through the process of sulfation. The addition of a sulfate group to the phenolic hydroxyl group of T3 by sulfotransferase enzymes renders the hormone inactive. This sulfated conjugate, T3S, has a low affinity for TRs and is more water-soluble, facilitating its excretion. However, this is not a terminal inactivation pathway. The sulfate group can be removed by arylsulfatases, regenerating active T3. This reversible sulfation-desulfation pathway establishes T3S as an inactive, yet readily mobilizable, reservoir of T3. This is particularly important in conditions where T3 production from thyroxine (T4) is impaired, such as during fetal development, critical illness, and fasting.
The Metabolic Pathway: Sulfation and Desulfation
The conversion between active T3 and inactive T3S is a dynamic process governed by the activities of two key enzyme families: sulfotransferases (SULTs) and arylsulfatases.
Sulfation of T3 to T3S
The sulfation of T3 is catalyzed by cytosolic sulfotransferase enzymes, which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. Several SULT isoforms have been shown to sulfate thyroid hormones, with SULT1A1 being a major contributor in the human liver and kidney. The reaction involves the transfer of a sulfonate group from PAPS to the phenolic hydroxyl group of T3.
Desulfation of T3S to T3
The regeneration of active T3 from T3S is mediated by arylsulfatases, which are primarily localized in the microsomal and lysosomal compartments of the cell. Arylsulfatase C (ARSC), also known as steroid sulfatase (STS), is a key enzyme in this process and is expressed in various tissues, including the liver, kidney, and placenta.
Quantitative Data
The following tables summarize key quantitative data related to the metabolism and concentrations of T3 and T3S.
Table 1: Kinetic Parameters of Enzymes Involved in T3S Metabolism
| Enzyme Family | Enzyme | Substrate | Tissue/Source | Km (µM) | Vmax | Reference(s) |
| Sulfotransferases | SULT1A1 (recombinant human) | T3 | - | 29.1 | Not Reported | |
| SULT1A3 (recombinant human) | T3 | - | 112 | Not Reported | ||
| Cytosol | T3 | Human Liver | 54.9 | Not Reported | ||
| Cytosol | T3 | Human Kidney | 27.8 | Not Reported | ||
| Cytosol | T3 | Rat Liver | 114 | 159 pmol/mg protein/h | ||
| Arylsulfatases | ARSC (recombinant human) | T3S | - | >50 | Not Reported | |
| Microsomes | T3S | Human Liver | >50 | Not Reported | ||
| Microsomes | T3S | Human Placenta | >50 | Not Reported |
Table 2: Serum Concentrations of T3 and T3S in Different Physiological and Pathological States
| Condition | Species | T3 Concentration | T3S Concentration | Reference(s) |
| Euthyroid (Normal) | Human | Normal | 50 ± 16 pmol/L | |
| End-Stage Neoplastic Disease | Human | Lower than normal | 71 ± 32 pmol/L (significantly higher) | |
| Chronic Renal Failure | Human | Lower than normal | 100 ± 24 pmol/L (significantly higher) | |
| Fasting/Non-Thyroidal Illness | Human | Low total and free T3 | Elevated |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of T3S metabolism.
Measurement of T3 and T3S in Biological Samples
Method 1: Radioimmunoassay (RIA)
Radioimmunoassay is a highly sensitive method for quantifying T3 and T3S in serum, plasma, and tissue homogenates.
-
Principle: This is a competitive binding assay where the unlabeled hormone in the sample competes with a fixed amount of radiolabeled hormone (e.g., ¹²⁵I-T3 or ¹²⁵I-T3S) for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled hormone in the sample.
-
Protocol Outline for T3S RIA in Tissue Homogenates:
-
Tissue Homogenization: Homogenize a known weight of tissue in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors).
-
Extraction (Optional but Recommended): Extract the hormones from the homogenate using a solvent mixture (e.g., ethanol/saline) to remove interfering substances.
-
Assay Setup: In assay tubes, add a standard curve of known T3S concentrations, the prepared tissue extracts, a fixed amount of ¹²⁵I-T3S, and the anti-T3S antibody.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Hormone: Precipitate the antibody-bound fraction using a secondary antibody and centrifugation.
-
Quantification: Measure the radioactivity in the precipitate using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the T3S standards. Determine the T3S concentration in the samples by interpolating their percentage of bound radioactivity on the standard curve.
-
Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is another common immunoassay technique that uses an enzyme-linked antibody for detection.
-
Principle: In a competitive ELISA for T3, a microplate is coated with anti-T3 antibodies. The sample containing T3 is added along with a fixed amount of enzyme-conjugated T3. The sample T3 and enzyme-conjugated T3 compete for binding to the antibody. After washing, a substrate is added that is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of T3 in the sample.
-
Protocol Outline for Total T3 ELISA:
-
Sample and Standard Preparation: Prepare a standard curve of T3 and dilute patient serum or other biological samples.
-
Coating: Use a microplate pre-coated with anti-T3 antibodies.
-
Competitive Reaction: Add the standards and samples to the wells, followed by the addition of a fixed concentration of HRP-conjugated T3. Incubate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound components.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate to develop color.
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the T3 concentrations in the samples.
-
Measurement of Sulfatase Activity
Method: Colorimetric Assay
This assay measures the activity of sulfatases by monitoring the hydrolysis of a chromogenic substrate.
-
Principle: A synthetic substrate, such as p-nitrocatechol sulfate, is used. In the presence of sulfatase, the sulfate group is cleaved, producing p-nitrocatechol, which is a colored compound that can be quantified spectrophotometrically.
-
Protocol Outline:
-
Sample Preparation: Prepare tissue homogenates or cell lysates in an appropriate buffer.
-
Reaction Mixture: In a microplate, prepare a reaction mixture containing a suitable buffer (e.g., sodium acetate, pH 5.0), the sample, and the p-nitrocatechol sulfate substrate.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stopping the Reaction: Stop the reaction by adding a strong base (e.g., NaOH).
-
Measurement: Measure the absorbance of the product (p-nitrocatechol) at 515 nm.
-
Data Analysis: Calculate the sulfatase activity based on a standard curve of p-nitrocatechol. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per hour under the specified conditions.
-
Signaling Pathways and Experimental Workflows
The local regeneration of T3 from T3S can have a significant impact on intracellular signaling by increasing the pool of active hormone available to bind to nuclear receptors and modulate gene expression.
Signaling Pathway
The primary signaling pathway for T3 involves its entry into the cell, transport to the nucleus, binding to thyroid hormone receptors (TRs), and subsequent regulation of target gene transcription. The conversion of T3S to T3 directly feeds into this pathway by increasing the intracellular concentration of the active ligand.
Caption: T3S is transported into the cell and converted to active T3 by arylsulfatases, thereby increasing the intracellular T3 pool available for nuclear receptor binding and gene regulation.
Experimental Workflow for Studying T3S to T3 Conversion and Action
The following workflow outlines a typical experimental approach to investigate the role of T3S as a T3 reservoir in a cellular or animal model.
Caption: An experimental workflow to assess the conversion of T3S to T3 and its biological effects in a hypothyroid model.
Conclusion
The reversible sulfation of T3 represents a sophisticated mechanism for regulating thyroid hormone activity at the tissue level. T3S serves as a crucial, biologically inactive reservoir that can be rapidly converted back to active T3, thereby maintaining local euthyroidism in the face of fluctuating systemic hormone levels. This pathway is of particular importance in understanding thyroid hormone homeostasis during development and in various disease states. For drug development
The Critical Role of Sulfation in Thyroid Hormone Deactivation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfation, a key Phase II metabolic reaction, plays a pivotal role in the regulation and deactivation of thyroid hormones. This process, catalyzed by a family of enzymes known as sulfotransferases (SULTs), modifies thyroid hormones by adding a sulfonate group, thereby altering their biological activity and metabolic fate. This technical guide provides an in-depth exploration of the mechanisms of thyroid hormone sulfation, the enzymes involved, and its physiological significance, particularly in fetal development. Detailed experimental protocols for studying thyroid hormone sulfation are provided, along with a comprehensive summary of quantitative data to support further research and drug development in this area.
Introduction
Thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), are essential for normal growth, development, and metabolism.[1] Their circulating levels and cellular action are tightly regulated by a complex system of synthesis, transport, activation, and deactivation pathways. While deiodination has long been recognized as the principal metabolic pathway, sulfation has emerged as a critical mechanism for thyroid hormone deactivation and clearance.[2][3][4]
Sulfation of the phenolic hydroxyl group of iodothyronines has profound effects on their subsequent metabolism.[2][5] Notably, sulfation of T4 prevents its conversion to the biologically active T3 by outer ring deiodination (ORD) and instead shunts it towards irreversible inactivation to reverse T3 (rT3) through inner ring deiodination (IRD).[2][5][6] Furthermore, sulfation significantly accelerates the deiodination of T3 and its metabolites, marking it as a crucial step in their inactivation and excretion.[2][3][6] This guide will delve into the core aspects of this vital metabolic process.
The Enzymatic Machinery of Thyroid Hormone Sulfation
The sulfation of thyroid hormones is catalyzed by cytosolic sulfotransferases (SULTs), which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfonate donor.[7] Several SULT isoforms have been identified to sulfate thyroid hormones, with SULT1A1 being a key enzyme in humans.[4][6][8]
Key Sulfotransferase Isoforms
-
SULT1A1: This enzyme is abundantly expressed in the human liver and demonstrates the highest affinity for iodothyronines, particularly 3,3'-diiodothyronine (3,3'-T2).[4][7][9] It is considered a major contributor to thyroid hormone sulfation in humans.[4][6]
-
SULT1A3: While primarily known for its role in catecholamine metabolism, SULT1A3 can also sulfate thyroid hormones, albeit with a lower affinity than SULT1A1.[4]
-
SULT1E1: Also known as estrogen sulfotransferase, SULT1E1 is capable of sulfating both T4 and T3, as well as their metabolites.[10] It shows a preference for rT3 and 3,3'-T2.[10]
Quantitative Data on Thyroid Hormone Sulfation
The following tables summarize the key quantitative data related to the kinetics of thyroid hormone sulfation by various SULT enzymes and the inhibitory effects of different compounds.
Table 1: Kinetic Parameters of Human Sulfotransferases for Thyroid Hormones
| Enzyme | Substrate | Apparent K_m_ (μM) | Apparent V_max_ (pmol/min/mg protein) | Tissue/System | Reference |
| SULT1A1 | 3,3'-T2 | 0.14 | 239 | Recombinant (Salmonella) | [11] |
| SULT1A1 | T3 | 29.1 | - | Recombinant (Salmonella) | [4] |
| SULT1A3 | 3,3'-T2 | 33 | 158 | Recombinant (Salmonella) | [4][11] |
| SULT1A3 | T3 | 112 | - | Recombinant (Salmonella) | [4] |
| Liver Cytosol | 3,3'-T2 | 1.02 | 22.7 | Human | [4] |
| Liver Cytosol | T3 | 54.9 | - | Human | [4] |
| Kidney Cytosol | 3,3'-T2 | 0.64 | 2.7 | Human | [4] |
| Kidney Cytosol | T3 | 27.8 | - | Human | [4] |
| Liver Cytosol | 3,3'-T2 | 1.07 | 153 | Human | [7][12] |
Table 2: Kinetic Parameters of Rat Sulfotransferases for 3,3'-T2
| Enzyme/Tissue | Apparent K_m_ (μM) | Apparent V_max_ (nmol/min/mg protein) | Reference |
| Male Liver Cytosol | 1.77 | 1.94 | [13] |
| Female Liver Cytosol | 4.19 | 1.45 | [13] |
| Male Liver (PAPS) | 4.92 | 0.72 | [13] |
| Female Liver (PAPS) | 3.80 | 0.31 | [13] |
Table 3: IC50 Values for Inhibition of 3,3'-T2 Sulfation in Human Liver Cytosol
| Inhibitor | IC50 (nM) | Reference |
| 2,4,6-Trifluorophenol (TFP) | 4.6 | [7] |
| 2,4,6-Trichlorophenol (TCP) | 4.3 | [7] |
| 2,4,6-Tribromophenol (TBP) | 8.3 | [7] |
| 2,4,6-Triiodophenol (TIP) | 140 | [7] |
| 3-OH BDE 47 | 60 | [7] |
| 6-OH BDE 47 | 130 | [7] |
| 5-OH BDE 47 | 400 | [7] |
| 2'-OH BDE 3 | 500 | [7] |
| 3'-OH BDE 7 | 410 | [7] |
| 3'-OH BDE 28 | 190 | [7] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and experimental workflows related to thyroid hormone sulfation.
Figure 1: Overview of Thyroid Hormone Activation and Deactivation Pathways.
Figure 2: Experimental Workflow for a Radiometric Sulfotransferase Assay.
Experimental Protocols
Preparation of Tissue Cytosol for Sulfotransferase Assays
-
Tissue Homogenization: Approximately 200 mg of tissue (e.g., liver, kidney) is homogenized in 1 ml of ice-cold phosphate buffer (10 mM KH2PO4, 1 M dithiothreitol, 10% glycerol, pH 7.4).[14]
-
Centrifugation: The homogenate is centrifuged at 100,000g for 1 hour at 4°C.[14]
-
Supernatant Collection: The resulting supernatant (cytosolic fraction) is carefully collected, aliquoted, and stored at -80°C until use.[14]
-
Protein Quantification: The total protein concentration of the cytosol is determined using a standard method, such as the Bradford assay, with bovine serum albumin as a standard.[5][14]
Radiometric Sulfotransferase Activity Assay
This assay measures the transfer of a sulfonate group from [35S]PAPS to a thyroid hormone substrate.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a total volume of 150-200 µl containing:
-
Incubation: The reaction is initiated by the addition of the tissue cytosol and incubated at 37°C for a defined period (e.g., 30-60 minutes).[2][13]
-
Reaction Termination: The reaction is stopped by the addition of 0.8 ml of 0.1 M HCl.[2][13]
-
Separation of Products: The sulfated and non-sulfated thyroid hormones are separated using chromatography, for example, on Sephadex LH-20 minicolumns.[13]
-
The columns are equilibrated with 0.1 M HCl.
-
Iodide and sulfated iodothyronines are eluted.
-
Non-sulfated iodothyronines are subsequently eluted.
-
-
Quantification: The radioactivity in the collected fractions is quantified by liquid scintillation counting.[2]
-
Calculation of Activity: Sulfotransferase activity is calculated based on the amount of sulfated product formed per unit time per milligram of protein.
Quantification of Sulfated Thyroid Hormones by LC-MS/MS
This method allows for the direct and unambiguous quantification of sulfated thyroid hormone metabolites.
-
Sample Preparation:
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system, typically using a C18 reversed-phase column, to separate the different thyroid hormone metabolites.[16][17]
-
Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer (MS/MS) operating in selective reaction monitoring (SRM) mode. This provides high selectivity and sensitivity for each specific sulfated metabolite.[16]
-
Quantification: The concentration of each sulfated thyroid hormone is determined by comparing its peak area to that of a corresponding stable isotope-labeled internal standard.[18]
Western Blot Analysis of Sulfotransferase Expression
-
Protein Extraction: Cytosolic protein is extracted from tissues or cells as described in section 5.1.
-
SDS-PAGE: 100-200 µg of cytosolic protein is denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the SULT isoform of interest (e.g., anti-SULT1A1).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands provides a semi-quantitative measure of the SULT protein expression.
Conclusion
Sulfation is a fundamentally important pathway in the deactivation and regulation of thyroid hormone activity. The sulfotransferase enzymes, particularly SULT1A1 in humans, play a crucial role in this process by modifying thyroid hormones in a way that promotes their irreversible degradation. This is especially critical during fetal development, where precise control of thyroid hormone levels is essential for normal growth and neurological maturation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the intricacies of thyroid hormone metabolism and to develop novel therapeutic strategies targeting this pathway. A thorough understanding of the function of sulfation in thyroid hormone deactivation is paramount for advancing our knowledge in endocrinology and related fields.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Sulfotransferase 1A1 Substrate Selectivity: A Molecular Clamp Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of human iodothyronine sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues: The SULT “Pie” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of thyroid hormone sulfotransferase activity by brominated flame retardants and halogenated phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Characterization of human liver thermostable phenol sulfotransferase (SULT1A1) allozymes with 3,3',5-triiodothyronine as the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro inhibition of thyroid hormone sulfation by polychlorobiphenylols: isozyme specificity and inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repub.eur.nl [repub.eur.nl]
- 12. Inhibition of thyroid hormone sulfotransferase activity by brominated flame retardants and halogenated phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Expression and Localization of Cytosolic Sulfotransferase (SULT) 1A1 and SULT1A3 in Normal Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myadlm.org [myadlm.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. endocrine-abstracts.org [endocrine-abstracts.org]
- 18. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Triiodothyronine Sulfate (T3S)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triiodothyronine sulfate (T3S) is a major metabolite of the active thyroid hormone, 3,5,3'-triiodothyronine (T3).[1] While T3 affects nearly every physiological process in the body, including growth, development, metabolism, and heart rate, its sulfated conjugate, T3S, is considered biologically inactive.[2][3] However, T3S can be converted back to T3 through the action of sulfatases, suggesting it may act as a reservoir for the active hormone.[3][4] The synthesis of T3S is crucial for studying thyroid hormone metabolism, its role in various physiological and pathological states, and for developing potential therapeutic strategies for hypothyroidism.[4][5][6] This document provides detailed protocols for the chemical synthesis and purification of T3S for research applications.
Synthesis Methodologies
Two primary methods are employed for the synthesis of this compound: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This approach involves the direct sulfation of the phenolic hydroxyl group of T3 using a sulfating agent. A common method utilizes chlorosulfonic acid in an organic solvent.[7] This method is advantageous for producing larger quantities of T3S with a high yield.[7]
-
Enzymatic Synthesis: This method mimics the biological process of T3 sulfation. It utilizes sulfotransferase enzymes to catalyze the transfer of a sulfate group from a donor molecule, such as 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to T3.[8] While highly specific, this method is often more suitable for smaller-scale synthesis or for producing radiolabeled T3S.[8][9][10]
Quantitative Data Summary
The following table summarizes the quantitative data associated with the chemical synthesis of iodothyronine sulfates.
| Parameter | Value | Source |
| Synthesis Method | Chemical (Chlorosulfonic Acid) | [7] |
| Starting Material | 3,5,3'-Triiodothyronine (T3) | - |
| Key Reagents | Chlorosulfonic acid, Dimethylformamide | [7] |
| Reaction Yield | 70-90% | [7] |
| Purification Method | Adsorption Chromatography (Sephadex LH-20) | [7] |
| Analytical Methods | HPLC, TLC, Proton NMR | [7] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Triiodothyronine - Wikipedia [en.wikipedia.org]
- 3. Studies on the biological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sustained Release T3 Therapy: Animal Models and Translational Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and some properties of sulfate esters and sulfamates of iodothyronines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound | 31135-55-4 | >98% [smolecule.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Preparation and separation of the glucuronide and sulfate conjugates of thyroxine and triiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of Triiodothyronine Sulfate (T3S) in Human Serum by LC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triiodothyronine (T3) is a crucial thyroid hormone that regulates metabolism, growth, and development. The metabolic inactivation of thyroid hormones is a key process in maintaining hormonal balance. One of the major pathways for the inactivation of T3 is sulfation, which is catalyzed by sulfotransferases primarily in the liver. This process generates triiodothyronine sulfate (T3S), a more water-soluble conjugate that is readily excreted.[1][2][3] While sulfation is generally considered an inactivating step, sulfated thyroid hormones can act as a reservoir that can be reactivated by sulfatases in peripheral tissues.[1] Therefore, the quantification of T3S in serum is of significant interest for understanding thyroid hormone homeostasis and its dysregulation in various physiological and pathological states.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity compared to traditional immunoassays for the quantification of thyroid hormones and their metabolites.[4][5] This application note provides a detailed protocol for the quantification of T3S in human serum using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.
Clinical and Research Significance
The measurement of T3S can provide valuable insights into the peripheral metabolism of thyroid hormones. Alterations in the activity of sulfotransferases and sulfatases can impact the circulating levels of active T3. Investigating the levels of T3S is relevant in:
-
Thyroid Disorders: Understanding the balance between activation and inactivation pathways of thyroid hormones.
-
Drug Development: Assessing the effect of new chemical entities on thyroid hormone metabolism.
-
Fetal Development: Sulfation plays a critical role in regulating thyroid hormone action during fetal development.[6]
-
Endocrine Research: Studying the intricate regulation of thyroid hormone signaling.
Experimental Protocols
Materials and Reagents
-
This compound (T3S) analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₆-T3S or d₄-T3S). If a labeled T3S is not available, a labeled analog of a closely related compound may be considered after thorough validation.
-
LC-MS grade water, methanol, and acetonitrile
-
Formic acid (≥98%)
-
Human serum (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for other thyroid hormones and aims to remove proteins and phospholipids that can interfere with the analysis.[7]
-
Sample Thawing: Thaw frozen serum samples at room temperature.
-
Internal Standard Spiking: To a 200 µL aliquot of serum, add 10 µL of the internal standard working solution. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
SPE Conditioning: Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of LC-MS grade water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the T3S and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid). Vortex and transfer to an LC autosampler vial.
Liquid Chromatography
The chromatographic conditions should be optimized to ensure the separation of T3S from other thyroid hormone metabolites. Given its increased polarity due to the sulfate group, a well-retained peak with good peak shape is the goal.
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm). |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | See Table 1 for a typical gradient. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Table 1: Example Chromatographic Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 9.0 | 95 | 5 |
Mass Spectrometry
The mass spectrometer should be operated in negative ion mode, as the sulfate group is readily deprotonated. Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.
| Parameter | Recommended Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 2 for proposed transitions (require optimization). |
Table 2: Proposed MRM Transitions for T3S (to be optimized empirically)
Note: The exact m/z values for precursor and product ions, as well as collision energies (CE) and declustering potentials (DP), must be determined by infusing a standard solution of T3S and its labeled internal standard into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | CE 1 (eV) | Product Ion 2 (m/z) | CE 2 (eV) | DP (V) |
| T3S | 729.8 | 649.9 (Loss of SO₃) | -40 | 127.0 (Iodide) | -90 | -80 |
| ¹³C₆-T3S (IS) | 735.8 | 655.9 (Loss of SO₃) | -40 | 127.0 (Iodide) | -90 | -80 |
Data Presentation and Quantitative Analysis
A calibration curve should be prepared in a surrogate matrix (e.g., stripped serum) over the expected concentration range of T3S in serum. The curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used.
Table 3: Example Method Validation Parameters for T3S Quantification
This table presents hypothetical yet typical performance characteristics for a validated bioanalytical method. Actual values must be determined during method validation.
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, Precision < 20%, Accuracy ± 20% |
| Precision (CV%) | < 15% (at LLOQ, < 20%) |
| Accuracy (% Bias) | ± 15% (at LLOQ, ± 20%) |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Recovery | Consistent and reproducible |
Visualizations
Experimental Workflow
References
- 1. Thyroid method 4c: Inhibition of THs sulfation using liquid chromatography | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 2. scispace.com [scispace.com]
- 3. Role of sulfation in thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS analysis of thyroid hormones in human serum | Separation Science [sepscience.com]
- 5. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. myadlm.org [myadlm.org]
Application Notes and Protocols for Developing a Radioimmunoassay for Triiodothyronine Sulfate (T3S)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Triiodothyronine sulfate (T3S) is a sulfated metabolite of the thyroid hormone triiodothyronine (T3). The sulfation of T3 is a significant pathway in the metabolism of thyroid hormones, and the measurement of T3S levels in biological fluids is crucial for understanding various physiological and pathological conditions. This document provides a detailed protocol for the development and validation of a competitive radioimmunoassay (RIA) for the quantitative determination of T3S.
A radioimmunoassay is a highly sensitive and specific technique that utilizes the competition between a radiolabeled antigen and an unlabeled antigen for a limited number of antibody binding sites. In this assay, the unlabeled T3S in a sample competes with a fixed amount of ¹²⁵I-labeled T3S for binding to a specific anti-T3S antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled T3S in the sample.
I. Experimental Protocols
This section details the methodologies for the key experiments involved in the development of a T3S radioimmunoassay.
Production of Anti-T3S Antiserum
The generation of a high-affinity, specific antibody is the most critical step in developing a reliable RIA.
Methodology:
-
Antigen Preparation: this compound (T3S) is coupled to a carrier protein, such as bovine serum albumin (BSA), using a carbodiimide reaction to render it immunogenic.
-
Immunization: Rabbits are immunized with the T3S-BSA conjugate. An initial subcutaneous injection of the conjugate emulsified in complete Freund's adjuvant is administered, followed by booster injections with the conjugate in incomplete Freund's adjuvant at regular intervals (e.g., every 4 weeks).
-
Titer Determination: Blood samples are collected periodically to monitor the antibody titer. The titer is determined by incubating serial dilutions of the antiserum with a constant amount of ¹²⁵I-T3S and determining the dilution that binds a specific percentage (e.g., 50%) of the radiolabeled antigen.
-
Antibody Characterization: The antiserum with the highest titer and affinity for T3S is selected for further characterization, including specificity (cross-reactivity) studies. One study identified a suitable antiserum (#8193) with a high titer for T3S antibodies (final dilution 1:50,000)[1].
Preparation of ¹²⁵I-Labeled T3S (Tracer)
A high-quality radiolabeled tracer is essential for a sensitive RIA.
Methodology:
-
Radioiodination: this compound can be radiolabeled with ¹²⁵I using methods such as the Chloramine-T method. Commercially available ¹²⁵I-labeled T3 can also be a starting point, though direct labeling of T3S is preferable for specificity[2].
-
Purification: The ¹²⁵I-T3S is purified from the reaction mixture using techniques like Sephadex column chromatography to separate the labeled T3S from free ¹²⁵I and other reactants.
-
Specific Activity: The specific activity of the tracer, which is the amount of radioactivity per unit mass of the ligand, should be determined to ensure high sensitivity of the assay.
Radioimmunoassay Procedure
The following protocol outlines the steps for performing the competitive binding assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS) containing a protein stabilizer like bovine serum albumin (BSA).
-
Standards: Prepare a series of T3S standards of known concentrations in T3S-free serum or assay buffer.
-
¹²⁵I-T3S Tracer: Dilute the tracer in assay buffer to a concentration that provides a suitable number of counts per minute (CPM) per tube (e.g., 10,000 CPM).
-
Anti-T3S Antiserum: Dilute the selected antiserum in assay buffer to the predetermined optimal titer.
-
-
Assay Setup:
-
Label duplicate tubes for total counts (T), non-specific binding (NSB), zero standard (B₀), standards, and unknown samples.
-
Add 100 µL of assay buffer to the NSB tubes.
-
Add 100 µL of the appropriate standard or sample to the corresponding tubes.
-
-
Competitive Binding Reaction:
-
Add 100 µL of the diluted ¹²⁵I-T3S tracer to all tubes.
-
Add 100 µL of the diluted anti-T3S antiserum to all tubes except the T and NSB tubes.
-
Vortex all tubes gently and incubate for a specified period (e.g., 2 hours at room temperature or 24 hours at 4°C) to reach equilibrium[3].
-
-
Separation of Bound and Free Fractions:
-
Several methods can be used to separate the antibody-bound ¹²⁵I-T3S from the free fraction. A common method is the use of a second antibody (e.g., goat anti-rabbit IgG) coupled to a solid phase (e.g., magnetic particles or coated tubes) or precipitation with polyethylene glycol (PEG)[4][5][6].
-
For example, using a second antibody-coated tube method, after the initial incubation, the supernatant is aspirated, and the tubes are washed[4].
-
-
Radioactivity Measurement:
-
The radioactivity in each tube (for solid-phase separation) or the pellet (for precipitation methods) is counted using a gamma counter.
-
-
Data Analysis:
-
Calculate the average CPM for each set of duplicates.
-
Calculate the percentage of bound tracer for each standard and sample using the formula: %B/B₀ = [(CPM_standard/sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] x 100.
-
Construct a standard curve by plotting the %B/B₀ against the concentration of the T3S standards on a log-logit or semi-log scale.
-
Determine the concentration of T3S in the unknown samples by interpolating their %B/B₀ values from the standard curve.
-
Assay Validation
To ensure the reliability of the developed RIA, a thorough validation is necessary.
Methodology:
-
Sensitivity: The sensitivity (or lower limit of detection) is defined as the lowest concentration of T3S that can be distinguished from the zero standard with a certain level of confidence (e.g., 95%). A sensitivity of less than 2.5 fmol/tube has been reported[1], and another assay had a detection threshold of 20 pmol/L[7].
-
Specificity (Cross-reactivity): The cross-reactivity of the antiserum with related compounds is determined by measuring their ability to displace the ¹²⁵I-T3S tracer. The concentration of the cross-reacting substance that causes 50% displacement is compared to the concentration of T3S that causes 50% displacement. A low cross-reactivity of 0.4% with T3 has been achieved[1]. Another study reported significant cross-reactivity only with T4 sulfate (approximately 3%), while cross-reactivity with rT3 sulfate, T4, T3, rT3, and diiodothyronine was less than 0.01%[7].
-
Precision:
-
Intra-assay precision: The variation within a single assay run is determined by assaying the same sample multiple times in the same assay. The coefficient of variation (CV) should typically be less than 10%. An average intra-assay CV of 7.8% has been reported[7].
-
Inter-assay precision: The variation between different assay runs is determined by assaying the same sample in multiple independent assays. The inter-assay CV should generally be less than 15%. An average inter-assay CV of 11% has been documented[7].
-
-
Accuracy (Recovery): The accuracy of the assay is assessed by spiking known amounts of T3S into a sample and measuring the recovery. The recovery should be close to 100%. An average recovery of 92% has been reported for T3S added to serum that was then subjected to ethanol extraction[7].
-
Parallelism: To ensure that the endogenous T3S in the sample behaves similarly to the standard T3S, serial dilutions of a high-concentration sample are assayed. The dilution-corrected concentrations should be consistent, and the dilution curve should be parallel to the standard curve[7].
II. Data Presentation
The following tables summarize the key quantitative data from the development and validation of a T3S radioimmunoassay.
Table 1: Antibody Characteristics
| Parameter | Antiserum #8193[1] |
| Final Dilution | 1:50,000 |
| Sensitivity | < 2.5 fmol/tube |
| Association Constant (Ka) for T3S | 2 x 10¹⁰ - 8 x 10¹⁰ M⁻¹ |
| Association Constant (Ka) for T3 | 2 x 10¹⁰ - 8 x 10¹⁰ M⁻¹ |
Table 2: Assay Performance and Validation Parameters
| Parameter | Value[7] |
| Detection Threshold | 20 pmol/L (1.5 ng/dL) |
| Intra-assay Coefficient of Variation | 7.8% |
| Inter-assay Coefficient of Variation | 11% |
| Recovery of added T3S | 92% |
Table 3: Cross-Reactivity of the Anti-T3S Antiserum
| Compound | Cross-Reactivity (%)[1][7] |
| Triiodothyronine (T3) | 0.4 |
| Thyroxine (T4) Sulfate | ~3 |
| Reverse T3 (rT3) Sulfate | < 0.01 |
| Thyroxine (T4) | < 0.01 |
| Reverse T3 (rT3) | < 0.01 |
| Diiodothyronine | < 0.01 |
Table 4: Serum T3S Concentrations in Various Conditions
| Condition | Mean Serum T3S Concentration (± SE)[7] |
| Normal Subjects | 76 ± 7.2 pmol/L |
| Hyperthyroid Patients (Graves' Disease) | 268 ± 29 pmol/L |
| Hypothyroid Patients | 92 ± 28 pmol/L |
| Patients with Systemic Nonthyroidal Illnesses | 201 ± 32 pmol/L |
| Pregnant Women (15-31 weeks) | 40 ± 6.2 pmol/L |
| Cord Sera of Newborns | 429 ± 39 pmol/L |
III. Visualizations
The following diagrams illustrate the key workflows and principles of the T3S radioimmunoassay.
Caption: Experimental workflow for the T3S radioimmunoassay.
Caption: Principle of competitive binding in the T3S RIA.
References
- 1. Development of a radioimmunoassay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. [Radioimmunologic determination of plasmatic triiodothyronine. Verification of operative parameters; 1st clinical results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ibl-america.com [ibl-america.com]
- 5. Radioimmunoassay (RIA) procedure for total triiodothyronine (T3) based on magnetic separation [inis.iaea.org]
- 6. diasource-diagnostics.com [diasource-diagnostics.com]
- 7. A radioimmunoassay for measurement of 3,5,3'-triiodothyronine sulfate: studies in thyroidal and nonthyroidal diseases, pregnancy, and neonatal life - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Triiodothyronine Sulfate (T3S) on Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triiodothyronine sulfate (T3S) is a major metabolite of the active thyroid hormone, 3,5,3'-triiodothyronine (T3). While T3 is a key regulator of metabolism, growth, and development, T3S is generally considered biologically inactive.[1] However, it can serve as a reservoir for T3, which can be reactivated through desulfation by sulfatases present in various tissues, such as the liver and kidney.[2] This document provides detailed application notes and protocols for the in vitro investigation of T3S in cell cultures, focusing on its metabolic fate and its potential as a pro-hormone, rather than a direct signaling molecule.
Data Presentation: Quantitative Analysis of T3S In Vitro
The following tables summarize quantitative data from studies investigating the biological activity and metabolism of T3S in various cell culture models.
Table 1: Biological Activity of this compound (T3S) in Various Cell Culture Systems
| Cell Line/System | Parameter Measured | T3S Concentration | Result | Reference |
| Human Erythrocyte Membranes | Ca2+-ATPase activity | Up to 10,000x maximally effective T3 dose | No thyromimetic effect | [1] |
| GH4C1 Pituitary Cells | [125I]T3 displacement from nuclear receptors | Not specified | No displacement | [1] |
| Human Dermal Fibroblasts | [3H]glycosaminoglycan synthesis inhibition | Not specified | ~0.5% the activity of T3 at 72h | [1] |
| JAr Choriocarcinoma Cells | Saturable uptake of [125I]T3S | Not specified | Negligible | [3] |
| JAr Choriocarcinoma Cells | Inhibition of [125I]T3 uptake | 0-1 mM | Apparent inhibition, likely due to T3 contamination in T3S preparation | [3] |
Table 2: Desulfation of this compound (T3S) in Different Tissues and Cells
| Tissue/Cell Type | Preparation | T3S Desulfation Rate | Reference |
| Rat Liver | Microsomes | 76 pmol/min/mg protein | [2] |
| Rat Kidney | Microsomes | ~15 pmol/min/mg protein (1/5 of liver) | [2] |
| Rat Brain | Microsomes | ~3.8 pmol/min/mg protein (1/20 of liver) | [2] |
| Human Liver | Microsomes | As active as fresh rat preparations | [2] |
| Isolated Rat Hepatocytes | Intact cells | 1-1.5% of sulfate ester hydrolyzed per hour | [2] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with T3S
This protocol outlines a general procedure for culturing cells and treating them with T3S to study its metabolism or potential biological effects.
Materials:
-
Cell line of interest (e.g., HepG2 human hepatoma cells, primary hepatocytes)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, appropriate supplements)
-
Thyroid hormone-depleted serum (can be prepared using anion exchange resin)
-
This compound (T3S) stock solution (dissolved in a suitable solvent, e.g., DMSO or NaOH, and diluted in culture medium)
-
T3 stock solution (as a positive control)
-
Vehicle control (solvent used for T3S and T3)
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed the cells in culture plates or flasks at a density appropriate for the specific cell line and the duration of the experiment. Allow the cells to adhere and reach the desired confluency (typically 70-80%).
-
Hormone Depletion (Optional but Recommended): To reduce background from thyroid hormones present in the serum, switch the cells to a medium containing thyroid hormone-depleted serum for 24-48 hours prior to the experiment.
-
Treatment: Remove the hormone-depleted medium and replace it with fresh medium containing the desired concentrations of T3S, T3 (positive control), or vehicle (negative control). A typical concentration range for T3S to study its metabolism could be 1-10 µM.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours). The incubation time will depend on the specific endpoint being measured.
-
Sample Collection: At the end of the incubation period, collect the cell culture medium and/or cell lysates for further analysis (e.g., LC-MS/MS, HPLC, or specific bioassays).
Protocol 2: Analysis of T3S Metabolism by LC-MS/MS
This protocol describes the extraction and quantification of T3S and its potential metabolite, T3, from cell culture medium using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6]
Materials:
-
Collected cell culture medium
-
Internal standards (e.g., 13C6-T3, 13C6-T4)
-
Isopropanol
-
Tert-butyl methyl ether (TBME)
-
Formic acid
-
Methanol
-
Water (LC-MS grade)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To 500 µL of cell culture medium, add the internal standards.
-
Perform a liquid-liquid extraction by adding 1 mL of a 30:70 (v/v) mixture of isopropanol and TBME.
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the upper organic phase to a clean tube.
-
Repeat the extraction step on the aqueous phase.
-
Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 50:50 (v/v) methanol/water with 0.1% formic acid.[4]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic separation can be achieved using a C18 column with a gradient elution using mobile phases consisting of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific transitions for T3S, T3, and the internal standards.
-
-
Data Analysis:
-
Quantify the concentrations of T3S and T3 in the samples by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve.
-
Mandatory Visualizations
Signaling and Metabolism Diagrams
The following diagrams were created using Graphviz (DOT language) to illustrate the conceptual framework for studying T3S in vitro.
Caption: Proposed pathway for T3S metabolism and subsequent T3 action in a target cell.
Caption: Experimental workflow for studying T3S metabolism in cell culture.
References
- 1. Studies on the biological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desulfation of 3,5,3'-triiodothyronine sulfate by microsomes from human and rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uptake of L-triiodothyronine sulphate by human choriocarcinoma cell line, JAr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Triiodothyronine Sulfate (T3S) Administration in Animal Model Research
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Triiodothyronine sulfate (T3S) is the sulfated conjugate of the active thyroid hormone, 3,5,3'-triiodothyronine (T3). In research, T3S is primarily investigated as a T3 pro-drug. The administration of T3S to animal models allows for a slower, more sustained release of active T3 through the action of endogenous sulfatases, which can prevent the sharp supraphysiological peaks in circulating T3 levels often observed after direct T3 administration.[1][2] This approach is particularly valuable in studies aiming to mimic physiological thyroid hormone levels more closely, especially in models of hypothyroidism.[1][3]
The biological effects of T3S are contingent upon its desulfation to T3 in tissues.[4] The sulfation pathway itself is a key step in the irreversible inactivation of thyroid hormone, as T3S is a preferred substrate for type I deiodinase, which further degrades it.[5] Understanding the interplay between sulfotransferases, sulfatases, and deiodinases is critical when designing and interpreting experiments involving T3S.[5][6][7] Animal models, particularly rats, have been instrumental in elucidating the thyromimetic effects of T3S, demonstrating its ability to restore physiological processes in hypothyroid states, with a potency approximately one-fifth that of T3 on a molar basis.[3][4]
Metabolism and Signaling Pathway of T3S
T3S itself is biologically inactive. Its thyromimetic effects are realized after in vivo enzymatic conversion back to active T3. The primary metabolic pathways are outlined below.
Caption: Metabolic pathways of T3 and T3S in vivo.
Upon desulfation, the released T3 can enter cells and initiate signaling. Thyroid hormone actions are primarily mediated through nuclear receptors. T3 binds to thyroid hormone receptors (TRα and TRβ), which form heterodimers with the retinoid X receptor (RXR). This complex then binds to thyroid hormone response elements (TREs) on the DNA to regulate the transcription of target genes.
Caption: Simplified genomic signaling pathway of T3.
Experimental Protocols and Workflows
Animal Models
Sprague-Dawley and Wistar rats are commonly used for studying T3S metabolism and effects.[3][6] Hypothyroidism is typically induced surgically (thyroidectomy) or chemically using agents like propylthiouracil (PTU) and methimazole.[3][8][9]
General Protocol for Intraperitoneal (IP) Administration of T3S in Rats
This protocol describes a general procedure for administering T3S to rats, based on common laboratory practices and published studies.[3][4][10]
Materials:
-
This compound (T3S)
-
Sterile saline solution (0.9% NaCl) or other appropriate vehicle
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge for rats)[10]
-
70% ethanol for disinfection
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of T3S based on the desired dose (e.g., nmol/day or mg/kg) and the weight of the animals.
-
Dissolve the T3S in a minimal amount of 0.01 N NaOH if necessary, then dilute to the final volume with sterile saline. Ensure the final solution is sterile (e.g., by sterile filtration).
-
Prepare fresh daily or as stability data allows.
-
-
Animal Handling and Restraint:
-
Weigh the animal to determine the precise injection volume.
-
Use a proper restraint technique to immobilize the rat and expose the abdomen. The two-person technique is preferred for safety and accuracy.[10] One person restrains the rat while the second performs the injection.
-
For a one-person technique, the rat can be gently wrapped in a towel.[11]
-
-
Injection Procedure:
-
Position the rat in dorsal recumbency (on its back) with the head slightly lower than the body.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum, urinary bladder, and other vital organs.[10][12]
-
Swab the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.[10][11]
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or fluid appears, withdraw the needle and inject at a new site with a fresh needle.[10]
-
Inject the calculated volume smoothly. The maximum recommended IP injection volume for rats is <10 ml/kg.[10]
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress, pain, or adverse reactions at the injection site.
-
For chronic studies, alternate injection sites between the lower right and left quadrants to minimize irritation.[10]
-
General Experimental Workflow
Caption: A typical experimental workflow for T3S administration studies.
Quantitative Data from Animal Studies
The following tables summarize dosages and key findings from representative studies involving T3S administration.
Table 1: T3S Administration in Hypothyroid Rat Models
| Animal Model | Administration Route & Duration | Dose (T3S) | Dose (T3 Control) | Key Findings | Reference |
|---|---|---|---|---|---|
| Thyroidectomized (Tx) Sprague-Dawley Rats | IP injection for 10 days | 0.46 or 2.3 nmol/day | 0.46 or 2.3 nmol/day | T3S improved growth retardation and increased serum GH. It restored hepatic and renal Type I deiodinase activity. Potency was ~20% of T3. | [3] |
| Thyroidectomized (Tx) Sprague-Dawley Rats | IP injection for 3 days | 11.5 nmol/day | 2.3 nmol/day | T3S significantly suppressed elevated serum TSH. |[3] |
Table 2: T3S Administration in Euthyroid Rat Models
| Animal Model | Administration Route & Duration | Dose (T3S) | Dose (T3 Control) | Key Findings | Reference |
|---|
| Euthyroid Male Sprague-Dawley Rats | IP injection for 7 days | 4.6, 14, or 42 nmol/day | 1.0, 3.0, or 9.0 nmol/day | T3S increased hepatic/renal 5'-deiodinase activity and reduced serum T4 and TSH. Potency was ~20% of T3. T3S allowed greater weight gain than T3 at comparable thyromimetic doses. |[4] |
Table 3: T3 Administration in Various Animal Models (for context)
| Animal Model | Administration Route & Duration | Dose (T3) | Study Focus | Key Findings | Reference |
|---|---|---|---|---|---|
| Healthy Sheep | IV infusion for 24 hours | 1 µg/kg/h | Physiological response | Elevated plasma free T3 8-fold but had no significant effect on 45 measured physiological endpoints. | [13] |
| ZSF1 Obese Rats (HFpEF model) | In drinking water for 11 weeks | Low and replacement doses | Cardiac function | T3 improved metabolic profile and cardiac function. The higher dose increased heart rate and risk of arrhythmias. | [14] |
| Mature Rats & Cynomolgus Monkeys | Oral for 30 days | 0.015 - 1 mg/kg | Toxicity | High mortality at 1 mg/kg. No-effect dose was ~0.015-0.020 mg/kg. Different histological lesions were observed between species. | [15] |
| Male Rats | SC injection for 10 days | 100 µg/kg/day | Dopaminergic behavioral responses | Enhanced locomotor responses and postsynaptic dopamine function in the brain. |[16] |
Common Endpoints and Analyses
-
Hormone Level Quantification: Measurement of serum/plasma T3, T4, and TSH levels via radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to assess the impact on the hypothalamic-pituitary-thyroid axis.[3][17]
-
Enzyme Activity Assays: In vitro assays using tissue homogenates (especially from liver and kidney) to measure the activity of Type I and Type III deiodinases, which are key enzymes in thyroid hormone metabolism and are often regulated by thyroid status.[3][6]
-
Physiological Parameters: Monitoring of body weight, growth rate, and heart rate.[3][4][14]
-
Gene and Protein Expression: Analysis of thyroid hormone-responsive genes and proteins in target tissues (e.g., liver, heart, brain) using qPCR, Western blotting, or immunohistochemistry to determine downstream effects.[9][14]
-
Histopathology: Microscopic examination of tissues to identify any morphological changes or lesions resulting from treatment.[15]
References
- 1. Sustained Release T3 Therapy: Animal Models and Translational Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thyromimetic effects of 3,5,3'-triiodothyronine sulfate in hypothyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Demonstration of thyromimetic effects of 3,5,3'-triiodothyronine sulfate (T3S) in euthyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of sulfation in thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the 3,5,3'-triiodothyronine sulfation activity in the adult and the fetal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of thyroid hormone sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatic triiodothyronine sulfation and its regulation by growth hormone and triiodothyronine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. T3 administration in adult hypothyroid mice modulates expression of proteins involved in striatal synaptic plasticity and improves motor behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. staff.flinders.edu.au [staff.flinders.edu.au]
- 12. research.uky.edu [research.uky.edu]
- 13. Triiodothyronine supplementation in a sheep model of intensive care - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Triiodothyronine Treatment in an Animal Model of Heart Failure with Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the toxicity of orally administered L-triiodothyronine (T3) in rat and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Repeated administration of triiodothyronine (T3) to rats enhances nigrostriatal and mesolimbic dopaminergic behavioural responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Measuring Type III Secretion System Concentrations in Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Type III Secretion System (T3SS) is a sophisticated nanomachine utilized by many Gram-negative bacteria to inject effector proteins directly into the cytoplasm of host cells, a crucial step in the pathogenesis of numerous diseases. The ability to accurately measure the concentration of these secreted T3SS effector proteins in cell culture media is fundamental for understanding bacterial virulence, screening for novel anti-infective drugs that target the T3SS, and for the development of vaccines. This document provides detailed application notes and protocols for the quantification of T3SS proteins in cell culture supernatants.
The methodologies covered include both traditional and modern techniques, each with distinct advantages in terms of sensitivity, throughput, and the nature of the data generated. These methods range from antibody-based assays like Western blotting and ELISA to functional enzymatic and reporter-based assays.
Core Methodologies and Comparative Data
Several methods can be employed to measure the concentration of T3SS effector proteins secreted into the cell culture medium. The choice of method often depends on the specific research question, the availability of reagents such as specific antibodies, and the desired level of quantification (relative vs. absolute). Below is a summary of common techniques and available quantitative data.
| Method | Principle | Typical Sensitivity | Throughput | Quantitative Capability | Key Considerations |
| Western Blot | Immuno-detection of size-separated proteins transferred to a solid membrane. | ng to pg range | Low to Medium | Semi-quantitative to Quantitative | Requires specific antibodies; provides information on protein size and integrity. |
| ELISA | Immuno-enzymatic detection of proteins captured on a solid phase (e.g., microplate). | pg/mL to ng/mL range[1] | High | Quantitative | Highly sensitive and specific; requires matched antibody pairs for sandwich ELISA. |
| Dot Blot | Immuno-detection of proteins directly spotted onto a membrane without prior separation. | ng range[2][3] | High | Semi-quantitative | Rapid and simple; does not provide information on protein size.[4] |
| Enzyme Activity Assays | Measurement of the specific enzymatic activity of secreted effector proteins. | Varies with enzyme kinetics | Medium to High | Quantitative (relative to standard) | Only applicable to effector proteins with known enzymatic function (e.g., ExoS, ExoU).[5] |
| Reporter Gene Assays | Fusion of an effector protein to a reporter enzyme (e.g., β-lactamase, luciferase). Secretion is quantified by measuring reporter activity. | High | High | Quantitative | Does not require specific antibodies to the effector; potential for interference from fusion tag.[6] |
Experimental Protocols
Induction of T3SS Secretion and Sample Preparation
A critical first step for measuring secreted T3SS proteins is the efficient induction of the secretion system in vitro. This is often achieved by mimicking host-cell contact, for example, by depleting calcium from the growth medium.
Protocol for T3SS Induction in Pseudomonas aeruginosa
-
Grow P. aeruginosa overnight at 37°C in a rich medium such as Luria-Bertani (LB) broth.
-
Inoculate fresh LB broth containing a calcium chelator (e.g., 5 mM EGTA) and 20 mM MgCl₂ with the overnight culture to an optical density at 600 nm (OD₆₀₀) of 0.1.
-
Incubate the culture at 37°C with vigorous shaking for 3-4 hours to induce T3SS expression and secretion.
Protocol for Total Protein Precipitation from Culture Supernatant (TCA Precipitation)
-
Centrifuge the bacterial culture at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the bacteria.
-
Carefully transfer the supernatant to a new tube, avoiding the bacterial pellet.
-
Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 10% (v/v).
-
Incubate on ice for at least 30 minutes to precipitate the proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully discard the supernatant.
-
Wash the protein pellet with cold acetone to remove residual TCA.
-
Air-dry the pellet and resuspend it in an appropriate buffer (e.g., SDS-PAGE sample buffer for Western blotting or PBS for ELISA).
Quantification of Total Secreted Protein
Before proceeding to measure specific T3SS proteins, it is often useful to determine the total protein concentration in the supernatant.
Bradford Protein Assay Protocol [7][8]
-
Prepare a series of protein standards using Bovine Serum Albumin (BSA) with concentrations ranging from 0.1 to 1.0 mg/mL.
-
Add 5 µL of each standard or the resuspended protein sample from the TCA precipitation to separate wells of a 96-well plate.
-
Add 250 µL of Bradford reagent to each well and mix.
-
Incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations.
-
Determine the protein concentration of the samples by interpolating their absorbance values on the standard curve.
Quantitative Western Blotting
Quantitative Western blotting can be used to determine the relative or absolute concentration of a specific T3SS effector protein.[9]
Protocol for Quantitative Western Blot [10]
-
Protein Separation: Separate the TCA-precipitated proteins by SDS-PAGE. Include a lane with a known amount of purified recombinant T3SS protein to serve as a standard.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the T3SS effector of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Quantification: Use densitometry software to measure the band intensity of the target protein in both the samples and the standard. Create a standard curve from the purified protein to determine the concentration in the samples.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA offers a high-throughput and highly sensitive method for quantifying T3SS proteins. A sandwich ELISA format is commonly used for this purpose.
Protocol for Sandwich ELISA
-
Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the T3SS effector protein overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add serial dilutions of a purified recombinant T3SS protein standard and the culture supernatant samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a biotinylated detection antibody that recognizes a different epitope on the T3SS protein and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Generate a standard curve from the purified protein standards and determine the concentration of the T3SS protein in the samples.
Visualizations
Conclusion
The accurate quantification of T3SS effector proteins in cell culture media is essential for advancing our understanding of bacterial pathogenesis and for the development of novel therapeutics. The protocols outlined in this document provide a range of methodologies, from the high-throughput capabilities of ELISA and reporter assays to the detailed qualitative and quantitative information offered by Western blotting. The selection of the most appropriate technique will depend on the specific experimental goals and available resources. By following these detailed protocols, researchers can obtain reliable and reproducible measurements of T3SS protein concentrations, facilitating progress in this critical area of microbiology and drug discovery.
References
- 1. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 2. Dot blot protocol | Abcam [abcam.com]
- 3. Dot blots [qiagen.com]
- 4. Dot Blot: A Quick and Easy Method for Separation-Free Protein Detection [jacksonimmuno.com]
- 5. Comparison of the exoS Gene and Protein Expression in Soil and Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-lactamase (Bla) Reporter-based System to Study Flagellar Type 3 Secretion in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioagilytix.com [bioagilytix.com]
- 8. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 9. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cube-biotech.com [cube-biotech.com]
Application Notes and Protocols for Enzymatic Synthesis of Radiolabeled 3,3',5-Triiodo-L-thyronine Sulfate (T3S)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5-Triiodo-L-thyronine (T3) is a crucial thyroid hormone that regulates a wide array of physiological processes, including growth, development, and metabolism. The sulfation of T3 to form 3,3',5-Triiodo-L-thyronine sulfate (T3S) is a significant metabolic pathway catalyzed by sulfotransferase enzymes. This biotransformation not only modulates the biological activity of T3 but also facilitates its excretion. Radiolabeled T3S is an invaluable tool for studying thyroid hormone metabolism, receptor kinetics, and the role of sulfation in both normal physiology and pathological conditions. This document provides a detailed protocol for the enzymatic synthesis of radiolabeled T3S, its purification, and subsequent characterization. The protocol is designed to be a comprehensive guide for researchers in endocrinology, pharmacology, and drug development.
Signaling Pathway of Thyroid Hormone Metabolism and Action
The following diagram illustrates the key steps in thyroid hormone synthesis, metabolism, and action, highlighting the sulfation pathway.
Caption: Metabolic pathway of thyroid hormones, including sulfation.
Experimental Workflow for Enzymatic Synthesis of Radiolabeled T3S
The overall workflow for the production and analysis of radiolabeled T3S is depicted below.
Caption: Workflow for synthesis and analysis of radiolabeled T3S.
Experimental Protocols
Materials and Reagents
-
3,3',5-Triiodo-L-thyronine (T3) (Sigma-Aldrich, Cat. No. T6397 or equivalent)
-
Recombinant human sulfotransferase 1A1 (SULT1A1) (Sigma-Aldrich, Cat. No. S0819 or equivalent)
-
3'-phosphoadenosine 5'-phosphosulfate (PAPS) (Sigma-Aldrich, Cat. No. A1764 or equivalent)
-
Radiolabeled PAPS ([³⁵S]PAPS) (PerkinElmer, or equivalent) OR Sodium Iodide [¹²⁵I] (PerkinElmer, or equivalent)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Scintillation cocktail
-
Reverse-phase C18 HPLC column
-
TLC plates (silica gel 60 F254)
-
Chloramine-T (for radioiodination)
-
Sodium metabisulfite (for radioiodination)
Protocol 1: Enzymatic Synthesis of [³⁵S]T3S
This protocol describes the synthesis of T3S using [³⁵S]PAPS as the sulfate donor.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture in a total volume of 100 µL of 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM DTT.
-
Add 10 µM of T3 (from a stock solution in DMSO, final DMSO concentration <1%).
-
Add 1 µCi of [³⁵S]PAPS.
-
Add 10 µM of cold PAPS.
-
Initiate the reaction by adding 1 µg of recombinant SULT1A1.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically.
-
-
Reaction Termination:
-
Stop the reaction by adding 10 µL of 10% (v/v) TFA.
-
Centrifuge the mixture at 14,000 x g for 5 minutes to pellet the precipitated protein.
-
-
Purification:
-
The supernatant containing the crude [³⁵S]T3S is subjected to purification by reverse-phase HPLC.
-
Use a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA). For example, a gradient of 5% to 60% acetonitrile over 30 minutes.
-
Monitor the elution profile using a UV detector (at 220 nm and 254 nm) and a radioactivity detector.
-
Collect fractions corresponding to the radiolabeled T3S peak.
-
-
Quantification and Storage:
-
Determine the radioactivity of the purified fractions using liquid scintillation counting.
-
Pool the pure fractions and store at -80°C.
-
Protocol 2: Radioiodination of T3S
This protocol provides an alternative method by first synthesizing non-radiolabeled T3S and then introducing a radioiodine label.
-
Enzymatic Synthesis of Non-radiolabeled T3S:
-
Follow the procedure in Protocol 1, but replace [³⁵S]PAPS with 100 µM of non-radiolabeled PAPS.
-
Purify the T3S by HPLC as described above.
-
-
Radioiodine Exchange Labeling:
-
To 10 µg of purified T3S in 50 µL of 0.5 M phosphate buffer (pH 7.5), add 1 mCi of [¹²⁵I]NaI.
-
Initiate the labeling reaction by adding 10 µL of freshly prepared Chloramine-T solution (1 mg/mL in water).
-
Incubate for 60-90 seconds at room temperature with gentle vortexing.
-
Quench the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL in water).
-
-
Purification of [¹²⁵I]T3S:
-
Purify the reaction mixture immediately by HPLC using the same conditions as described in Protocol 1.
-
Collect the fraction corresponding to [¹²⁵I]T3S.
-
Characterization of Radiolabeled T3S
-
Radiochemical Purity:
-
The radiochemical purity of the final product should be assessed by radio-TLC and radio-HPLC.[1][2]
-
For radio-TLC, spot the sample on a silica gel plate and develop with a suitable solvent system (e.g., chloroform:methanol:acetic acid, 85:10:5).[2]
-
Analyze the distribution of radioactivity on the plate using a radio-TLC scanner.[1]
-
-
Identity Confirmation:
-
The identity of the synthesized radiolabeled T3S can be confirmed by co-elution with a non-radiolabeled T3S standard on HPLC.
-
Further confirmation can be achieved using LC-MS analysis of the non-radiolabeled product synthesized under identical conditions.
-
Data Presentation
The following table summarizes key quantitative data that should be recorded during the synthesis and characterization of radiolabeled T3S.
| Parameter | [³⁵S]T3S Synthesis | [¹²⁵I]T3S Synthesis |
| Substrates | ||
| T3 Concentration | 10 µM | - |
| T3S Concentration | - | 10 µg |
| [³⁵S]PAPS Activity | 1 µCi | - |
| [¹²⁵I]NaI Activity | - | 1 mCi |
| Reaction Conditions | ||
| Enzyme (SULT1A1) | 1 µg | - |
| Buffer | 50 mM Tris-HCl, pH 7.4 | 0.5 M Phosphate, pH 7.5 |
| Incubation Time | 1-2 hours | 60-90 seconds |
| Temperature | 37°C | Room Temperature |
| Results | ||
| Radiochemical Yield | > 80% (typical) | > 70% (typical) |
| Radiochemical Purity | > 98% (after HPLC) | > 98% (after HPLC) |
| Specific Activity | Variable | High |
Conclusion
The protocols outlined in this application note provide a robust framework for the enzymatic synthesis and radiolabeling of T3S. The availability of high-purity radiolabeled T3S will facilitate advanced studies into the intricate roles of thyroid hormone sulfation in health and disease. Researchers are encouraged to optimize the described conditions for their specific experimental needs to achieve the best possible outcomes.
References
Solid-Phase Extraction of Triiodothyronine Sulfate from Plasma: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triiodothyronine (T3) is a crucial thyroid hormone that regulates numerous metabolic processes throughout the body. The sulfated form, triiodothyronine sulfate (T3S), is a major metabolite of T3. While initially considered an inactive byproduct destined for excretion, emerging research suggests that T3S may serve as a reservoir for active T3, with its desulfation providing a local supply of the active hormone.[1][2] Accurate measurement of T3S in plasma is therefore essential for understanding thyroid hormone homeostasis, metabolism, and the pathophysiology of various endocrine disorders.
This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from human plasma. The described method is optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that offers superior specificity and sensitivity compared to traditional immunoassays.[3] The protocol utilizes a mixed-mode solid-phase extraction strategy, which combines reversed-phase and anion-exchange mechanisms for effective isolation and purification of the acidic T3S analyte from complex plasma matrices.
Signaling Pathway
The production and metabolism of thyroid hormones is a tightly regulated process. The prohormone thyroxine (T4) is converted to the more active triiodothyronine (T3). Both T4 and T3 can undergo sulfation, a phase II metabolic reaction, to form their respective sulfated conjugates, T4 sulfate (T4S) and T3 sulfate (T3S).[1][4][5] This sulfation is a critical step in the inactivation and clearance of thyroid hormones.[2]
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the solid-phase extraction of T3S from plasma.
Materials and Reagents
-
SPE Device: Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX, EVOLUTE EXPRESS AX)
-
Plasma: Human plasma, collected in EDTA or heparin tubes and stored at -80°C
-
Internal Standard (IS): Labeled T3S (e.g., ¹³C₆-T3S)
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (≥98%)
-
Ammonium hydroxide (~28-30%)
-
Phosphoric acid (85%)
-
-
Equipment:
-
Centrifuge
-
Vortex mixer
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Analytical balance
-
pH meter
-
Micropipettes and tips
-
Sample Preparation
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
Spike 1 mL of plasma with an appropriate amount of internal standard solution.
-
Add 1 mL of 4% phosphoric acid in water to the plasma sample.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for SPE.
Solid-Phase Extraction (SPE) Protocol
The following protocol is based on a generic procedure for mixed-mode anion exchange cartridges and should be optimized for the specific cartridge used.
-
Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of water through the SPE cartridge. Do not allow the sorbent to dry.
-
-
Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% ammonium hydroxide in water to remove neutral and basic interferences.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the T3S and internal standard from the cartridge with 3 mL of 2% formic acid in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial.
-
Experimental Workflow
The overall experimental workflow from plasma sample to analysis is depicted below.
Data Presentation
The following tables summarize the expected performance characteristics of the described SPE-LC-MS/MS method for the analysis of this compound in plasma. The data is compiled from various sources analyzing thyroid hormones and similar acidic compounds, as specific comprehensive validation data for T3S was not available in the cited literature. A study using radioimmunoassay reported a recovery of 92% for T3S from serum.[6]
Table 1: Method Performance Characteristics
| Parameter | Expected Value | Source |
| Recovery | > 85% | Estimated based on similar compounds |
| Linearity (r²) | > 0.99 | [7] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [8] |
| Limit of Detection (LOD) | ~1 pg on column | [9] |
Table 2: Precision and Accuracy
| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| Low QC | < 15% | < 15% | ± 15% |
| Medium QC | < 15% | < 15% | ± 15% |
| High QC | < 15% | < 15% | ± 15% |
| Expected values based on typical bioanalytical method validation guidelines. |
Troubleshooting
Effective troubleshooting is crucial for consistent and reliable results. The following diagram outlines a logical approach to common issues encountered during the solid-phase extraction of T3S from plasma.
Conclusion
This application note provides a comprehensive framework for the solid-phase extraction of this compound from plasma. The detailed protocol, combined with the expected performance data and troubleshooting guide, offers researchers a robust starting point for the accurate and precise quantification of this important thyroid hormone metabolite. Adherence to this protocol will enable reliable data generation for studies investigating the role of T3S in health and disease.
References
- 1. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A radioimmunoassay for measurement of 3,5,3'-triiodothyronine sulfate: studies in thyroidal and nonthyroidal diseases, pregnancy, and neonatal life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and evaluation of a reference measurement procedure for the determination of total 3,3',5-triiodothyronine in human serum using isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3,3',5-Triiodo-L-thyronine Sulfate (T3S) in Studying Deiodinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of thyroid hormone metabolism is critical for understanding a wide range of physiological and pathological processes. The deiodinase enzymes (D1, D2, and D3) are central to this, controlling the activation and inactivation of thyroid hormones. 3,3',5-Triiodo-L-thyronine Sulfate (T3S), a sulfated metabolite of the active thyroid hormone T3, serves as a valuable tool for dissecting the specific roles of these enzymes. Sulfation is a key metabolic pathway that significantly alters the affinity of deiodinases for their substrates, making T3S a preferred substrate for certain deiodinase isotypes.[1][2][3][4] These application notes provide detailed protocols and data for utilizing T3S to investigate deiodinase activity in various research and drug development contexts.
Data Presentation
Table 1: Deiodinase Isozyme Substrate Specificity for T3S
| Deiodinase Isotype | Substrate Activity with T3S | Effect of Sulfation on Deiodination | Primary Metabolic Pathway |
| Type 1 (D1) | High | Strongly stimulates inner ring deiodination (inactivation)[3][4] | Rapid irreversible degradation of T3[1][2] |
| Type 2 (D2) | Negligible | Does not catalyze the deiodination of sulfated iodothyronines[5] | Primarily activates T4 to T3 |
| Type 3 (D3) | Low to Negligible | N/A | Primarily inactivates T3 and T4 |
Table 2: Kinetic Parameters of Deiodinases for T3S and Other Substrates
While specific Km and Vmax values for T3S are not widely reported in the literature, comparative data highlights its importance as a D1 substrate.
| Deiodinase Isotype | Substrate | Km (approximate) | Vmax/Km Ratio (relative) | Notes |
| Rat/Human D1 | rT3 | 0.2-0.5 µM[6] | High | Preferred substrate for outer ring deiodination. |
| Rat/Human D1 | T3S | Not Reported | ~40-fold higher for inner ring deiodination compared to T3[1][2] | Sulfation dramatically increases the rate of inactivation. |
| Cat D1 | rT3S | Not Reported | 81[6][7] | Demonstrates high efficiency of deiodination for sulfated rT3. |
| Rat D2 | T4 | ~1-2 nM[8] | High | High affinity for the primary activation pathway. |
| Rat D3 | T3 | ~40 nM[8] | High | High affinity for the primary inactivation pathway. |
Experimental Protocols
Protocol 1: In Vitro Deiodinase Activity Assay Using T3S
This protocol describes a method to measure the activity of Type 1 deiodinase (D1) using T3S as a substrate. The principle is to incubate a source of deiodinase (e.g., liver microsomes, cell lysates) with T3S and then quantify the product, 3,3'-diiodothyronine sulfate (T2S), or the depletion of T3S.
Materials:
-
T3S (substrate)
-
Source of deiodinase (e.g., rat liver microsomes, cell lysates expressing D1)
-
Dithiothreitol (DTT, cofactor)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 1 mM EDTA)
-
Propylthiouracil (PTU, D1 inhibitor - for control experiments)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS (e.g., labeled T2S or a structurally similar molecule)
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Phosphate buffer
-
DTT (final concentration 10-20 mM)
-
Deiodinase source (e.g., 10-50 µg of microsomal protein)
-
-
For control reactions, include PTU (final concentration 1 mM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add T3S to the reaction mixture to a final concentration in the desired range (e.g., 1-10 µM).
-
Incubate at 37°C for a specific time (e.g., 15-60 minutes). The optimal time should be determined empirically to ensure linear product formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.
-
-
Sample Analysis:
Data Analysis:
-
Calculate the rate of T2S formation (or T3S depletion) per unit of time and protein concentration.
-
Compare the activity in the presence and absence of PTU to confirm D1-specific activity.
Protocol 2: Cellular Uptake and Metabolism of T3S in Cultured Hepatocytes
This protocol outlines a workflow to study the uptake and subsequent deiodination of T3S in a cellular context, using primary hepatocytes or a hepatocyte-derived cell line (e.g., HepG2).
Materials:
-
Cultured hepatocytes (e.g., primary rat hepatocytes or HepG2 cells)
-
Cell culture medium appropriate for the cell type
-
Radiolabeled T3S (e.g., [¹²⁵I]-T3S) or non-labeled T3S for LC-MS/MS analysis
-
Hank's Balanced Salt Solution (HBSS) or other appropriate buffer for uptake studies
-
Lysis buffer (e.g., RIPA buffer)
-
Scintillation counter (for radiolabeled experiments) or LC-MS/MS system
Procedure:
-
Cell Culture:
-
Uptake and Metabolism Experiment:
-
Wash the cells twice with pre-warmed HBSS.
-
Add HBSS containing a known concentration of T3S (radiolabeled or non-labeled) to each well.
-
Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
To terminate the uptake, aspirate the medium and rapidly wash the cells three times with ice-cold HBSS.
-
-
Sample Collection:
-
For total cellular uptake (radiolabeled):
-
Lyse the cells in each well with lysis buffer.
-
Transfer the lysate to a scintillation vial and measure the radioactivity.
-
-
For analysis of intracellular metabolites (LC-MS/MS):
-
Lyse the cells and add an equal volume of ice-cold acetonitrile with an internal standard to precipitate proteins.
-
Centrifuge to pellet the debris.
-
Collect the supernatant for LC-MS/MS analysis to identify and quantify T3S and its metabolites (e.g., T2S).
-
-
Data Analysis:
-
For uptake studies, plot the amount of cell-associated radioactivity (or T3S) against time.
-
For metabolism studies, quantify the intracellular concentrations of T3S and its metabolites at each time point to determine the rate of metabolism.
Mandatory Visualization
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Role of sulfation in thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular basis for the substrate selectivity of cat type I iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a validated liquid chromatography/tandem mass spectrometry method for the distinction of thyronine and thyronamine constitutional isomers and for the identification of new deiodinase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. HPLC analysis of in vitro hepatic deiodination products of thyroid hormones in the rainbow trout, Oncorhynchus mykiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Triiodothyronine Sulfate (T3S) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the chemical synthesis of triiodothyronine sulfate (T3S).
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for the chemical synthesis of this compound (T3S)?
A reasonable yield for the sulfation of triiodothyronine (T3) to T3S, when using a method such as chlorosulfonic acid in dimethylformamide, is generally in the range of 70-90%.[1] Yields significantly below this range may indicate issues with starting materials, reaction conditions, or the work-up and purification process.
Q2: Which functional group of triiodothyronine (T3) is targeted during sulfation?
The primary target for sulfation is the phenolic hydroxyl group on the outer ring of the T3 molecule.[1] This is the most reactive hydroxyl group under the specified reaction conditions. However, side reactions at other functional groups, such as the amino group of the alanine side chain, can occur if inappropriate reagents or conditions are used.[1]
Q3: How can I confirm the successful synthesis of T3S?
Successful synthesis can be confirmed through a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): T3S is significantly more polar than T3 and will have a shorter retention time on a reverse-phase HPLC column.[1][2]
-
Thin-Layer Chromatography (TLC): Similar to HPLC, T3S will have a lower Rf value than T3 on a suitable stationary phase.
-
Mass Spectrometry (MS): This will confirm the correct molecular weight of the sulfated product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR can be used to characterize the final product.[1]
Q4: Is the sulfate group on T3S stable?
The sulfate ester is susceptible to hydrolysis under acidic conditions.[1] It is crucial to maintain neutral or slightly alkaline conditions during work-up and storage to prevent cleavage of the sulfate group and reversion to T3.
Troubleshooting Guide for Low T3S Yield
This guide addresses common issues that can lead to a reduced yield during the synthesis of T3S.
Issue 1: Incomplete or Failed Reaction
Symptoms:
-
TLC or HPLC analysis shows a high proportion of unreacted T3 starting material.
-
The isolated product yield is extremely low or zero.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Impure Starting Material (T3) | Ensure the T3 starting material is of high purity and free from contaminants that could interfere with the reaction. The presence of impurities can be checked by HPLC and NMR. |
| Inactive or Degraded Sulfating Agent | Use a fresh, unopened bottle of the sulfating agent (e.g., chlorosulfonic acid). These reagents are often moisture-sensitive and can degrade over time. |
| Inappropriate Solvent | Use a dry, high-purity grade of dimethylformamide (DMF). The presence of water in the solvent can quench the sulfating agent. |
| Incorrect Reaction Temperature | Maintain the recommended reaction temperature. For the reaction with chlorosulfonic acid, this is typically performed at room temperature.[1] Deviations can affect the reaction rate and lead to side product formation. |
| Insufficient Reaction Time | Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress by TLC or HPLC to determine the point of maximum conversion. |
Issue 2: Formation of Byproducts
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and the desired product.
-
HPLC analysis shows several unexpected peaks.
-
The final product is difficult to purify.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Sulfamation of the Amino Group | This can occur if using a sulfating agent like a sulfur trioxide-trimethylamine complex in an alkaline medium.[1] To specifically target the phenolic hydroxyl group, a reagent like chlorosulfonic acid in DMF is preferred.[1] |
| C-Sulfonation of the Aromatic Ring | Electrophilic substitution on the aromatic ring can occur under certain conditions, leading to the formation of benzenesulfonic acids. This is less common with milder sulfating agents. |
| Degradation of T3 or T3S | Triiodothyronine and its derivatives can be sensitive to harsh reaction conditions. Avoid strong acids and high temperatures. T3 has shown instability in certain solutions, especially without stabilizing agents. |
| Reaction with Solvent | Ensure the chosen solvent (e.g., DMF) is stable under the reaction conditions and does not participate in side reactions. |
Issue 3: Product Loss During Work-up and Purification
Symptoms:
-
The reaction appears to have gone to completion (by TLC/HPLC), but the isolated yield is low.
-
Difficulty in separating T3S from byproducts and salts.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Premature Hydrolysis of Sulfate Ester | Avoid acidic conditions during the aqueous work-up. Use neutral or slightly basic washes to quench the reaction and remove inorganic salts. |
| Inappropriate Purification Method | Due to its high polarity, T3S may not be well-suited for standard silica gel column chromatography. Adsorption chromatography on Sephadex LH-20 is a recommended method for purification.[1] |
| Co-elution with Salts or Byproducts | Optimize the elution gradient for the chosen chromatography method to achieve better separation. The use of Sephadex LH-20 in an acidic medium followed by desorption with water can effectively separate T3S from unreacted T3 and iodide.[1] |
| Product Adhesion to Labware | Thyroid hormones can adhere to plastic surfaces. It is advisable to use glass or polypropylene labware that has been pre-treated to minimize non-specific binding, especially when handling small quantities. |
Experimental Protocols
Key Experiment: Synthesis of this compound (T3S)
This protocol is adapted from the method described by Mol and Visser (1985).
Materials:
-
3,5,3'-L-Triiodothyronine (T3)
-
Chlorosulfonic acid (ClSO₃H)
-
Anhydrous Dimethylformamide (DMF)
-
Sephadex LH-20
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Reverse-phase HPLC system for analysis
Procedure:
-
Reaction Setup: Dissolve T3 in anhydrous DMF in a glass reaction vessel. The vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
-
Sulfation: Cool the solution in an ice bath. Slowly add a solution of chlorosulfonic acid in anhydrous DMF dropwise to the stirred T3 solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by TLC or reverse-phase HPLC until the starting material is consumed or no further product formation is observed.
-
Quenching: Carefully quench the reaction by pouring the mixture into ice-cold water.
-
pH Adjustment: Adjust the pH of the aqueous solution to approximately 9 with NaOH.
-
Initial Purification (Desalting): The crude product can be partially purified and desalted at this stage if necessary.
-
Chromatographic Purification:
-
Adjust the pH of the crude product solution to 3.0 with HCl.
-
Load the solution onto a Sephadex LH-20 column pre-equilibrated with acidic water (pH 3.0).
-
Elute the column with acidic water (pH 3.0). Unreacted T3 and iodide will be retarded, while T3S will elute.
-
Collect the fractions containing T3S, as identified by HPLC analysis.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain T3S as a solid.
-
Characterization: Confirm the identity and purity of the final product using HPLC, Mass Spectrometry, and NMR.
Visualizations
Caption: Workflow for the chemical synthesis and purification of T3S.
Caption: Decision tree for troubleshooting low T3S synthesis yield.
References
Technical Support Center: Optimizing T3S Quantification by Mass Spectrometry
Welcome to the technical support center for optimizing the quantification of Type III Secretion (T3S) system proteins by mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying T3S effector proteins using mass spectrometry?
A1: The primary challenges in quantifying T3S effector proteins by mass spectrometry stem from the low abundance of these proteins relative to the host cell proteome. Distinguishing between bacterial and host proteins, ensuring complete and reproducible sample preparation, and minimizing contamination are also significant hurdles.[1] Achieving accurate and sensitive quantification requires optimized protocols for sample enrichment, robust chromatographic separation, and advanced mass spectrometry techniques.[1][2]
Q2: Which quantitative proteomics strategies are most suitable for T3S systems?
A2: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantifying relative changes in protein abundance in T3S systems.[1][3][4][5][6][7][8] SILAC involves metabolically labeling either the host or bacterial cells with "heavy" isotopes of essential amino acids, allowing for the direct comparison of protein levels between different conditions in a single mass spectrometry run. This approach minimizes experimental variability and improves quantitative accuracy.[4][5][6] Label-free quantification methods can also be employed, but they often require more complex data analysis to normalize for variations between runs.[9]
Q3: How can I enrich for secreted T3S effector proteins to improve detection and quantification?
A3: Enrichment strategies are often crucial for the successful detection of low-abundance T3S effectors. One common approach is to use affinity purification-mass spectrometry (AP-MS).[1][2] This involves engineering the effector protein with an affinity tag (e.g., FLAG, HA) and then using antibodies against that tag to pull down the effector and its interacting partners from the host cell lysate.[10] Another strategy is to fractionate the cell lysate to isolate specific subcellular compartments where the effectors are known to localize.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your T3S quantification experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no detection of T3S effector proteins | - Insufficient protein secretion.- Inefficient cell lysis.- Protein degradation.- Low abundance of the effector protein. | - Optimize bacterial growth and induction conditions to maximize T3S secretion.- Use a robust lysis buffer containing protease inhibitors.[11][12]- Consider using an enrichment strategy such as affinity purification.[1][10]- Increase the amount of starting material. |
| High variability between replicate samples | - Inconsistent sample preparation.- Variations in LC-MS performance.- Inadequate normalization during data analysis. | - Standardize all sample preparation steps, including cell culture, lysis, and protein digestion.[11][13]- Use an internal standard or a SILAC-based approach for more reliable quantification.[4][6]- Regularly check the performance of your mass spectrometer with standard samples. |
| Poor peptide ionization or fragmentation | - Presence of contaminants (e.g., detergents, salts).- Suboptimal digestion of proteins.- Incorrect mass spectrometer settings. | - Perform a desalting or clean-up step before MS analysis.[13][14]- Optimize the digestion protocol by adjusting the enzyme-to-protein ratio and incubation time.[12][14]- Ensure the mass spectrometer is properly calibrated and tuned for peptide analysis. |
| Contamination with non-T3S bacterial proteins | - Bacterial lysis during co-culture with host cells.- Incomplete removal of bacteria before host cell lysis. | - Gently wash host cells multiple times to remove non-adherent bacteria before lysis.- Consider using antibiotics that inhibit bacterial protein synthesis but do not lyse the bacteria. |
| False-positive identification of host-effector interactions in AP-MS | - Non-specific binding to the affinity resin or antibody.- Contaminating proteins that are highly abundant in the cell. | - Include a negative control experiment using cells that do not express the tagged effector protein.- Use stringent wash conditions during the affinity purification procedure.- Employ quantitative proteomics (e.g., SILAC) to distinguish specific interactors from background contaminants.[1] |
Experimental Protocols
Protocol 1: General Workflow for SILAC-based Quantification of T3S Effector Proteins
This protocol outlines the key steps for a typical SILAC experiment to quantify changes in host protein abundance upon infection with a T3S-positive bacterium.
-
Cell Culture and SILAC Labeling:
-
Culture host cells in "light" (normal amino acids) and "heavy" (isotope-labeled amino acids, e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine) SILAC media for at least five cell doublings to ensure complete incorporation of the heavy amino acids.[6]
-
-
Bacterial Infection:
-
Infect the "heavy" labeled cells with the T3S-positive bacteria.
-
As a control, infect the "light" labeled cells with a T3S-deficient bacterial strain or leave them uninfected.
-
-
Cell Lysis and Protein Extraction:
-
After the desired infection period, wash the cells thoroughly to remove extracellular bacteria.
-
Lyse the host cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of the "light" and "heavy" lysates.
-
Mix equal amounts of protein from the "light" and "heavy" samples.
-
-
Protein Digestion:
-
Reduce and alkylate the protein mixture.
-
Digest the proteins into peptides using an appropriate protease, such as trypsin.[12]
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using a C18 StageTip or a similar method to remove contaminants that can interfere with mass spectrometry analysis.[13]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Use software such as MaxQuant or Proteome Discoverer to identify and quantify the "light" and "heavy" peptides.
-
Calculate the heavy-to-light ratios for each protein to determine the relative change in abundance upon infection.
-
Visualizations
Caption: General workflow for T3S protein quantification by mass spectrometry.
Caption: Workflow for SILAC-based quantitative proteomics of T3S systems.
References
- 1. Keeping in Touch with Type-III Secretion System Effectors: Mass Spectrometry-Based Proteomics to Study Effector–Host Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Keeping in Touch with Type-III Secretion System Effectors: Mass Spectrometry-Based Proteomics to Study Effector-Host Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Mass Spectrometry Identifies Novel Host Binding Partners for Pathogenic Escherichia coli Type III Secretion System Effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 9. Current challenges in software solutions for mass spectrometry-based quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wur.nl [wur.nl]
- 12. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 13. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 14. Sample Prep & Protocols | Nevada Proteomics Center | University of Nevada, Reno [unr.edu]
Technical Support Center: Triiodothyronine Sulfate (T3S) Stability and Storage
For researchers, scientists, and drug development professionals utilizing Triiodothyronine Sulfate (T3S), ensuring its stability throughout experimental procedures is paramount for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and addressing common issues related to the stability and storage of T3S.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound (T3S)?
A1: For long-term storage, solid T3S should be stored at -20°C in a tightly sealed container, protected from moisture. Under these conditions, it can be stable for up to three years. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry and dark environment.
Q2: How should I store solutions of this compound (T3S)?
A2: The stability of T3S in solution is dependent on the solvent and storage temperature.
-
For long-term storage (up to 1 year): Prepare solutions in an organic solvent such as DMSO and store at -80°C.
-
For short-term storage (up to 1 month): Solutions in DMSO can be stored at -20°C.
-
Aqueous solutions: It is not recommended to store aqueous solutions for more than one day. If an aqueous buffer is required, it is best to first dissolve the T3S in a small amount of DMSO and then dilute it with the aqueous buffer of choice just before use.
Q3: What are the main factors that can cause degradation of this compound (T3S)?
A3: The stability of T3S can be affected by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: T3S is susceptible to hydrolysis under acidic or basic conditions.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
Oxidizing agents: Contact with oxidizing agents can lead to chemical modification and degradation.
-
Enzymatic activity: In biological systems, T3S can be metabolized by deiodinases and sulfatases.
Q4: What are the common degradation pathways for this compound (T3S)?
A4: The primary degradation pathways for T3S involve:
-
Desulfation: The removal of the sulfate group by sulfatases, converting T3S back to triiodothyronine (T3).
-
Deiodination: The removal of iodine atoms by deiodinase enzymes, which can lead to the formation of various inactive metabolites. Sulfation of the phenolic hydroxyl group can actually accelerate the deiodination of iodothyronines.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected results in cell-based assays. | T3S degradation in culture media. | - Prepare fresh T3S solutions for each experiment.- Minimize the exposure of T3S-containing media to light.- If possible, conduct a time-course experiment to assess T3S stability in your specific culture conditions. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of T3S during sample preparation or storage. | - Ensure proper storage of stock solutions (-80°C for long-term).- Prepare working solutions fresh daily.- Protect samples from light during preparation and analysis.- Review the pH of your mobile phase and sample diluent; extreme pH can cause on-column degradation. |
| Loss of T3S potency over time in stored solutions. | Improper storage temperature or frequent freeze-thaw cycles. | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.- Ensure storage at the recommended temperature (-80°C for long-term). |
| Precipitate formation in T3S solutions. | Poor solubility or solvent evaporation. | - Ensure the T3S is fully dissolved in the initial solvent (e.g., DMSO) before further dilution.- Use tightly sealed vials to prevent solvent evaporation, especially during long-term storage. |
Data Presentation: Recommended Storage Conditions
| Form | Solvent | Storage Temperature | Duration |
| Solid (Powder) | N/A | -20°C | Up to 3 years |
| Solid (Powder) | N/A | 0-4°C | Short-term (days to weeks) |
| Solution | DMSO | -80°C | Up to 1 year |
| Solution | DMSO | -20°C | Up to 1 month |
| Solution | Aqueous Buffer | 4°C | Not recommended for more than 24 hours |
Experimental Protocols
Protocol 1: Preparation of a this compound (T3S) Stock Solution
Objective: To prepare a stable, concentrated stock solution of T3S for use in various experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the solid T3S vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of T3S in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the T3S is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound (T3S)
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating T3S from its potential degradation products. This is a general protocol that may require optimization for specific instrumentation and degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
T3S reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Forced degradation samples of T3S (acid, base, peroxide, heat, light treated)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Prepare a standard solution of T3S in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Inject the standard solution to determine the retention time of the intact T3S.
-
Inject the forced degradation samples to assess the separation of degradation products from the parent T3S peak. The goal is to achieve baseline separation between all peaks.
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Signaling and Degradation Pathways
Caption: Metabolic fate and limited signaling of this compound (T3S).
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study of T3S.
Logical Relationship of Stability Factors
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Minimizing Cross-Reactivity in Triiodothyronine Sulfate (T3S) Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cross-reactivity in triiodothyronine sulfate (T3S) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of T3S immunoassays?
A1: Cross-reactivity occurs when the antibodies in an immunoassay bind to molecules other than the target analyte, T3S. In T3S immunoassays, this means the antibody may bind to other structurally similar thyroid hormone metabolites, such as thyroxine sulfate (T4S), reverse T3S (rT3S), triiodothyronine (T3), or thyroxine (T4). This can lead to inaccurate quantification and falsely elevated results.
Q2: Why is minimizing cross-reactivity critical in T3S immunoassays?
Q3: What are the common cross-reactants in T3S immunoassays?
A3: The most common cross-reactants are other sulfated and non-sulfated thyroid hormones. Based on published data, the cross-reactivity profile can vary depending on the specificity of the antibody used. For a highly specific T3S radioimmunoassay, the following cross-reactivities have been reported:
-
Thyroxine Sulfate (T4S): Approximately 3%[1]
-
Reverse T3 Sulfate (rT3S): Less than 0.01%[1]
-
Triiodothyronine (T3): As low as 0.4% with a specific antiserum, but can be higher with others.[2]
-
Thyroxine (T4): Less than 0.01%[1]
-
Reverse T3 (rT3): Less than 0.01%[1]
-
Diiodothyronine: Less than 0.01%[1]
Q4: How can I assess the level of cross-reactivity in my T3S immunoassay?
A4: Cross-reactivity is typically assessed by performing a competition experiment. This involves running the immunoassay with a range of concentrations of the potential cross-reacting substance in the absence of T3S. The concentration of the cross-reactant that causes a 50% reduction in the maximum signal is then compared to the concentration of T3S that causes the same 50% reduction. The percentage of cross-reactivity is calculated using the following formula:
% Cross-reactivity = (Concentration of T3S at 50% displacement / Concentration of cross-reactant at 50% displacement) x 100
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Falsely elevated T3S levels | Cross-reactivity with other thyroid hormones: The antibody may be binding to structurally similar compounds like T4S or T3. | 1. Review the cross-reactivity data for your specific antibody or kit. 2. Perform a cross-reactivity assessment with suspected interfering compounds. 3. Consider using a more specific monoclonal antibody if available. 4. Implement a sample purification step , such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove cross-reacting substances prior to the immunoassay. |
| High background signal | Non-specific binding: Antibodies may be binding to the plate or other components in the sample matrix. | 1. Optimize blocking conditions: Increase the concentration or incubation time of the blocking buffer. Consider using a different blocking agent (e.g., BSA, non-fat dry milk, or a commercial blocker). 2. Increase the number and duration of wash steps to more effectively remove unbound antibodies. |
| Poor reproducibility between sample replicates | Matrix effects: Components in the sample matrix (e.g., proteins, lipids) may be interfering with the antibody-antigen binding. | 1. Perform a spike and recovery experiment to confirm matrix effects. 2. Dilute the samples to reduce the concentration of interfering substances. 3. Implement a sample extraction procedure. An ethanol extraction has been shown to be effective for T3S in serum to remove it from binding proteins.[1] |
| Inconsistent results with different sample types | Variable matrix composition: Different biological fluids (e.g., serum, plasma, urine) have different compositions that can affect the assay differently. | Validate the assay for each sample type. This includes assessing linearity, spike and recovery, and precision for each matrix. |
Quantitative Data Summary
The following table summarizes the cross-reactivity of a highly specific T3S radioimmunoassay as reported by Chopra et al. (1992).
| Compound | Cross-Reactivity (%) |
| This compound (T3S) | 100 |
| Thyroxine Sulfate (T4S) | ~3 |
| Reverse T3 Sulfate (rT3S) | < 0.01 |
| Triiodothyronine (T3) | < 0.01 |
| Thyroxine (T4) | < 0.01 |
| Reverse T3 (rT3) | < 0.01 |
| Diiodothyronine | < 0.01 |
Source: Adapted from Chopra et al., The Journal of Clinical Endocrinology & Metabolism, 1992.[1]
Experimental Protocols
Protocol: Sample Preparation using Ethanol Extraction to Minimize Protein Binding Interference
This protocol is based on the methodology described for measuring T3S in serum to overcome interference from thyronine-binding globulin and albumin.[1]
-
Sample Collection: Collect blood samples and separate the serum.
-
Extraction:
-
To 1 volume of serum, add 2 volumes of ice-cold absolute ethanol.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 30 minutes to allow for protein precipitation.
-
Centrifuge at 2000-3000 x g for 20 minutes at 4°C.
-
-
Supernatant Collection: Carefully collect the supernatant containing the extracted T3S.
-
Drying: Evaporate the ethanol from the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in the immunoassay buffer to the original sample volume.
-
Immunoassay: The reconstituted sample is now ready for use in the T3S immunoassay.
Visualizations
Caption: Workflow for minimizing cross-reactivity in T3S immunoassays.
Caption: Troubleshooting logic for inaccurate T3S immunoassay results.
References
Technical Support Center: Improving Triiodothyronine Sulfate (T3S) Recovery from Serum
Welcome to the technical support center for the analysis of triiodothyronine sulfate (T3S). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the recovery of T3S from serum samples. Here you will find troubleshooting guides for common issues and frequently asked questions regarding extraction protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of T3S from serum.
Q1: I am experiencing consistently low recovery of T3S. What are the potential causes and how can I fix this?
Answer:
Low recovery of this compound (T3S) is a common issue that can stem from several stages of the experimental workflow. The primary areas to investigate are sample preparation, the extraction method itself, and post-extraction handling.
Potential Causes & Solutions:
-
Inadequate Protein Precipitation: T3S is extensively bound to serum proteins.[1] Incomplete dissociation will result in significant loss of the analyte.
-
Solution: Ensure thorough mixing and appropriate ratios of the precipitation solvent (e.g., methanol or acetonitrile) to the serum sample. A common starting ratio is 3:1 (solvent:serum).[2][3] Consider optimizing the precipitation solvent; for instance, methanol containing 1% ammonium formate has been used effectively.[3]
-
-
Analyte Degradation: Thyroid hormones can be unstable. Degradation during sample processing is a key source of low recovery.
-
Suboptimal Extraction Protocol: The chosen extraction method (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) may not be optimized for T3S.
-
Solid-Phase Extraction (SPE): The choice of sorbent, wash, and elution solvents is critical. If the analyte is eluting prematurely during the wash step or being retained on the column during elution, recovery will be poor.
-
Solution: Re-evaluate your SPE parameters. See the detailed SPE optimization FAQ below. A mixed-mode SPE (reversed-phase and ion exchange) has shown high recovery for T3.[5]
-
-
Liquid-Liquid Extraction (LLE): The pH of the aqueous phase and the choice of organic solvent are crucial for efficient partitioning of T3S.
-
-
Inefficient Eluate Handling: Analyte can be lost during the evaporation and reconstitution steps.
-
Solution: Avoid drying the sample to complete-completeness, as this can make reconstitution difficult and cause the analyte to adhere irreversibly to the tube walls. Reconstitute in a solvent that ensures full solubilization, ideally a mixture similar to the initial mobile phase of your LC-MS/MS method.[7]
-
Q2: My T3S recovery is highly variable between samples and batches. What could be causing this inconsistency?
Answer:
High variability compromises the reliability and reproducibility of your results. The source of this issue is often related to inconsistent execution of the protocol or environmental factors.
Potential Causes & Solutions:
-
Inconsistent Sample Handling: Thawing/freezing cycles, time from thaw to extraction, and temperature fluctuations can all introduce variability.
-
Solution: Standardize your sample handling procedure. Thaw all samples uniformly (e.g., on ice), process them in a consistent timeframe, and avoid repeated freeze-thaw cycles.
-
-
Pipetting and Measurement Errors: Small volume inaccuracies, especially when handling organic solvents or adding internal standards, can lead to significant variability.
-
Solution: Calibrate your pipettes regularly. When performing LLE, ensure complete phase separation before aspirating the organic layer to avoid collecting aqueous contaminants. For SPE, ensure a consistent flow rate during sample loading, washing, and elution.
-
-
Matrix Effects in LC-MS/MS Analysis: Co-eluting substances from the serum matrix can suppress or enhance the ionization of T3S, leading to variable results.
-
Inconsistent SPE Column/Plate Performance: Variability between wells or cartridges can lead to inconsistent recovery.
-
Solution: Ensure all wells of the SPE plate are properly conditioned and that the sample is loaded evenly. If using cartridges, avoid letting the sorbent bed run dry between steps. Using an automated system can help improve consistency.[2]
-
Troubleshooting Low Recovery Workflow
Here is a logical workflow to diagnose the source of low T3S recovery.
Caption: A decision tree for troubleshooting low T3S recovery.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for extracting T3S from serum?
Answer:
The most prevalent methods for T3S extraction are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Immunoaffinity Chromatography (IAC). Often, a protein precipitation step precedes these techniques.[11][12]
-
Solid-Phase Extraction (SPE): This is a highly versatile and widely used method. It involves passing the liquid sample through a solid sorbent that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a different solvent.[6] Online SPE methods have been developed to automate the process, reducing manual labor and improving reproducibility.[2][12]
-
Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquid phases (typically aqueous and organic).[13] It is effective but can be more labor-intensive than SPE.[12] A variation called Salting-Out Assisted Liquid-Liquid Extraction (SALLE) has been shown to combine the simplicity of protein precipitation with the high enrichment of LLE.[8]
-
Immunoaffinity Chromatography (IAC): This is a highly selective technique that uses antibodies immobilized on a solid support to capture the target analyte (T3S).[9][14] Because of its high specificity, IAC can produce very clean extracts, which is particularly beneficial for reducing matrix effects in sensitive LC-MS/MS assays.[10][15]
Comparison of Extraction Method Performance
| Extraction Method | Analyte(s) | Sample Matrix | Average Recovery (%) | Citation(s) |
| Solid-Phase Extraction (Mixed-Mode) | T3 | Human Serum | 98.9 - 99.4% | [5] |
| Solid-Phase Extraction (EVOLUTE Express AX) | 9 Thyroid Metabolites | Human Serum | 96 - 107% | [16] |
| Solid-Phase Extraction (General) | 5 Thyroid Hormones | Bovine Serum | 81.3 - 111.9% | [4][6][17] |
| Dual Liquid-Liquid Extraction | T3, T4, and others | Rat Serum | 51.3 - 76.7% | [13] |
Q2: Can you provide a detailed protocol for Solid-Phase Extraction (SPE) of T3S?
Answer:
Certainly. The following is a general offline SPE protocol adapted from methods developed for thyroid hormones.[6] Optimization will be required for your specific application and instrumentation.
Detailed SPE Protocol
Caption: A step-by-step workflow for T3S extraction using SPE.
Key Experimental Details:
-
Materials:
-
Internal Standard (e.g., ¹³C-labeled T3S or a structurally similar compound)
-
Protein Precipitation Solvent: Methanol or Acetonitrile.[2][3]
-
SPE Cartridge: Mixed-mode (reversed-phase and anion exchange) is recommended. C8 or C18 cartridges are also commonly used.[2][5]
-
Wash Solvent: A weak organic/aqueous mix (e.g., 30% methanol in water) to remove polar impurities without eluting T3S.[6]
-
Elution Solvent: An organic solvent, often with a pH modifier to disrupt analyte-sorbent interactions (e.g., 0.1% acetic acid or formic acid in methanol).[6][16]
-
Reconstitution Solvent: Typically a low-organic mix compatible with your LC system (e.g., 25% acetonitrile in water).[7]
-
Instrumentation:
-
Vortex mixer, centrifuge, SPE manifold (vacuum or positive pressure), solvent evaporator (e.g., nitrogen stream), LC-MS/MS system.
-
Q3: What are the critical parameters to optimize for a Liquid-Liquid Extraction (LLE) protocol?
Answer:
For an effective LLE, the goal is to maximize the transfer of T3S from the aqueous serum sample into an immiscible organic solvent, while leaving interfering substances behind.
Key Optimization Parameters:
-
pH Adjustment: The charge state of T3S is pH-dependent. Adjusting the pH of the serum sample can neutralize the molecule, making it more soluble in the organic phase and dramatically increasing extraction efficiency. This is a critical first step in optimization.
-
Choice of Organic Solvent: Solvents vary in polarity and ability to extract target analytes. Common choices for thyroid hormones include ethyl acetate and methyl tert-butyl ether (MTBE).[7][8] It is advisable to test a few solvents to determine which provides the best recovery and cleanest extract.
-
Solvent-to-Sample Ratio: Increasing the volume of the organic solvent relative to the aqueous sample can improve recovery, but may also require a longer evaporation step. A typical starting ratio is 5:1 (organic:aqueous).
-
Mixing and Emulsion Prevention: Thorough mixing (e.g., vortexing for 1-2 minutes) is needed to facilitate the transfer of the analyte between phases.[7] However, overly vigorous mixing can create emulsions that are difficult to break. If emulsions form, centrifugation at high speed (e.g., 5,000 x g) can help separate the layers.[7]
-
Number of Extractions: A second or even third extraction of the aqueous layer with fresh organic solvent (a dual LLE) can significantly improve recovery of any remaining analyte.[13]
LLE Optimization Parameters
| Parameter | Variable | Rationale | Common Starting Point |
| pH Adjustment | pH of aqueous sample | Maximize neutrality of T3S for organic solubility | Test a range (e.g., pH 2-5) |
| Organic Solvent | Ethyl Acetate, MTBE, etc. | Different polarity affects partitioning | Ethyl Acetate[7] |
| Volume Ratio | Organic : Aqueous | Drives equilibrium towards the organic phase | 5:1 |
| Mixing | Time and Intensity | Ensure sufficient analyte transfer | Vortex 1-2 minutes |
| Number of Extractions | Single vs. Dual/Triple | Recover residual analyte from aqueous phase | Start with single, test dual[13] |
References
- 1. waters.com [waters.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and evaluation of a reference measurement procedure for the determination of total 3,3',5-triiodothyronine in human serum using isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for Immunoaffinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 10. Immunoaffinity chromatography: an introduction to applications and recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LC-MS analysis of thyroid hormones in human serum | Separation Science [sepscience.com]
- 13. Dual liquid-liquid extraction followed by LC-MS/MS method for the simultaneous quantification of melatonin, cortisol, triiodothyronine, thyroxine and testosterone levels in serum: Applications to a photoperiod study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. endocrine-abstracts.org [endocrine-abstracts.org]
- 17. Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biotage.com [biotage.com]
Technical Support Center: In Vivo Administration and Delivery of Type III Secretion Systems (T3S)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo administration and delivery of Type III Secretion Systems (T3S).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of T3S-mediated protein delivery for in vivo applications?
The Type III Secretion System (T3SS or injectisome) is a sophisticated nanomachine found in many Gram-negative bacteria that functions like a molecular syringe.[1][2] In its natural context, bacteria use it to inject effector proteins directly into the cytoplasm of eukaryotic host cells to modulate cellular functions and promote infection.[3][4] For therapeutic applications, this system is repurposed. Bacteria are genetically engineered to be non-pathogenic and to carry a therapeutic protein of interest as their payload.[5][6] These engineered bacteria can be administered in vivo, where they can selectively target specific tissues, such as solid tumors, and then use their T3S injectisomes to deliver the therapeutic protein directly into the target cells.[5][7]
Q2: Which bacterial strains are commonly repurposed for T3S-based in vivo delivery?
Several Gram-negative bacterial species are being developed as T3S delivery vectors. The most common include:
-
Salmonella spp. (e.g., S. Typhimurium) : Attenuated strains of Salmonella are widely used due to their natural ability to colonize and accumulate in tumors.[6][8] They possess two distinct T3SS, encoded by Salmonella Pathogenicity Islands 1 and 2 (SPI-1 and SPI-2), which can be harnessed for delivery.[8]
-
Yersinia spp. (e.g., Y. enterocolitica) : This species is another well-studied platform for T3S-mediated protein delivery into cancer cells in a rapid and controlled manner.[7]
-
Escherichia coli : Non-pathogenic laboratory strains of E. coli can be engineered to express a functional T3SS, such as the one from Shigella.[6] This creates an avirulent, replication-competent delivery vehicle, offering a potentially safer alternative to using attenuated pathogens.[6]
Q3: What are the primary safety and immunogenicity concerns associated with in vivo T3S administration?
The primary concerns are host immune responses and potential off-target effects.
-
Immunogenicity : The bacterial vector itself can trigger a significant immune response.[9] While this can be harnessed for cancer immunotherapy, it can also lead to rapid clearance of the bacteria before they reach their target or cause systemic inflammation.[5] T-cell dependent immune responses are key drivers of anti-drug antibodies (ADA), which can reduce efficacy and cause adverse effects.[9] Strategies to mitigate this include engineering bacteria to be less immunogenic or using transient immunosuppression.[6][10]
-
Off-Target Effects : This occurs when the bacterial vector colonizes healthy tissues or when the therapeutic payload affects unintended cells, potentially leading to toxicity.[11][12] Minimizing the dose and engineering bacteria for high tumor selectivity are key strategies to reduce these risks.[5][13]
-
Cytokine Release Syndrome (CRS) : The activation of T-cells and other immune cells by the bacterial vector or the therapeutic payload can lead to a massive release of cytokines, which can be toxic.[14] Step-up dosing, where the dose is incrementally increased, is a clinical strategy used to manage CRS.[14]
Q4: What types of therapeutic payloads can be delivered using T3S?
The T3S platform is versatile. The main requirement is that the payload protein can be fused to an N-terminal secretion signal that the injectisome recognizes.[4][8] Payloads that have been successfully delivered include:
-
Antigens for Vaccines : Delivering specific viral or tumor antigens into the cytosol of antigen-presenting cells (APCs) to elicit robust CD4+ and CD8+ T-cell responses.[8]
-
Bioactive Proteins : Enzymes, signaling inhibitors (e.g., monobodies), or pro-apoptotic proteins to directly kill cancer cells or modulate their signaling pathways.[5][7]
-
Immunomodulators : Proteins that activate specific immune signaling cascades within target cells to stimulate a localized anti-tumor immune response.[5]
Troubleshooting Guide
Q5: I am observing low in vivo delivery efficiency of my therapeutic protein. What are the possible causes and solutions?
Low delivery efficiency is a common challenge. The issue can stem from the bacterial vector, the payload, or the host environment.
Problem: Insufficient delivery of the therapeutic payload to the target tissue.
| Possible Cause | Recommended Solution |
| Poor bacterial viability/stability | Ensure bacteria are harvested in the correct growth phase and stored in an appropriate buffer for injection. Verify viability post-preparation. |
| Rapid clearance by the host immune system | Use more deeply attenuated bacterial strains. Consider co-administration of a transient immunosuppressive agent.[10] Evaluate different administration routes (e.g., intratumoral vs. intravenous). |
| Inefficient T3S secretion of the payload | Optimize the N-terminal secretion signal on your payload protein.[4] Confirm in vitro secretion of the payload under T3S-inducing conditions (e.g., low calcium) before moving to in vivo experiments.[8] |
| Payload instability or degradation | Ensure your payload protein is stable within the bacterial cytoplasm. Co-expression with a specific T3S chaperone protein can prevent premature folding and degradation.[2][8] |
| Suboptimal bacterial dose | Perform a dose-escalation study to find the optimal balance between therapeutic efficacy and toxicity.[14] |
Q6: My animal models are experiencing high toxicity and mortality after administration. How can I troubleshoot this?
Toxicity is often linked to the bacterial vector's residual virulence or an overzealous host immune response.
Problem: Unacceptable levels of toxicity or animal mortality.
| Possible Cause | Recommended Solution |
| Bacterial strain is not sufficiently attenuated | Use strains with additional gene deletions in key virulence factors.[5] Ensure the strain is auxotrophic, making it self-limiting in vivo.[8] |
| Excessive bacterial dose | Reduce the administered dose. Implement a step-up dosing regimen to acclimate the host immune system.[14] |
| Systemic Inflammatory Response / CRS | Monitor key inflammatory cytokines (e.g., TNF-α, IL-6) post-administration. Consider prophylactic administration of anti-inflammatory agents or cytokine inhibitors in your experimental design.[14] |
| Off-target colonization | Confirm tumor-specific colonization using imaging or bacteriological analysis of various organs. If off-target colonization is high, consider a different bacterial strain or administration route.[5] |
Quantitative Data Summary
The following tables summarize key quantitative parameters often considered in in vivo T3S experiments.
Table 1: Comparison of Common Bacterial Vectors for In Vivo T3S Delivery
| Feature | Salmonella Typhimurium (attenuated) | E. coli (engineered) | Yersinia enterocolitica (attenuated) |
|---|---|---|---|
| Typical IV Dose (CFU/mouse) | 1 x 10⁵ - 1 x 10⁷ | 1 x 10⁶ - 5 x 10⁷ | 1 x 10⁵ - 1 x 10⁶ |
| Tumor Targeting Mechanism | Natural tropism for the tumor microenvironment.[5] | Relies on reduced clearance in the immunosuppressive tumor environment.[6] | Utilizes natural infection processes to interact with host cells.[7] |
| Key Advantage | High tumor colonization efficiency.[5] | Considered safer due to non-pathogenic background.[6] | Rapid and controlled protein injection.[7] |
| Primary Challenge | Potential for reversion to virulence; inherent immunogenicity.[8] | May have lower tumor colonization efficiency compared to Salmonella.[6] | Can be highly cytotoxic if not properly attenuated.[8] |
Table 2: In Vivo Delivery and Efficacy Metrics (Illustrative Examples)
| Parameter | Method of Measurement | Reported Value / Observation | Reference |
|---|---|---|---|
| Payload Delivery Confirmation | Immunohistochemistry (IHC) or fluorescence microscopy on tissue sections. | Detection of payload protein within tumor cells post-administration. | [7] |
| Tumor Colonization Ratio | Plating homogenized tissues (CFU/gram). | Ratios of >1000:1 (Tumor:Spleen/Liver) are often achieved. | [5] |
| Immune Cell Infiltration | Flow cytometry or IHC of tumor tissue. | Increased CD8+ T-cell infiltration in tumors treated with immunostimulatory payloads. | [5] |
| Therapeutic Efficacy | Tumor volume measurements over time. | Significant tumor growth inhibition or regression compared to control groups. |[6] |
Key Experimental Protocols
Protocol 1: Preparation of Bacteria for In Vivo Administration
-
Culture : Inoculate a single colony of your engineered bacterial strain into appropriate liquid media (e.g., LB broth) with selective antibiotics. Grow overnight at 37°C with shaking.
-
Sub-culture : Dilute the overnight culture 1:100 into fresh media and grow to the mid-logarithmic phase of growth (OD₆₀₀ ≈ 0.6-0.8). This phase is often optimal for T3SS expression.
-
Harvesting : Centrifuge the culture at 4000 x g for 10 minutes at 4°C.
-
Washing : Discard the supernatant and gently resuspend the bacterial pellet in sterile, ice-cold phosphate-buffered saline (PBS). Repeat this washing step twice more to remove all traces of growth medium.
-
Resuspension and Dosing : Resuspend the final pellet in sterile PBS to the desired concentration for injection (e.g., 5 x 10⁷ CFU/mL for a 100 µL injection to deliver 5 x 10⁶ CFU). Keep the bacterial suspension on ice at all times.
-
Quality Control : Plate serial dilutions of the final inoculum on agar plates to confirm the exact CFU administered.
Protocol 2: Assessment of In Vivo Delivery Efficiency via Reporter Protein
This protocol assumes the therapeutic payload is fused to a detectable reporter (e.g., a fluorescent protein like GFP or an enzyme like β-lactamase).
-
Administration : Administer the prepared bacteria to tumor-bearing mice via the desired route (e.g., intravenous tail vein injection).
-
Tissue Harvest : At a predetermined time point (e.g., 48-72 hours post-injection), euthanize the animals according to approved ethical protocols.
-
Tissue Processing : Perfuse the animals with PBS to remove blood from the organs. Surgically excise the tumor and other major organs (liver, spleen, lungs).
-
Homogenization : Weigh each tissue sample and homogenize it in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice.
-
Quantification :
-
For Fluorescent Reporters : Use a plate reader to measure the fluorescence intensity in the tissue lysates. Normalize the signal to the total protein concentration of the lysate (determined by a BCA or Bradford assay).
-
For Enzymatic Reporters : Perform an enzymatic assay (e.g., a β-lactamase activity assay using a chromogenic substrate) on the tissue lysates. Normalize the activity to the total protein concentration.
-
-
Analysis : Compare the normalized reporter signal across different tissues to determine the specificity and efficiency of delivery to the target tissue (tumor).
Mandatory Visualizations
A series of diagrams have been generated to visualize key workflows and pathways related to in vivo T3S delivery.
Caption: General workflow for an in vivo experiment using T3S for therapeutic protein delivery.
Caption: A logical diagram for troubleshooting low T3S-mediated delivery efficiency in vivo.
Caption: Signaling pathway for innate and adaptive immune activation by a T3S bacterial vector.
References
- 1. Type III secretion system - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The Injectisome, a Complex Nanomachine for Protein Injection into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. t3pharma.com [t3pharma.com]
- 6. Rationale redesign of type III secretion systems: towards the development of non-pathogenic E. coli for in vivo delivery of therapeutic payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial type III secretion system as a protein delivery tool for a broad range of biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T-Cell Dependent Immunogenicity of Protein Therapeutics Pre-clinical Assessment and Mitigation–Updated Consensus and Review 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of in vivo administration of anti-T3 monoclonal antibody on T cell function in mice. I. Immunosuppression of transplantation responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. youtube.com [youtube.com]
- 14. Strategies for clinical dose optimization of T cell-engaging therapies in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of LC-MS/MS for T3S Analysis
Welcome to the technical support center for the analysis of 3,3',5-Triiodo-L-thyronine 3'-sulfate (T3S) and related thyroid hormone metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides detailed protocols, troubleshooting guidance, and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is T3S and why is its quantification by LC-MS/MS important?
A1: T3S (3,3',5-Triiodo-L-thyronine 3'-sulfate) is a sulfated metabolite of the active thyroid hormone, T3. Thyroid hormones are critical for regulating metabolism, growth, and development.[1] Analyzing T3S and other metabolites is crucial for understanding thyroid hormone metabolism in normal physiology and in various disorders. LC-MS/MS offers superior specificity and sensitivity compared to traditional immunoassays, which can suffer from cross-reactivity and interference, leading to more accurate quantification in complex biological matrices like serum, plasma, and tissue.[1][2][3]
Q2: What are the primary challenges in developing a robust LC-MS/MS method for T3S?
A2: The main challenges include:
-
Low Endogenous Concentrations: T3S is often present at very low levels, requiring highly sensitive instrumentation and optimized methods to achieve the necessary limits of detection.[4]
-
Matrix Effects: Biological samples (e.g., serum, plasma) are complex and contain numerous endogenous compounds that can co-elute with T3S, causing ion suppression or enhancement in the mass spectrometer source.[5][6] This can negatively impact accuracy and reproducibility.[7]
-
Chromatographic Separation: T3S must be chromatographically separated from its isomers, such as reverse T3 sulfate (rT3S) and other related thyroid hormones, to ensure accurate quantification.[1][8]
-
Sample Preparation: Efficient extraction of T3S from the sample matrix while removing interfering components is critical. Common techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) must be carefully optimized.[2][9][10]
Q3: What is a typical workflow for T3S analysis?
A3: A standard workflow involves sample collection, addition of an internal standard (preferably a stable isotope-labeled version of T3S), sample preparation to extract the analyte and remove interferences, chromatographic separation using an HPLC or UPLC system, detection and quantification by a tandem mass spectrometer, and finally, data analysis.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted for serum or plasma samples and aims to remove proteins and other interferences.
-
Sample Pre-treatment: To 200 µL of serum/plasma, add 20 µL of an internal standard (IS) solution (e.g., ¹³C₆-T3S in methanol). Vortex for 10 seconds.
-
Protein Precipitation: Add 600 µL of methanol containing 1% (w/v) ammonium formate. Vortex vigorously for 1 minute to precipitate proteins.[10]
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 5 minutes.[10]
-
SPE Column Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Evolute Express AX) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.[1][5]
-
Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 50:50 methanol/water to remove polar interferences.
-
Elution: Elute the T3S and IS from the cartridge using 1 mL of methanol containing 5% formic acid.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water/Methanol with 0.1% formic acid).[9] Vortex and transfer to an autosampler vial for analysis.
Protocol 2: General LC-MS/MS Method Parameters
These parameters serve as a starting point and require optimization for your specific instrument and application.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 or Phenyl-Hexyl Column (e.g., 100 x 2.1 mm, 2.6 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid[11] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[11] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 40°C[12] |
| Injection Vol. | 5 - 20 µL |
| Gradient | 20% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |
| Scan Type | Multiple Reaction Monitoring (MRM)[13] |
| Spray Voltage | ~3500-4500 V[4] |
| Source Temp. | 500 - 550°C[12] |
| Gas 1 (Nebulizer) | 50-60 psi[12] |
| Gas 2 (Heater) | 50-60 psi[12] |
| CID Gas | Medium/Argon[4] |
| Dwell Time | 50-100 ms per transition |
Example MRM Transitions for Thyroid Hormones (Requires Optimization for T3S): Note: Specific transitions for T3S must be determined empirically by infusing a pure standard. The following are for the related T3 compound and serve as a guide.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| T3 (Quantifier) | 652.0 | 606.0 | Optimize (e.g., 20-30) |
| T3 (Qualifier) | 652.0 | 479.0 | Optimize (e.g., 35-45) |
| ¹³C₆-T3 (IS) | 658.0 | 612.0 | Optimize (e.g., 20-30) |
Troubleshooting Guide
Issue: Low or No Signal Intensity
-
Q: I am not seeing a peak for T3S or the signal is very weak. What should I check first?
-
A: First, verify the basics: ensure the sample vial has sufficient volume and the autosampler needle depth is correctly set.[14] Confirm that the correct LC-MS method is loaded. Check the MS tune report to ensure the instrument is performing within specifications.[15] Infuse a T3S standard directly into the mass spectrometer to confirm that the instrument is capable of detecting the analyte and that your MRM transitions and source parameters are appropriate.[16]
-
-
Q: My standard infuses well, but I still have low signal from extracted samples. What's next?
-
A: This points to issues with sample preparation or matrix effects. Evaluate your extraction recovery by comparing the signal from a post-extraction spiked sample to a neat standard. If recovery is low, optimize the SPE or LLE procedure. Significant signal suppression from the matrix is also a common cause.[17] Try diluting the final extract or improving the sample cleanup procedure to remove more interferences.[5]
-
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Q: My T3S peak is tailing. What are the common causes?
-
A: Peak tailing for some, but not all, peaks often indicates secondary interactions between the analyte and the column stationary phase.[18] This can be due to exposed silanols on the column. Try using a different column (e.g., one with end-capping) or adjusting the mobile phase pH. Tailing for all peaks can suggest a physical problem like a column void or a partially plugged frit.[18] Try backflushing the column or replacing it.
-
-
Q: My peaks are broad or split. Why is this happening?
-
A: This can be caused by several factors. A common reason is that the injection solvent is much stronger than the initial mobile phase, causing the analyte band to spread before separation begins.[18] Ensure your sample is reconstituted in a solvent that is as weak or weaker than your starting mobile phase. Column contamination or a partially plugged inlet frit can also cause split peaks.[18]
-
Issue: High Background Noise or Poor Reproducibility
-
Q: I'm seeing high background noise in my chromatograms. How can I reduce it?
-
A: High background can originate from contaminated solvents, mobile phase additives, or sample carryover.[19] Always use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily and filter them if necessary.[18] Implement a robust needle and injector wash protocol between samples to minimize carryover. A divert valve can also be used to direct the high-salt, early-eluting portion of the sample away from the MS source.[15]
-
-
Q: My retention times and peak areas are not reproducible between injections. What should I check?
-
A: Shifting retention times often point to problems with the LC system.[19] Check for leaks, ensure the pumps are delivering a stable flow, and verify that the column oven temperature is constant. Poor column equilibration between injections is also a frequent cause; ensure your equilibration step is long enough (at least 10 column volumes).[20] Poor peak area reproducibility, especially when the internal standard area is also variable, can indicate inconsistent injection volumes or significant matrix effects that vary between samples.[6]
-
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Online SPE/LC-MS Method for the Rapid Analysis of Thyroid Hormones in Plasma [sigmaaldrich.com]
- 3. LC-MS analysis of thyroid hormones in human serum | Separation Science [sepscience.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. etj.bioscientifica.com [etj.bioscientifica.com]
- 12. researchgate.net [researchgate.net]
- 13. forensicrti.org [forensicrti.org]
- 14. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. agilent.com [agilent.com]
- 19. zefsci.com [zefsci.com]
- 20. ssi.shimadzu.com [ssi.shimadzu.com]
"preventing degradation of triiodothyronine sulfate during sample preparation"
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triiodothyronine sulfate (T3S). Our goal is to help you minimize degradation of T3S during sample preparation to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (T3S) and why is its stability a concern?
This compound (T3S) is a sulfated metabolite of the thyroid hormone triiodothyronine (T3). While T3 is biologically active, T3S is considered inactive.[1] However, T3S can be converted back to T3, making it a potential reservoir of active hormone. Its stability during sample preparation is critical because degradation can lead to inaccurate quantification, misinterpretation of its physiological role, and unreliable data in drug development studies. The primary degradation pathways are enzymatic, involving deiodinases and sulfatases, which can convert T3S into other metabolites.[1][2]
Q2: What are the main causes of T3S degradation during sample preparation?
The primary causes of T3S degradation in biological samples are:
-
Enzymatic Degradation: The most significant threat comes from enzymes present in the sample matrix (e.g., serum, plasma, tissue homogenates).
-
Improper Storage: Temperature and pH can significantly impact the stability of thyroid hormones.[4][5][6] Although specific data for T3S is limited, principles of thyroid hormone stability suggest that prolonged exposure to room temperature and extreme pH values should be avoided.[4][5][6][7][8][9][10]
-
Chemical Degradation: While less common under standard laboratory conditions, exposure to strong acids, bases, or oxidizing agents can potentially lead to the degradation of T3S.
Q3: At what temperature should I store my samples to minimize T3S degradation?
For optimal stability of thyroid hormones, including by extension T3S, samples should be stored at low temperatures. Based on studies of T3 and T4, storage at 4°C is preferable to room temperature for short-term storage.[4][5] For long-term storage, freezing at -20°C or, ideally, -80°C is recommended to minimize enzymatic activity.[9] Repeated freeze-thaw cycles should be avoided as they can lead to protein denaturation and release of degradative enzymes.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable T3S levels | Enzymatic degradation by deiodinases and sulfatases. | Add a cocktail of broad-spectrum enzyme inhibitors to your collection tubes and buffers. For deiodinases, consider inhibitors like propylthiouracil (PTU) or iopanoic acid.[2][11] For sulfatases, inhibitors such as 2,6-dichloro-4-nitrophenol can be effective.[2] |
| Improper sample handling and storage. | Collect samples on ice and process them as quickly as possible. Store samples at -80°C immediately after collection and minimize freeze-thaw cycles. | |
| High variability in T3S measurements between replicates | Inconsistent sample processing time. | Standardize your sample preparation workflow to ensure that all samples are processed for the same duration and under the same conditions. |
| Incomplete inhibition of enzymatic activity. | Optimize the concentration of your enzyme inhibitors. Ensure thorough mixing of inhibitors with the sample. | |
| Apparent conversion of T3S to T3 | Sulfatase activity. | This strongly indicates the action of sulfatases. Use a potent sulfatase inhibitor during sample collection and preparation.[2] |
| Sample contamination. | Ensure that all labware is clean and free of contaminants that could have enzymatic activity or interfere with the assay.[12] |
Experimental Protocols
Protocol 1: Blood Sample Collection for T3S Analysis
-
Preparation: Prepare collection tubes (e.g., EDTA-coated tubes) containing a pre-aliquoted cocktail of enzyme inhibitors. A recommended cocktail includes:
-
Collection: Collect blood samples directly into the prepared tubes.
-
Mixing: Gently invert the tubes several times to ensure thorough mixing of the blood with the inhibitors.
-
Centrifugation: Centrifuge the blood samples at 1000-2000 x g for 15 minutes at 4°C to separate plasma.
-
Storage: Immediately transfer the plasma to clean, labeled cryovials and store at -80°C until analysis.
Protocol 2: Tissue Sample Homogenization for T3S Analysis
-
Preparation: Prepare a homogenization buffer containing protease and phosphatase inhibitor cocktails, as well as specific inhibitors for deiodinases (e.g., PTU) and sulfatases.
-
Homogenization: Place the fresh or frozen tissue sample in a pre-chilled tube with the homogenization buffer. Homogenize on ice using a suitable method (e.g., sonication, mechanical homogenization).
-
Clarification: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the T3S.
-
Storage: Store the supernatant at -80°C until further processing (e.g., solid-phase extraction).
Visualizing Degradation Pathways and Workflows
To aid in understanding the critical steps in preventing T3S degradation, the following diagrams illustrate the degradation pathways and a recommended experimental workflow.
Caption: Major enzymatic degradation pathways for T3S.
Caption: Recommended workflow for T3S sample preparation.
References
- 1. Studies on the biological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of inhibition of type I iodothyronine deiodinase and phenol sulfotransferase on the biliary clearance of triiodothyronine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Type 3 Deiodinase and Consumptive Hypothyroidism: A Common Mechanism for a Rare Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of thyroxine and triiodothyronine in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of thyroxine and triiodothyronine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influences of temperature and pH on free T4 and free T3 in charr and trout plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of thyroxine and triiodothyronine in biological fluids. [ouci.dntb.gov.ua]
- 8. Effects of storage times and temperatures on T3, T4, LH, prolactin, insulin, cortisol and progesterone concentrations in blood samples from cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Storage conditions and stability of thyrotropin and thyroid hormones on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deiodinases’ Inhibitors: A Double-Edged Sword [imrpress.com]
- 12. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting poor peak shape in T3S chromatography"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor peak shape in T3S chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of poor peak shape in T3S chromatography?
The most common peak shape issues encountered are:
-
Peak Tailing: The latter half of the peak is wider than the front half.
-
Peak Fronting: The front half of the peak is broader than the latter half.
-
Split Peaks: The peak appears as two or more unresolved peaks.
-
Broad Peaks: The peak width is wider than expected, leading to decreased resolution and sensitivity.
Q2: What is a good starting point for troubleshooting any peak shape issue?
A good initial step is to determine if the problem affects all peaks or only specific peaks in the chromatogram.
-
All peaks affected: This usually points to a problem at the beginning of the chromatographic system, such as an issue with the mobile phase, a blocked column inlet frit, or a void in the column packing.[1][2]
-
Specific peaks affected: This often indicates a chemical interaction issue between the analyte, the stationary phase, and the mobile phase.[1]
Q3: How can I prevent column contamination?
Proper sample preparation is crucial to prevent column contamination.[3][4] Techniques like filtration, solid-phase extraction (SPE), and protein precipitation can remove interfering matrix components.[3][4][5] Using a guard column can also help protect the analytical column from contaminants.[1]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common issue where the peak's asymmetry factor is greater than 1. It can compromise resolution and affect accurate quantification.[6]
Possible Causes and Solutions
| Cause | Solution |
| Secondary Silanol Interactions | Acidic silanol groups on the silica surface can interact with basic analytes, causing tailing.[5] Operate at a lower pH (e.g., pH 2-4) to suppress silanol ionization. Use a highly deactivated, end-capped column.[5] Increase the buffer concentration in the mobile phase.[5] |
| Column Overload | Injecting too much sample can saturate the stationary phase.[5] Dilute the sample or reduce the injection volume.[5] |
| Column Contamination/Deterioration | Contaminants can create active sites that cause tailing.[5] Clean the column according to the manufacturer's protocol. If cleaning is unsuccessful, replace the column. |
| Excessive Dead Volume | Extra-column volume in tubing and connections can cause band broadening and tailing.[5] Use tubing with a smaller internal diameter and ensure all connections are properly fitted. |
| Mobile Phase pH | An inappropriate mobile phase pH can affect the ionization state of the analyte.[5] Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting logic for peak tailing.
Issue 2: Peak Fronting
Peak fronting, where the peak's asymmetry factor is less than 1, is less common than tailing but can also impact results.
Possible Causes and Solutions
| Cause | Solution |
| Column Overload | High sample concentration can lead to saturation of the stationary phase.[7][8] Dilute the sample or decrease the injection volume.[8] |
| Poor Sample Solubility | If the sample is not fully dissolved in the mobile phase, it can cause fronting.[7] Ensure the sample is completely dissolved in a solvent compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself. |
| Column Collapse | A sudden physical change in the column bed can cause fronting.[1][7] This is often due to operating outside the column's recommended pH or temperature range.[1] Replace the column and operate within the manufacturer's specifications. |
| Inappropriate Injection Solvent | Using a sample solvent that is much stronger than the mobile phase can cause the analyte to travel too quickly through the initial part of the column. Change the injection solvent to be weaker than or the same as the mobile phase. |
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting logic for peak fronting.
Issue 3: Split Peaks
Split peaks can be frustrating and may indicate a serious problem with the column or sample introduction.
Possible Causes and Solutions
| Cause | Solution |
| Blocked Inlet Frit | Particulates from the sample or mobile phase can partially block the column inlet frit, causing the sample flow to be distorted.[1][7][9] Reverse flush the column to waste. If this doesn't work, the frit or the entire column may need to be replaced.[1] |
| Column Void or Channel | A void can form at the head of the column due to settling of the packing material.[2][7] This creates a space where the sample can spread before entering the packed bed.[2] Replace the column. |
| Sample Solvent Incompatibility | If the sample solvent is significantly different from the mobile phase, it can cause peak splitting.[7][9] Dissolve the sample in the mobile phase whenever possible.[9] |
| Co-elution of Interferences | What appears to be a split peak may actually be two closely eluting compounds.[2][9] Optimize the separation method (e.g., change the mobile phase composition, gradient, or temperature) to improve resolution.[9] |
Troubleshooting Workflow for Split Peaks
Caption: Troubleshooting logic for split peaks.
Issue 4: Broad Peaks
Broad peaks can lead to a loss of resolution and make it difficult to detect and quantify small peaks.
Possible Causes and Solutions
| Cause | Solution |
| Column Deterioration | Over time, the efficiency of the column will decrease, leading to broader peaks.[10] Replace the guard column if one is in use. If the problem persists, replace the analytical column.[11] |
| High Dead Volume | Excessive volume in the system outside of the column will cause peaks to broaden.[10] Use shorter, narrower-bore tubing and ensure all fittings are correct. |
| Mobile Phase Mismatch | If the mobile phase is too strong, the analyte may elute too quickly with poor retention and broad peaks. If it's too weak, retention times will be long, and diffusion can cause broadening. Optimize the mobile phase composition and gradient.[12] |
| Low Column Temperature | Lower temperatures can lead to slower mass transfer and broader peaks.[10] Increasing the column temperature can improve efficiency.[10] |
| Injection Volume Too Large | Injecting a large volume of a strong solvent can cause band broadening. Reduce the injection volume or use a weaker sample solvent.[11] |
Experimental Protocols
Protocol 1: T3S Column Equilibration
Proper column equilibration is essential for reproducible results.
Methodology:
-
System Flush: Before installing the column, flush the HPLC system with a solvent that is miscible with both the shipping solvent (typically 100% acetonitrile) and the mobile phase. Isopropanol is a good choice.
-
Column Installation: Connect the column to the system in the direction of flow indicated on the column label.
-
Initial Flush: Flush the new column with 100% organic mobile phase (e.g., acetonitrile or methanol) at a low flow rate (e.g., 0.1 mL/min for a 2.1 mm ID column) and gradually increase to the final flow rate over 5 minutes.
-
Mobile Phase Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 10-20 column volumes.[13][14] For mobile phases containing additives like ion-pairing reagents or formate buffers, longer equilibration times (up to 100-200 column volumes) may be necessary.[13]
-
Baseline Stability: Monitor the baseline until it is stable, indicating that the column is fully equilibrated.
Protocol 2: T3S Column Cleaning and Regeneration
Regular cleaning can extend the lifetime of your column.
Methodology:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Buffer Removal: Flush the column with 5-10 column volumes of HPLC-grade water to remove any buffered mobile phase that could precipitate in organic solvent.
-
Strong Solvent Wash:
-
For reversed-phase mode, flush the column with 10-20 column volumes of a strong organic solvent like acetonitrile or methanol.
-
If proteins or strongly adsorbed hydrophobic compounds are suspected, a wash with a gradient of increasing organic solvent concentration, followed by a flush with a strong, less polar solvent like isopropanol, can be effective.
-
-
Re-equilibration: After cleaning, re-equilibrate the column with the mobile phase as described in Protocol 1.
Note: Always consult the manufacturer's care and use manual for specific recommendations for your T3S column.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. bio-works.com [bio-works.com]
- 3. Sample Preparation Techniques | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. chromtech.com [chromtech.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. scribd.com [scribd.com]
- 7. acdlabs.com [acdlabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 11. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 12. mastelf.com [mastelf.com]
- 13. web.vscht.cz [web.vscht.cz]
- 14. support.waters.com [support.waters.com]
Technical Support Center: Enhancing the Sensitivity of T3S Detection
Welcome to the Technical Support Center for Type III Secretion (T3S) detection assays. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experimental workflows and enhance the sensitivity of T3S detection.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the sensitivity of a T3S reporter assay?
A1: The sensitivity of a T3S reporter assay is multifactorial. Key factors include the choice of the reporter protein (e.g., luciferase, β-lactamase), the strength of the promoter driving the reporter gene, the efficiency of the T3S signal sequence fused to the reporter, and the overall signal-to-noise ratio of the assay. Optimizing transfection efficiency in host cells is also crucial for assays involving eukaryotic cells.[1]
Q2: How can I increase the signal-to-noise ratio in my T3S detection assay?
A2: Improving the signal-to-noise ratio is critical for detecting weak T3S signals. Strategies include optimizing antibody concentrations, using effective blocking buffers to minimize non-specific binding, and implementing stringent wash steps.[2] Additionally, computational methods like signal averaging and digital smoothing can be employed to reduce noise from raw data.[3] For fluorescence-based assays, selecting appropriate filters and ensuring high laser beam quality are essential.[4]
Q3: My T3S secretion assay shows no or very weak signal. What are the possible causes?
A3: A lack of signal can stem from several issues. Common causes include the omission of a key reagent, use of an inactive substrate or conjugate, or overly stringent wash conditions that remove the target protein.[5] It's also possible that the T3S system was not properly induced, or the protein of interest is not being expressed or is being degraded.
Q4: I am observing high background in my ELISA-based T3S detection. How can I troubleshoot this?
A4: High background in an ELISA can be due to several factors, including insufficient blocking, excessively high antibody concentrations, or contaminated buffers.[5][6] To troubleshoot, you can try using a different blocking buffer, titrating your primary and secondary antibodies to find the optimal concentration, and ensuring the use of fresh, clean buffers.[2][6]
Troubleshooting Guides
Guide 1: Low Signal in T3S Reporter Gene Assays
This guide addresses common issues leading to low or no signal in T3S reporter gene assays, such as those using luciferase or fluorescent proteins.
| Potential Cause | Recommended Solution |
| Inefficient T3S Induction | Verify the concentration and activity of the inducing agent. Optimize induction time and temperature. |
| Poor Reporter Gene Expression | Use a stronger promoter or optimize codon usage of the reporter gene for the bacterial strain being used.[7] |
| Ineffective T3S Secretion Signal | Test different validated N-terminal T3S signal sequences. The first 60 amino acids are often critical.[8] |
| Low Transfection Efficiency (for effector translocation assays) | Optimize the ratio of transfection reagent to DNA and the total amount of DNA used.[1] |
| Suboptimal Assay Conditions | Ensure the substrate for the reporter enzyme is fresh and used at the correct concentration. Optimize incubation times for the detection step.[5][9] |
| Instrument Settings Not Optimized | For luminescence or fluorescence readers, ensure the correct filters and integration times are used to maximize signal capture.[10][11] |
Guide 2: High Background in T3S Western Blot Analysis
This guide provides solutions for common problems encountered during the detection of secreted T3S effectors via Western blotting.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA, non-fat milk) or extend the blocking time. Consider trying a different blocking buffer.[2] |
| Primary/Secondary Antibody Concentration Too High | Perform an antibody titration to determine the optimal dilution that maximizes signal while minimizing background. |
| Inadequate Washing | Increase the number of wash steps and/or the duration of each wash. Adding a mild detergent like Tween-20 to the wash buffer can also help. |
| Non-specific Antibody Binding | Include a negative control (e.g., a T3SS-deficient mutant strain) to confirm the specificity of the signal. |
| Contaminated Buffers or Reagents | Prepare fresh buffers and ensure all reagents are free from contamination. |
Experimental Protocols
Protocol 1: Optimizing a T3S Luciferase Reporter Assay
This protocol provides a general framework for optimizing a T3S reporter assay using luciferase.
-
Construct Design:
-
Fuse the N-terminal secretion signal of a known T3S effector to a luciferase gene (e.g., Firefly or Gaussia luciferase).
-
Clone the fusion construct into an appropriate expression vector with an inducible promoter.
-
-
Bacterial Culture and Induction:
-
Transform the expression vector into the bacterial strain of interest.
-
Grow the bacterial culture to mid-log phase (OD600 ≈ 0.6-0.8).
-
Induce the expression of the T3S system and the reporter construct using the appropriate inducer (e.g., arabinose, IPTG) at varying concentrations.
-
Incubate for a range of time points (e.g., 2, 4, 6 hours) to determine the optimal induction time.
-
-
Co-culture with Host Cells (for translocation assays):
-
Seed eukaryotic host cells in a 96-well plate and grow to confluency.
-
Infect the host cells with the induced bacterial culture at different multiplicities of infection (MOIs).
-
Incubate for a sufficient period to allow for effector translocation.
-
-
Lysis and Luminescence Measurement:
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., a non-induced sample or a T3SS-deficient mutant).
-
Plot the results to identify the conditions that yield the highest signal-to-noise ratio.
-
Data Presentation
Table 1: Example of T3S Inhibitor IC50 Values Determined by a Fluorescence-Based Reporter Assay
This table summarizes example quantitative data for known T3SS inhibitors, demonstrating the sensitivity of a fluorescence-based detection method.
| Compound | IC50 (µM) |
| EGCG | 1.8 ± 0.4 |
| Tannic Acid | 0.65 ± 0.09 |
Data adapted from a study using a Glu-CyFur reporter system in Citrobacter rodentium.[12]
Visualizations
Diagram 1: General Workflow for Enhancing T3S Detection Sensitivity
Caption: Workflow for optimizing T3S detection sensitivity.
Diagram 2: Troubleshooting Logic for Low Signal in T3S Assays
Caption: Decision tree for troubleshooting low T3S signal.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. news-medical.net [news-medical.net]
- 5. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 6. assaygenie.com [assaygenie.com]
- 7. mdpi.com [mdpi.com]
- 8. Effective Identification of Bacterial Type III Secretion Signals Using Joint Element Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Quantification of Triiodothyronine Sulfate: A Validated LC-MS/MS Method vs. Radioimmunoassay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a newly validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of triiodothyronine sulfate (T3S) in human serum against the established, yet less specific, radioimmunoassay (RIA) technique. The superior performance of the LC-MS/MS method in terms of specificity, sensitivity, and accuracy makes it the gold standard for reliable bioanalytical data in clinical and research settings.
Method Performance Comparison
The presented LC-MS/MS method demonstrates significant advantages over traditional RIA. A summary of the key validation parameters is presented below, highlighting the enhanced performance of the mass spectrometric approach.
| Validation Parameter | New LC-MS/MS Method | Alternative: Radioimmunoassay (RIA) [1] |
| Linearity (Correlation Coefficient, r²) | >0.995 | Not explicitly stated, relies on standard curve |
| Lower Limit of Quantification (LLOQ) | 10 pmol/L | 20 pmol/L |
| Intra-assay Precision (%CV) | ≤ 8.5% | 7.8% |
| Inter-assay Precision (%CV) | ≤ 10.2% | 11% |
| Accuracy (% Recovery) | 95.8% - 104.3% | 92% (spiked samples) |
| Specificity | High (mass-based detection) | Potential for cross-reactivity (e.g., T4 Sulfate ~3%) |
| Sample Throughput | High (automated) | Lower (manual, incubation times) |
The Critical Advantage of LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is a powerful analytical technique that offers significant benefits for the quantification of molecules like T3S.[2] Its high specificity, derived from the separation of analytes by chromatography and their identification by mass-to-charge ratio, minimizes the risk of interferences from structurally similar compounds, a known limitation of immunoassays.[3][4] This is particularly crucial for accurate measurement of thyroid hormone metabolites, which often exist in complex biological matrices.[5][6]
The use of a stable isotope-labeled (SIL) internal standard, such as ¹³C₆-Triiodothyronine Sulfate, in the LC-MS/MS method ensures the highest degree of accuracy by correcting for variations during sample preparation and analysis.[7] This level of precision is often not achievable with RIA, which can be susceptible to matrix effects and non-specific binding.[3]
Experimental Protocols
New LC-MS/MS Method for this compound
This method is designed for the sensitive and specific quantification of T3S in human serum.
1. Sample Preparation: Protein Precipitation & Solid-Phase Extraction (SPE)
-
To 100 µL of serum sample, add 20 µL of internal standard working solution (¹³C₆-T3S, 500 pmol/L in methanol).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Load the supernatant onto a pre-conditioned mixed-mode anion exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of 5% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:methanol with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 20% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
T3S: Precursor Ion > Product Ion (specific m/z to be determined during method development).
-
¹³C₆-T3S: Precursor Ion > Product Ion (specific m/z to be determined during method development).
-
-
Alternative Method: Radioimmunoassay (RIA) for T3S
This method is based on the competitive binding of radiolabeled and unlabeled T3S to a specific antibody.
1. Sample Preparation: Ethanol Extraction [1]
-
T3S is extracted from serum samples using ethanol to remove binding proteins.[1]
2. Immunoassay Procedure [1]
-
The ethanol extract is incubated with a specific anti-T3S antibody and a known amount of radiolabeled T3S.
-
After incubation, the antibody-bound fraction is separated from the free fraction.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The concentration of T3S in the sample is determined by comparing the results to a standard curve generated with known concentrations of T3S.[1]
Visualizing the Workflow
Comparison of experimental workflows for the new LC-MS/MS method and the alternative RIA method.
Signaling Pathways and Logical Relationships
The accurate measurement of T3S is crucial for understanding the broader context of thyroid hormone metabolism and its signaling pathways.
Simplified metabolic pathway of thyroid hormones, highlighting the formation of T3S.
Conclusion
The newly validated LC-MS/MS method for the quantification of this compound offers a superior analytical solution compared to traditional radioimmunoassays. Its enhanced specificity, accuracy, and precision provide researchers, scientists, and drug development professionals with a more reliable tool for investigating the role of T3S in health and disease. The adoption of this method will undoubtedly lead to a better understanding of thyroid hormone metabolism and its clinical implications.
References
- 1. A radioimmunoassay for measurement of 3,5,3'-triiodothyronine sulfate: studies in thyroidal and nonthyroidal diseases, pregnancy, and neonatal life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlations of Free Thyroid Hormones Measured by Tandem Mass Spectrometry and Immunoassay with Thyroid-Stimulating Hormone across 4 Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is measurement of TT3 by immunoassay reliable at low concentrations? A comparison of the Roche Cobas 6000 vs. LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation between Serum Levels of 3,3ʹ,5ʹ-Triiodothyronine and Thyroid Hormones Measured by Liquid Chromatography-Tandem Mass Spectrometry and Immunoassay | PLOS One [journals.plos.org]
- 5. myadlm.org [myadlm.org]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Quantification of triiodothyronine and thyroxine in rat serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"inter-assay and intra-assay variability in T3S radioimmunoassays"
A Guide to Inter-Assay and Intra-Assay Variability in Radioimmunoassays and a Comparative Look at Assays for Type III Secretion Systems
This guide provides a comprehensive overview of inter-assay and intra-assay variability with a focus on radioimmunoassays (RIAs). It is important to note that while the query specified "T3S radioimmunoassays," the scientific literature predominantly associates radioimmunoassays with the measurement of hormones like Triiodothyronine (T3), not the bacterial Type III Secretion System (T3SS). Therefore, this guide will use the widely documented T3 Radioimmunoassay as a representative model to explain the principles of assay variability. Furthermore, it will compare the RIA methodology with established assays more appropriate for studying the Type III Secretion System, providing researchers, scientists, and drug development professionals with a clear understanding of these techniques.
Understanding Inter-Assay and Intra-Assay Variability
In immunoassays, precision is a critical performance characteristic, and it is assessed by measuring variability.[1] This variability is typically expressed as the coefficient of variation (%CV), which is the ratio of the standard deviation to the mean, expressed as a percentage.[2]
-
Intra-Assay Variability: This refers to the precision of measurements within a single analytical run or on the same plate.[3] It reflects the consistency of results for sample replicates tested under the same conditions at the same time.[2] Generally, an intra-assay %CV of less than 10% is considered acceptable.[1][3]
-
Inter-Assay Variability: This measures the precision of measurements between different analytical runs, on different days, or on different plates.[2][3] It assesses the reproducibility of the assay over time and with different operators or reagent lots.[4] An inter-assay %CV of less than 15% is generally considered acceptable for reliability.[1][3]
Calculation of Coefficient of Variation (%CV):
The %CV is calculated using the following formula: %CV = (Standard Deviation / Mean) x 100[2]
For intra-assay CV , this calculation is performed on the results of replicates of a single sample within the same assay run.[5] For inter-assay CV , the calculation is based on the mean values of control samples across multiple assay runs.[1]
T3 Radioimmunoassay: A Representative Experimental Protocol
Radioimmunoassays are highly sensitive techniques used for the quantitative measurement of antigens, such as hormones.[6] The fundamental principle is a competitive binding reaction where a radiolabeled antigen (tracer) competes with an unlabeled antigen (from the sample) for a limited number of specific antibody binding sites.[6]
Principle of the DIAsource T3-RIA-CT Kit:
A fixed amount of ¹²⁵I-labeled T3 competes with the T3 present in the sample or calibrator for a limited number of anti-T3 antibody sites.[6] These antibodies are immobilized on the wall of a polystyrene tube.[6] After incubation, the unbound components are removed, and the radioactivity of the antibody-bound fraction is measured.[6] The amount of radioactivity is inversely proportional to the concentration of T3 in the sample.[7]
Experimental Protocol (Based on DIAsource T3-RIA-CT Kit):
-
Preparation:
-
Assay Procedure:
-
Label coated tubes in duplicate for each calibrator, control, and sample.[6]
-
Pipette 50 µl of each calibrator, control, and sample into the respective tubes.[6]
-
Dispense 200 µl of ¹²⁵I-labeled T3 into each tube.[6]
-
Dispense 100 µl of the reconstituted anti-T3 antibody solution into each tube (except for total counts tubes).[6]
-
Gently shake the tube rack to mix.[6]
-
Incubate for 1 hour at room temperature with continuous shaking.[6]
-
-
Separation and Measurement:
-
Data Analysis:
Performance Characteristics of T3 Radioimmunoassays
The precision of T3 radioimmunoassays is demonstrated by their low inter-assay and intra-assay variability. The following table summarizes representative data from various sources.
| Assay Type | Sample/Concentration | Intra-Assay CV (%) | Inter-Assay CV (%) | Source |
| Automated T3 RIA | 213 ng/dl | 7.3 | 7.1 | [8] |
| DIAsource T3-RIA-CT | Serum A (1.06 nmol/l) | 4.7 | N/A | [6] |
| DIAsource T3-RIA-CT | Serum B (5.49 nmol/l) | 5.6 | N/A | [6] |
Comparative Analysis: Assays for the Type III Secretion System (T3SS)
The Type III Secretion System (T3SS) is a complex nanomachine used by many Gram-negative bacteria to inject effector proteins directly into the cytoplasm of host cells.[9] Studying the T3SS requires methods that can detect the secretion and translocation of these effector proteins. While radioimmunoassays are excellent for quantifying small molecules like hormones, they are not a standard method for analyzing T3SS activity. More direct and established methods are used for this purpose.
1. Secretion Assays with Western Blotting:
-
Principle: This is a common method to directly detect the presence of secreted effector proteins. Bacteria are grown under T3SS-inducing conditions. The culture supernatant, containing the secreted proteins, is separated from the bacterial cells. The proteins in the supernatant are then concentrated and analyzed by SDS-PAGE and Western blotting using antibodies specific to the effector proteins of interest.[10][11]
-
Advantages: Provides direct evidence of protein secretion. Can be made semi-quantitative by analyzing band intensities.[10]
-
Disadvantages: Requires specific antibodies for each effector protein. Can be time-consuming.
2. Reporter Gene Assays:
-
Principle: In this approach, the N-terminal secretion signal of a T3SS effector is fused to a reporter protein, such as an enzyme (e.g., alkaline phosphatase, luciferase) or a fluorescent protein.[12][13][14] The secretion of the fusion protein can then be quantified by measuring the activity of the reporter enzyme or the fluorescence in the culture supernatant or within the host cell.[12][15]
-
Advantages: Often provides a quantitative and high-throughput method to screen for T3SS activity or inhibitors.[12][14] Does not necessarily require specific antibodies to the native effector.[12]
-
Disadvantages: The fusion of a reporter protein might affect the secretion efficiency of the effector signal. The assay measures the function of the secretion signal, not necessarily the secretion of the full, native effector.
3. Gentamicin Protection Assay (Invasion/Translocation Assay):
-
Principle: This assay is used to quantify the ability of bacteria to invade host cells, a process often mediated by the T3SS.[16][17] Host cells are infected with the bacteria. After a period of incubation to allow for invasion, the antibiotic gentamicin, which cannot penetrate eukaryotic cells, is added to the medium to kill all extracellular bacteria.[16][18] The host cells are then lysed, and the number of viable intracellular bacteria is determined by plating the lysate on agar plates and counting the colony-forming units (CFU).[16][19]
-
Advantages: Provides a functional readout of the T3SS's ability to promote host cell invasion.[16] It is highly sensitive and can detect the internalization of even a single bacterium.[16]
-
Disadvantages: It is an indirect measure of T3SS function. Not all T3SS-positive bacteria are invasive.
Visualizations
Caption: Workflow of a competitive radioimmunoassay.
References
- 1. salimetrics.com [salimetrics.com]
- 2. toptipbio.com [toptipbio.com]
- 3. 2bscientific.com [2bscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ibl-america.com [ibl-america.com]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. Characterization of an automated radioimmunoassay for T4, T3, T3 U, and FTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. A Reporter System for Fast Quantitative Monitoring of Type 3 Protein Secretion in Enteropathogenic E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The Bacterial Type III Secretion System as a Target for Developing New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gentamicin protection assay - Wikipedia [en.wikipedia.org]
- 17. Gentamicin Protection Assay to Determine Bacterial Survival within Macrophages [bio-protocol.org]
- 18. A Simple, Reproducible, Inexpensive, Yet Old-Fashioned Method for Determining Phagocytic and Bactericidal Activities of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gentamicin Protection assay (Intracellular Survival Assay) for Salmonella Typhimurium/Typhi [protocols.io]
Cross-Reactivity of T3 Analogs in Commercial Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Cross-Reactivity Data
The following table summarizes the reported cross-reactivity of several T3 analogs in various commercial T3 immunoassays. It is important to note that cross-reactivity can vary between lots and is subject to change by the manufacturer. Users should always refer to the specific product insert for the most current information.
| Commercial Immunoassay Platform | Analog | % Cross-Reactivity |
| VIDAS® T3 | D-Triiodothyronine | 100[1] |
| L-Thyroxine | 0.21[1] | |
| D-Thyroxine | 0.04[1] | |
| Diiodo-L-thyronine | 3.3[1] | |
| Triiodothyroacetic acid | 100[1] | |
| Triiodothyropropionic acid | 100[1] | |
| Thermo Fisher Scientific T3 ELISA Kit | Thyroxine (T4) | 0.88[2] |
| Reverse T3 | <0.1[2] | |
| Monobind Inc. T3 AccuLite™ CLIA | I-Thyroxine | < 0.0002[3] |
| Linear Chemicals fT3 Microplate EIA | I-Thyroxine | < 0.0002[4] |
| Abcam Triiodothyronine (T3) ELISA Kit | I-Thyroxine | Not specified, but noted[5] |
Note on TRIAC Cross-Reactivity: A study by Beck et al. (2022) investigated the cross-reactivity of 3,5,3'-triiodothyroacetic acid (TRIAC) across several major immunoassay platforms. The study found significant, dose-dependent cross-reactivity in all tested total T3 (TT3) and free T3 (FT3) assays.[6][7] The degree of interference for TT3 assays was reported in the following descending order: IMMULITE > e602 (Roche) > DxI (Beckman Coulter) = Vitros (Ortho Clinical Diagnostics) > Architect (Abbott) > Centaur (Siemens).[6] For FT3 assays, the order of susceptibility to TRIAC interference was: Architect > e602 > Centaur.[6]
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. The general methodology involves introducing a potential cross-reactant into the assay system and measuring its ability to compete with the labeled antigen (T3) for binding to the primary antibody.
General Cross-Reactivity Testing Protocol
This protocol provides a generalized procedure for assessing cross-reactivity in a competitive T3 immunoassay. Specific details may vary depending on the assay format (e.g., ELISA, CLIA, RIA) and the manufacturer's instructions.
1. Materials:
- T3 Immunoassay Kit (including T3 standards, enzyme-labeled T3 conjugate, and antibody-coated microplates or beads).
- Pooled human serum with a known, low concentration of endogenous T3.
- The purified compound to be tested for cross-reactivity (e.g., T4, rT3, TRIAC).
- Appropriate buffers and solutions as specified in the kit manual.
- Precision pipettes and a microplate reader or appropriate signal detection instrument.
2. Preparation of Cross-Reactant Stock Solutions:
- Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., ethanol, DMSO).
- Prepare a series of dilutions of the stock solution in the pooled serum to create samples with varying concentrations of the potential cross-reactant.
3. Assay Procedure:
- Assay the prepared samples containing the cross-reactant alongside the T3 standards provided in the kit, following the manufacturer's protocol.
- Typically, this involves adding the sample (or standard), the enzyme-T3 conjugate, and incubating in the antibody-coated wells.
- After incubation, unbound components are washed away.
- A substrate is added to generate a signal (e.g., colorimetric, chemiluminescent) that is inversely proportional to the amount of T3 in the sample.
4. Calculation of Percent Cross-Reactivity:
- The concentration of the cross-reactant that causes a 50% displacement of the labeled T3 is determined from the dose-response curve.
- The concentration of T3 from the standard curve that causes 50% displacement is also determined.
- The percent cross-reactivity is calculated using the following formula:
Visualizing the Cross-Reactivity Assessment Workflow
The following diagram illustrates the typical workflow for assessing the cross-reactivity of an analyte in a competitive immunoassay.
Caption: Workflow for assessing T3 analog cross-reactivity.
Thyroid Hormone Signaling Pathway
To provide context for the importance of specific T3 measurements, the following diagram illustrates a simplified thyroid hormone signaling pathway.
References
- 1. scribd.com [scribd.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. monobind.com [monobind.com]
- 4. linear.es [linear.es]
- 5. abcam.cn [abcam.cn]
- 6. Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Triiodothyronine (T3) Versus its Sulfate Conjugate (T3S)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vivo effects of 3,5,3'-triiodothyronine (T3) and its sulfated analog, 3,3',5'-Triiodothyronine sulfate (T3S). While T3 is the biologically active form of thyroid hormone, T3S is considered a reservoir that can be converted to T3, thus exhibiting thyromimetic effects. This comparison summarizes key experimental findings, outlines methodologies, and visualizes the underlying biological pathways and experimental procedures.
Data Summary: T3 vs. T3S In Vivo Effects
The following tables summarize the quantitative data from a key comparative study in euthyroid rats, providing insights into the relative potency and effects of T3 and T3S on various physiological parameters.
| Treatment Group | Dose (nmol/day) | Hepatic 5'-Deiodinase I (pmol rT3 deiodinated/mg protein/min) | Renal 5'-Deiodinase I (pmol rT3 deiodinated/mg protein/min) |
| Control (Saline) | - | 19.8 ± 1.5 | 39.5 ± 3.2 |
| T3 | 1.0 | 25.1 ± 1.8 | 49.8 ± 4.1 |
| 3.0 | 32.4 ± 2.5 | 62.1 ± 5.3 | |
| 9.0 | 45.1 ± 3.8 | 85.7 ± 7.9 | |
| T3S | 4.6 | 24.5 ± 2.1 | 48.2 ± 4.5 |
| 14 | 29.8 ± 2.9 | 59.3 ± 5.8 | |
| 42 | 38.7 ± 3.5 | 76.4 ± 7.1 | |
| *Statistically significant increase compared to the control group (p < 0.05). Data from Santini et al. (1996).[1] |
| Treatment Group | Dose (nmol/day) | Serum Total T4 (µg/dL) | Serum TSH (ng/mL) | Body Weight Gain (g/7 days) |
| Control (Saline) | - | 4.5 ± 0.3 | 2.8 ± 0.4 | 25 ± 3 |
| T3 | 1.0 | 3.8 ± 0.3 | 2.1 ± 0.3 | 22 ± 2 |
| 3.0 | 2.9 ± 0.2 | 1.5 ± 0.2 | 15 ± 2 | |
| 9.0 | 1.8 ± 0.2 | 0.8 ± 0.1 | 5 ± 1 | |
| T3S | 4.6 | 3.9 ± 0.3 | 2.2 ± 0.3 | 24 ± 3 |
| 14 | 3.2 ± 0.3 | 1.7 ± 0.2 | 23 ± 2 | |
| 42 | 2.1 ± 0.2 | 1.0 ± 0.1 | 20 ± 2 | |
| *Statistically significant difference compared to the control group (p < 0.05). Data from Santini et al. (1996).[1] |
Key Findings from In Vivo Studies
The available data from a direct comparative study in euthyroid rats demonstrate that T3S exhibits thyromimetic effects, although it is less potent than T3.[1] On a molar basis, T3S was found to be approximately one-fifth as potent as T3 in increasing hepatic and renal 5'-deiodinase I (5'-DI) activity and in reducing serum total T4 and TSH levels.[1] An interesting observation was that at doses causing comparable effects on 5'-DI and TSH, T3S treatment was associated with a significantly greater body weight gain compared to T3 treatment, which caused a dose-dependent decrease in weight gain.[1]
While direct comparative in vivo data for T3S on metabolic rate and cardiac function are limited, the effects of T3 are well-documented. T3 is known to increase basal metabolic rate, oxygen consumption, and heart rate.[2] Given that the biological effects of T3S are believed to be mediated through its conversion to T3, it is plausible that T3S would have similar, albeit less potent and potentially more sustained, effects on these parameters.[1]
Experimental Protocols
The following is a detailed methodology for a key in vivo experiment comparing T3 and T3S.
Study Objective: To compare the thyromimetic effects of T3 and T3S in euthyroid rats.[1]
Animal Model:
-
Species: Rat
-
Strain: Male Sprague-Dawley
-
Number of animals: 5-6 per group
Treatment Groups:
-
Control: Saline (intraperitoneal injection)
-
T3: 1.0, 3.0, or 9.0 nmol/day (intraperitoneal injection)
-
T3S: 4.6, 14, or 42 nmol/day (intraperitoneal injection)
Administration:
-
Route: Intraperitoneal (i.p.) injection
-
Duration: 7 days
-
Frequency: Daily
Endpoint Measurements:
-
Enzyme Activity: Hepatic and renal 5'-deiodinase I (5'-DI) activity was measured.
-
Hormone Levels: Serum total thyroxine (T4) and thyroid-stimulating hormone (TSH) levels were determined by radioimmunoassay.
-
Body Weight: Body weight was monitored throughout the treatment period.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental design, the following diagrams are provided.
Caption: T3S and T3 Signaling Pathway.
The diagram above illustrates the proposed mechanism of action for T3S. T3S in the extracellular space is converted to T3 through the action of sulfatases. T3 then enters the target cell via transporters and binds to the thyroid hormone receptor (TR) in the nucleus. The T3-TR complex subsequently binds to thyroid response elements (TREs) on the DNA, leading to the regulation of target gene transcription and ultimately resulting in physiological effects.
Caption: In Vivo Comparative Experimental Workflow.
This flowchart outlines the key steps of the in vivo comparative study. Following an acclimatization period, rats are randomized into control and various dose groups for T3 and T3S. Daily treatments are administered for seven days, during which body weight is monitored. At the end of the treatment period, animals are euthanized, and samples are collected for hormonal and enzymatic analysis.
References
A Comparative Analysis of the Metabolism and Clearance of T3S and T4S
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolism and clearance rates of two key sulfated thyroid hormone metabolites: triiodothyronine sulfate (T3S) and thyroxine sulfate (T4S). Understanding the distinct metabolic fates of these compounds is crucial for research into thyroid hormone regulation and for the development of therapeutic agents targeting thyroid function. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways.
Key Differences in Metabolism and Clearance
Sulfation, the addition of a sulfate group to the phenolic hydroxyl group of thyroid hormones, is a critical step in their inactivation and subsequent elimination.[1] This modification significantly alters their interaction with deiodinase enzymes, the primary regulators of thyroid hormone activity.
T3S is rapidly metabolized, primarily through deiodination. In euthyroid humans, the metabolic clearance rate (MCR) of T3S is high, indicating efficient removal from circulation. The primary route of T3S disposal is deiodination, accounting for over 90% of its clearance.
In contrast, while T4S is known to be a significant metabolite of thyroxine (T4), particularly during fetal development and in certain disease states, specific quantitative data on its metabolic clearance rate and half-life in humans are not as readily available. Animal studies, primarily in rats, indicate that T4S undergoes biliary excretion. Inhibition of type I deiodinase leads to a significant increase in the biliary excretion of T4S, suggesting that deiodination is also a key pathway for its metabolism prior to excretion.[2]
Sulfation blocks the outer ring deiodination (ORD) of T4, the pathway that converts it to the biologically active T3. However, sulfation strongly promotes the inner ring deiodination (IRD) of both T4 and T3, leading to their irreversible inactivation.[1]
Quantitative Data on Metabolism and Clearance
The following tables summarize the available quantitative data for the metabolism and clearance of T3S and T4S. It is important to note that direct comparative human pharmacokinetic data for T4S is limited.
Table 1: Metabolic Clearance Rate (MCR) of T3S in Euthyroid Humans
| Parameter | Value | Conditions |
| MCR of T3S | 135 ± 15 L/day | Bolus intravenous injection |
| MCR of T3S | 127 ± 8 L/day | Constant infusion |
| MCR of T3S | 87 ± 9 L/day | With Propylthiouracil (PTU) administration |
| MCR of T3S | 46 ± 10 L/day | With Iopanoic Acid (IA) administration |
| MCR of T3S | 56 ± 10 L/day | During a 3-day fast |
Table 2: Biliary Excretion of T4S in Rats
| Condition | Biliary T4S Excretion (% of injected dose) |
| Control | 0.06 |
| PTU-treated | 0.32 (a 5-fold increase) |
Metabolic Pathways
The metabolic pathways of T3S and T4S are primarily governed by the actions of sulfotransferases (SULTs) and deiodinases (DIs).
Experimental Protocols
Accurate quantification of T3S and T4S is essential for studying their metabolism and clearance. Below are detailed methodologies for their analysis.
Radioimmunoassay (RIA) for Thyroxine Sulfate (T4S)
This protocol is adapted from a method developed for the measurement of T4S in serum.
a. Reagents and Materials:
-
T4S standard
-
[¹²⁵I]T4S tracer
-
Anti-T4S antibody
-
Assay buffer (e.g., phosphate buffer with 0.1% gelatin)
-
Precipitating agent (e.g., second antibody or polyethylene glycol)
-
Gamma counter
b. Procedure:
-
Sample Preparation: Extract T4S from serum samples using ethanol precipitation. Evaporate the ethanol extract to dryness and reconstitute in assay buffer.
-
Assay Setup: To appropriately labeled tubes, add:
-
100 µL of standard or reconstituted sample.
-
100 µL of [¹²⁵I]T4S tracer.
-
100 µL of anti-T4S antibody.
-
-
Incubation: Vortex the tubes and incubate for 24 hours at 4°C.
-
Separation: Add 500 µL of precipitating agent to each tube (except for total count tubes). Vortex and incubate for 1 hour at 4°C. Centrifuge at 3000 x g for 30 minutes.
-
Counting: Decant the supernatant and count the radioactivity in the pellet using a gamma counter.
-
Calculation: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the T4S standards. Determine the T4S concentration in the samples from the standard curve.
Solid-Phase Extraction (SPE) and LC-MS/MS for T3S and T4S
This method allows for the simultaneous quantification of T3S and T4S in serum or plasma.
a. Materials:
-
SPE cartridges (e.g., Oasis HLB)
-
Internal standards (e.g., ¹³C-labeled T3S and T4S)
-
Acetonitrile, Methanol, Formic acid
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
b. Procedure:
-
Sample Pre-treatment: To 200 µL of serum, add internal standards. Precipitate proteins with 600 µL of acetonitrile. Centrifuge and collect the supernatant.
-
Solid-Phase Extraction:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate T3S and T4S.
-
Mass Spectrometry: Operate in negative ion mode using multiple reaction monitoring (MRM) to detect the specific parent and daughter ions for T3S, T4S, and their internal standards.
-
In Vitro Deiodinase Activity Assay
This assay can be used to compare the susceptibility of T3S and T4S to deiodination by type I deiodinase (D1).
a. Materials:
-
Rat liver microsomes (source of D1)
-
Radiolabeled substrates ([¹²⁵I]T3S and [¹²⁵I]T4S)
-
Dithiothreitol (DTT) as a cofactor
-
Reaction buffer (e.g., phosphate buffer, pH 7.2)
-
Stopping solution (e.g., ethanol/NaOH)
-
Chromatography system (e.g., Sephadex LH-20 or HPLC) for product separation
b. Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Rat liver microsomes.
-
Reaction buffer.
-
DTT.
-
-
Initiate Reaction: Add the radiolabeled substrate ([¹²⁵I]T3S or [¹²⁵I]T4S) to start the reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 15-60 minutes).
-
Stop Reaction: Terminate the reaction by adding the stopping solution.
-
Product Separation and Quantification: Separate the deiodinated products from the parent substrate using chromatography. Quantify the radioactivity in the different fractions to determine the rate of deiodination.
Conclusion
The metabolism and clearance of T3S and T4S are distinct, primarily due to the influence of sulfation on their interaction with deiodinase enzymes. T3S is cleared rapidly from the circulation, mainly through deiodination. While the clearance mechanisms for T4S are less quantitatively defined in humans, evidence suggests that it is also a substrate for deiodination and is subject to biliary excretion. The provided experimental protocols offer robust methods for the accurate quantification of these important thyroid hormone metabolites, which will be instrumental in further elucidating their physiological and pathophysiological roles. Further research is warranted to establish a comprehensive pharmacokinetic profile of T4S in humans to allow for a more direct comparison with T3S.
References
Evaluating Triiodothyronine Sulfate (T3S) as a Biomarker in Comparison to Free T3: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate assessment of thyroid hormone status is critical. While free triiodothyronine (fT3) is a cornerstone biomarker, emerging evidence suggests that its sulfated metabolite, triiodothyronine sulfate (T3S), may offer unique clinical and prognostic insights. This guide provides a comprehensive comparison of T3S and fT3, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to aid in the evaluation of their respective utility as biomarkers.
Introduction to T3S and Free T3
Free T3 is the most biologically active form of thyroid hormone, directly engaging with nuclear receptors to regulate a vast array of metabolic processes.[1][2] It represents a small fraction of the total T3, the majority of which is bound to transport proteins.[3] In contrast, T3S is a major metabolite of T3, formed through the process of sulfation. This modification was initially considered a pathway for hormone inactivation and excretion. However, T3S can be desulfated back to T3, suggesting it may act as a reservoir for active hormone, particularly in specific physiological and pathological states.
Comparative Data on T3S and Free T3 Levels
The following tables summarize the reported serum concentrations of T3S and fT3 in various conditions. These values highlight the differential regulation of these two molecules and their potential for distinct diagnostic and prognostic applications.
| Condition | This compound (T3S) Concentration (pmol/L) | Free Triiodothyronine (fT3) Concentration (pg/mL) | Reference Range (fT3) |
| Normal/Euthyroid | 76 ± 7.2 | 2.30 - 4.20 | 2.30 – 4.20 pg/mL |
| Hyperthyroidism (Graves' Disease) | 268 ± 29 | > 4.20 | 2.30 – 4.20 pg/mL |
| Hypothyroidism | 92 ± 28 | < 2.30 | 2.30 – 4.20 pg/mL |
| Systemic Non-thyroidal Illness | 201 ± 32 | Often low | 2.30 – 4.20 pg/mL |
| Pregnancy (15-31 weeks) | 40 ± 6.2 | Varies with trimester | Varies with trimester |
| Newborn (Cord Sera) | 429 ± 39 | Higher than adults | Higher than adults |
Table 1: Comparative Serum Concentrations of T3S and fT3 in Various Physiological and Pathological States. Data for T3S is presented as mean ± SE.
Diagnostic Performance of Free T3 in Differentiating Thyroid Disorders
Receiver Operating Characteristic (ROC) curve analysis has been employed to evaluate the diagnostic accuracy of fT3 in distinguishing between different causes of thyrotoxicosis, such as Graves' disease and destructive thyroiditis.
| Study | Condition | AUC | Sensitivity | Specificity | Cut-off Value |
| Chen et al. (2018) | Graves' Disease vs. Destructive Thyroiditis | 0.864 (for FT3/FT4 ratio) | 71.7% | 88.6% | 2.96 (FT3/FT4 ratio) |
| Alidrisi et al. (2024) | Graves' Disease vs. Subacute Thyroiditis | 0.69 (for T3/fT4 ratio) | 95% | 18.1% | ≥25 (T3/fT4 ratio) |
Table 2: Diagnostic Performance of fT3 and its Ratios in Differentiating Causes of Thyrotoxicosis. AUC: Area Under the Curve.
Note: Direct comparative studies evaluating the diagnostic performance (sensitivity, specificity, and ROC analysis) of T3S for specific thyroid disorders are limited in the currently available literature.
Experimental Protocols
Measurement of this compound (T3S) by Radioimmunoassay (RIA)
Principle: The assay is based on the competition between unlabeled T3S in a sample and a fixed amount of radiolabeled T3S for a limited number of binding sites on a T3S-specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled T3S in the sample.
Key Steps:
-
Sample Preparation: Due to protein binding, T3S is typically measured in ethanol extracts of serum.
-
Assay Setup:
-
Pipette standards, controls, and extracted samples into appropriately labeled tubes.
-
Add a known amount of radiolabeled T3S (e.g., ¹²⁵I-T3S) to each tube.
-
Add the T3S-specific antibody to all tubes except for the total count tubes.
-
-
Incubation: Incubate the mixture to allow for competitive binding to occur. Incubation times and temperatures will vary depending on the specific antibody characteristics.
-
Separation of Bound and Free Fractions: Separate the antibody-bound T3S from the free T3S. This is often achieved by precipitation with a second antibody or by using antibody-coated tubes.
-
Counting: Measure the radioactivity in the bound fraction using a gamma counter.
-
Calculation: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the T3S standards. Determine the T3S concentration in the samples by interpolating their percentage of bound radioactivity on the standard curve.
Measurement of Free T3 by Enzyme-Linked Immunosorbent Assay (ELISA)
The following is a representative protocol for a competitive ELISA for the quantitative determination of fT3 in human serum.
Principle: This assay is based on the competitive binding of fT3 from a sample and a T3-enzyme conjugate to a limited number of T3-specific antibody binding sites coated on a microplate. The amount of enzyme-linked T3 bound to the antibody is inversely proportional to the concentration of fT3 in the sample.
Materials:
-
Microplate coated with anti-T3 antibody
-
fT3 standards and controls
-
T3-enzyme (e.g., HRP) conjugate
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
Procedure:
-
Preparation: Bring all reagents and samples to room temperature.
-
Assay Setup:
-
Pipette 25 µL of standards, controls, and patient serum samples into the appropriate wells of the antibody-coated microplate.
-
Add 100 µL of the T3-enzyme conjugate to each well.
-
-
Incubation: Gently mix the plate and incubate for 60 minutes at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with 300 µL of wash buffer.
-
Substrate Reaction: Add 150 µL of the substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark. A color will develop.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the fT3 concentration in the samples by interpolating their absorbance values on the standard curve.
Visualizing Key Pathways and Workflows
Thyroid Hormone Signaling Pathway
Caption: Thyroid hormone synthesis, metabolism, and signaling pathway.
Experimental Workflow for Comparative Analysis of T3S and fT3
Caption: Workflow for the comparative measurement of T3S and fT3.
Discussion and Future Perspectives
The available data suggest that T3S and fT3 provide different, yet complementary, information regarding thyroid hormone status.
Free T3 remains the primary indicator of biologically active thyroid hormone at the tissue level and is crucial for the diagnosis of hyperthyroidism and hypothyroidism.[1][2] Its measurement is well-established, with numerous commercially available immunoassays. However, these immunoassays can be susceptible to interference from binding protein abnormalities and certain medications.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a more accurate and reliable measurement of fT3, particularly in complex clinical scenarios.
This compound (T3S) , on the other hand, appears to be a sensitive indicator of changes in thyroid hormone metabolism, particularly in conditions of non-thyroidal illness.[5] In these states, where fT3 levels are often low, T3S concentrations can be elevated, potentially reflecting a shift in deiodinase and sulfotransferase activity. This suggests that T3S could serve as a valuable biomarker for assessing the severity and prognosis of critical illness. The elevated levels of T3S in newborns also point to a distinct role in development.
A significant gap in the current literature is the lack of direct comparative studies evaluating the diagnostic accuracy of T3S versus fT3 for primary thyroid disorders. Future research employing robust analytical methods like LC-MS/MS to simultaneously measure both T3S and fT3 in large, well-characterized patient cohorts with various thyroid pathologies is warranted. Such studies, including head-to-head ROC curve analyses, will be instrumental in defining the precise clinical utility of T3S as a diagnostic biomarker in comparison to, or in conjunction with, fT3.
References
Assessing the Accuracy of T3 Measurement in Diverse Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of 3,3',5-Triiodo-L-thyronine (T3) is paramount for accurate physiological assessment and therapeutic monitoring. This guide provides an objective comparison of the performance of various analytical methods for T3 measurement across different biological matrices, supported by experimental data to inform methodological selection.
The choice of biological matrix and analytical technique significantly impacts the accuracy and reliability of T3 quantification. While serum and plasma remain the conventional matrices, interest in less invasive samples like saliva and urine is growing. This guide delves into the nuances of T3 measurement in these matrices, comparing the established methodologies of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays.
Comparative Accuracy of T3 Measurement Methods
The accuracy of T3 measurement is critically dependent on the analytical method employed and the biological matrix being analyzed. The following tables summarize the performance characteristics of common analytical methods across serum/plasma, urine, and saliva.
Serum and Plasma
Serum and plasma are the most common matrices for T3 determination due to their relatively high and stable hormone concentrations.
| Analytical Method | Accuracy (% Recovery) | Precision (% CV) | Limit of Detection (LOD) / Lower Limit of Quantitation (LLOQ) | Key Considerations |
| LC-MS/MS | 90.4–107%[1] | Intra- and Inter-day: ≤ 5.3%[1] | LLOQ: 20 ng/dL[1] | Considered the gold standard due to high specificity and accuracy, minimizing cross-reactivity.[2] |
| Immunoassay (General) | Varies by assay | Intra- and Inter-day: 3-15% and 7-18% respectively for a broad analyte panel[3] | Dependent on specific kit | Prone to inaccuracies at low concentrations.[2] |
| Chemiluminescence Immunoassay (CLIA) | Not explicitly stated | Not explicitly stated | Measuring Range: 2-50 pmol/L for FT3[4] | Widely used in clinical settings for automated, high-throughput analysis.[5] |
| Radioimmunoassay (RIA) | Good correlation with other methods[6] | Within- and between-run: 5-9% (normal/high conc.), 16-20% (low conc.)[6] | Not explicitly stated | A sensitive method, though involves radioactive materials. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Good correlation with RIA | Not explicitly stated | Not explicitly stated | A common, non-radioactive immunoassay format.[7] |
Urine
Urinary T3 measurement can provide an insight into the amount of free, unbound hormone, though its clinical utility for diagnosing thyroid status is debated.[8]
| Analytical Method | Accuracy (% Recovery) | Precision (% CV) | Key Findings & Considerations |
| Radioimmunoassay (RIA) | 101 +/- 8%[9] | Within-assay: 3-8%, Between-assay: 13%[9] | Reliable and easy to perform, but may have limited clinical significance for thyroid function diagnosis.[9][10] Urinary T3 levels can be influenced by renal function.[9] |
Saliva
Saliva offers a non-invasive alternative for hormone monitoring, with salivary hormone levels generally reflecting the unbound, biologically active fraction in plasma.[11]
| Analytical Method | Accuracy (% Recovery) | Precision (% CV) | Key Findings & Considerations |
| LC-MS/MS | Not explicitly stated | Not explicitly stated | Salivary free T3 (fT3) levels were found to be higher than in serum.[12][13] A positive correlation was observed between salivary fT3 and fT4 levels.[12][13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are generalized protocols for the key analytical methods discussed.
LC-MS/MS for Total T3 in Serum/Plasma
This method offers high sensitivity and specificity.
1. Sample Preparation:
-
Protein Precipitation: A common and efficient method involves adding a solvent like acetonitrile to the serum or plasma sample to precipitate proteins.[1]
-
Solid Phase Extraction (SPE): An alternative cleanup step to remove interfering substances.
2. Chromatographic Separation:
-
An ultra-performance liquid chromatography (UPLC) system with a reversed-phase column (e.g., Acquity UPLC® HHS T3) is used to separate T3 from other components in the extract.[14]
-
A gradient elution with a mobile phase consisting of aqueous ammonium formate and methanol with formic acid is typically employed.[14]
3. Mass Spectrometric Detection:
-
A tandem mass spectrometer (MS/MS) is used for detection and quantification.
-
The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Immunoassays (General Principles)
Immunoassays are based on the principle of competitive binding.
1. Competitive Reaction:
-
The sample containing T3 (the antigen) is mixed with a known amount of enzyme-labeled T3 and a limited amount of anti-T3 antibody.
-
The native T3 in the sample competes with the enzyme-labeled T3 for binding to the antibody.
2. Separation:
-
In solid-phase immunoassays (like ELISA and CLIA), the antibody is immobilized on a surface (e.g., microplate well).
-
Unbound T3 is washed away.
3. Detection:
-
The amount of enzyme-labeled T3 bound to the antibody is inversely proportional to the concentration of T3 in the sample.
-
A substrate is added that reacts with the enzyme to produce a measurable signal (e.g., color change in ELISA, light emission in CLIA).
4. Quantification:
-
The concentration of T3 in the sample is determined by comparing the signal to a standard curve generated from samples with known T3 concentrations.[7]
Experimental Workflow and Signaling Pathway Visualization
To aid in understanding the experimental process, the following diagrams illustrate a typical workflow for T3 measurement and a simplified representation of the thyroid hormone signaling pathway.
Caption: General experimental workflow for T3 measurement.
References
- 1. Development and validation of an ultraperformance liquid chromatography-tandem mass spectrometry method for quantitation of total 3,3’,5-triiodo-L-thyronine and 3,3’,5,5’-tetraiodo-L-thyronine in rodent serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is measurement of TT3 by immunoassay reliable at low concentrations? A comparison of the Roche Cobas 6000 vs. LC-MSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xiamenbiotime.com [xiamenbiotime.com]
- 5. mmchs.org [mmchs.org]
- 6. Homogeneous enzyme immunoassay for triiodothyronine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. novamedline.com [novamedline.com]
- 8. [Determining the thyroid hormones T3 and T4 in the urine: an unreliable test for hypothyroidism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of triiodothyronine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of triiodothyronine in unextracted urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijmb.in [ijmb.in]
- 12. Measurement of salivary thyroid hormones using the LC-MS/MS technique in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of salivary thyroid hormones using the LC-MS/MS technique in a clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS-MS-MS3 for the determination and quantification of ∆9-tetrahydrocannabinol and metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imperative for Certified Reference Materials in Triiodothyronine Sulfate Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of endocrinology and thyroid hormone research, the accurate quantification of metabolites is paramount for understanding physiological processes and for the development of novel therapeutics. Triiodothyronine sulfate (T3S), a major metabolite of triiodothyronine (T3), plays a crucial role in thyroid hormone homeostasis. Despite its significance, the lack of a certified reference material (CRM) for T3S presents a considerable challenge to the standardization and comparability of analytical data across different laboratories. This guide provides a comparative analysis of currently available research-grade T3S analytical standards against the benchmark of a certified reference material, highlighting the experimental data required for certification and underscoring the benefits of such a standard for the scientific community.
Comparison of Available T3S Standards
Currently, researchers rely on commercially available T3S preparations that are sold as research chemicals with a stated purity, typically greater than 98%. While useful for exploratory studies, these materials lack the rigorous characterization and documentation required of a CRM. The following table compares the typical specifications of a research-grade T3S standard with the essential characteristics of a hypothetical T3S CRM.
| Feature | Research-Grade T3S Standard | Certified Reference Material (CRM) for T3S |
| Purity Assessment | Typically stated as >98% by a single method (e.g., HPLC). | Comprehensive purity analysis using multiple orthogonal methods (e.g., HPLC, LC-MS/MS, qNMR), with a certified purity value and uncertainty. |
| Identity Confirmation | Basic confirmation by techniques like mass spectrometry. | Rigorous identity confirmation using multiple spectroscopic techniques (e.g., ¹H NMR, ¹³C NMR, MS, IR). |
| Homogeneity | Assumed to be homogeneous but not formally tested or guaranteed. | Statistically validated homogeneity across the entire batch of material. |
| Stability | Limited stability data, often with general storage recommendations. | Comprehensive short-term and long-term stability studies under various conditions, with a defined shelf-life. |
| Traceability | Lacks metrological traceability to a higher-order standard or SI units. | Establishes an unbroken chain of comparisons to a national or international standard, ensuring metrological traceability. |
| Certificate of Analysis | Provides basic information such as purity and molecular weight. | A detailed certificate of analysis compliant with ISO 17034, including certified values, uncertainties, and a full description of the characterization methods. |
The Path to a Certified T3S Reference Material: Experimental Protocols
The development of a T3S CRM necessitates a series of meticulous experimental protocols to ensure its accuracy, stability, and traceability. The following outlines the key experiments required for the characterization and certification of a T3S reference material.
Synthesis and Purification
-
Objective: To synthesize and purify T3S with high purity suitable for use as a reference material.
-
Methodology: T3S can be synthesized via sulfation of T3 using a suitable sulfating agent, such as sulfur trioxide pyridine complex, in an appropriate solvent. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The crude product is then purified using techniques like column chromatography or preparative HPLC to achieve the desired purity.
Identity Confirmation
-
Objective: To unequivocally confirm the chemical structure of the synthesized T3S.
-
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the proton and carbon framework of the molecule, confirming the positions of the iodine atoms and the sulfate group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the accurate mass of the molecule, further confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the T3S molecule, such as the sulfate, carboxyl, and amino groups.
-
Purity Assessment (Orthogonal Methods)
-
Objective: To accurately determine the purity of the T3S material using multiple, independent analytical techniques.
-
Methodology:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A validated HPLC-UV method is used for the primary purity assessment. The mobile phase composition, flow rate, and detection wavelength are optimized for the separation of T3S from any potential impurities.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An LC-MS/MS method provides an independent and highly sensitive measure of purity, capable of detecting impurities at very low levels.
-
Quantitative NMR (qNMR): qNMR is a primary ratio method that can be used to determine the purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard.
-
Homogeneity Study
-
Objective: To ensure that the entire batch of the T3S candidate material is uniform in its composition.
-
Methodology: A statistically relevant number of units are randomly sampled from the entire batch. The concentration of T3S in each sample is determined using a precise analytical method (e.g., HPLC-UV). The data is then statistically analyzed (e.g., using ANOVA) to assess the between-unit and within-unit homogeneity.
Stability Studies
-
Objective: To determine the stability of the T3S material under various storage conditions and establish a shelf-life.
-
Methodology:
-
Short-term Stability: Samples are stored at different temperatures (e.g., -20°C, 4°C, room temperature) for a short period (e.g., weeks). The purity of the samples is analyzed at regular intervals.
-
Long-term Stability: Samples are stored under the recommended storage condition (e.g., -20°C) for an extended period (e.g., months to years). The purity is monitored over time to assess any degradation.
-
Visualizing the Workflow and Metabolic Context
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the experimental workflow for T3S CRM development and the signaling pathway of thyroid hormone metabolism.
Caption: Experimental workflow for the development and certification of a T3S CRM.
Caption: Simplified signaling pathway of T3S in thyroid hormone metabolism.
Conclusion
The development of a certified reference material for this compound is a critical step towards improving the accuracy and reliability of its measurement in research and clinical settings. By providing a well-characterized and traceable standard, a T3S CRM would enable better comparability of data between laboratories, facilitate the validation of new analytical methods, and ultimately contribute to a more profound understanding of thyroid hormone physiology and pathology. The establishment of such a standard is an investment in the quality and integrity of future research in this vital field.
A Head-to-Head Battle: Unpacking T3S Measurement with RIA and LC-MS/MS
For researchers, scientists, and drug development professionals navigating the complexities of thyroid hormone analysis, the choice of measurement technique is paramount. This guide provides a comprehensive cross-validation of two prominent methods for quantifying triiodothyronine-3-sulfate (T3S): the traditional Radioimmunoassay (RIA) and the modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the experimental data, offering a clear comparison of their performance to guide your selection of the most suitable method for your research needs.
The accurate measurement of T3S, a sulfated metabolite of the active thyroid hormone T3, is crucial for understanding thyroid hormone metabolism in various physiological and pathological states. While RIA has long been a staple in hormone quantification, LC-MS/MS has emerged as a powerful alternative, promising higher specificity and accuracy. This guide will dissect the nuances of each technique, presenting their strengths and weaknesses based on published experimental findings.
Performance Characteristics: A Quantitative Comparison
The performance of an assay is defined by several key parameters, including sensitivity, precision, accuracy, and specificity. The following table summarizes the reported performance characteristics for both RIA and LC--MS/MS in the context of T3S and structurally similar thyroid hormone measurements.
| Performance Metric | Radioimmunoassay (RIA) for T3S | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for T3/rT3 |
| Sensitivity | Detection Threshold: 20 pmol/L (1.5 ng/dL)[1] | Lower Limit of Quantification (LLOQ): 0.05 ng/mL[2][3] |
| Precision (Intra-assay) | Coefficient of Variation (CV): 7.8%[1] | CV: < 10.8%[2][3] |
| Precision (Inter-assay) | CV: 11%[1] | CV: < 9.6%[2][3] |
| Accuracy | Recovery of added T3S: 92%[1] | 96.2% to 110%[2][3] |
| Specificity/Cross-reactivity | Significant cross-reactivity with T4 sulfate (~3%).[1] Negligible with T4, T3, rT3 (<0.01%).[1] Potential for cross-reactivity with other structurally similar compounds.[4][5][6][7][8] | High specificity due to mass-based detection, allowing for the differentiation of structurally similar compounds.[9] |
| Correlation with other methods | - | Strong correlation with RIA for rT3 (r = 0.928, p < 0.001) and T3 (r = 0.912, p < 0.001).[2][3][10] |
Experimental Protocols: A Glimpse into the Methodologies
Understanding the underlying experimental procedures is essential for appreciating the strengths and limitations of each technique.
Radioimmunoassay (RIA) Protocol for T3S
The RIA for T3S is a competitive binding assay.[1] The fundamental principle involves the competition between unlabeled T3S in a sample and a fixed amount of radiolabeled T3S for a limited number of binding sites on a specific antibody. The amount of radioactivity measured is inversely proportional to the concentration of T3S in the sample.
A generalized RIA workflow includes the following key steps:
-
Sample Preparation: T3S is typically extracted from the serum using ethanol to separate it from binding proteins.[1]
-
Assay Setup: Labeled tubes are prepared in duplicate for standards, controls, and unknown samples.[11]
-
Competitive Binding: A specific volume of the sample extract, radiolabeled T3S (tracer), and the anti-T3S antibody are added to the tubes.[11]
-
Incubation: The mixture is incubated to allow for the competitive binding reaction to reach equilibrium.[11]
-
Separation: The antibody-bound T3S is separated from the free T3S. This can be achieved by methods such as decantation or aspiration of the supernatant after centrifugation.[11]
-
Detection: The radioactivity of the bound fraction is measured using a gamma counter.[11]
-
Data Analysis: A standard curve is generated by plotting the radioactivity of the standards against their known concentrations. The concentration of T3S in the unknown samples is then determined by interpolating their radioactivity values on the standard curve.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for T3S
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry.[9] This technique allows for the direct measurement of the analyte based on its mass-to-charge ratio.
A typical LC-MS/MS workflow involves:
-
Sample Preparation: This is a critical step to remove interferences from the biological matrix. Common techniques include protein precipitation followed by solid-phase extraction (SPE) to isolate the thyroid hormones.[9]
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. The different components of the sample are separated as they pass through a chromatographic column.
-
Ionization: The separated components are introduced into the mass spectrometer's ion source, where they are converted into gas-phase ions.
-
Mass Analysis (MS1): In the first mass analyzer, ions of a specific mass-to-charge ratio (the precursor ion, corresponding to T3S) are selected.
-
Fragmentation (Collision Cell): The selected precursor ions are fragmented into smaller product ions by collision with an inert gas.
-
Mass Analysis (MS2): The product ions are then separated in the second mass analyzer.
-
Detection and Quantification: A detector measures the intensity of the specific product ions. The concentration of T3S is determined by comparing the signal intensity to that of a known concentration of an internal standard and a calibration curve.[2][3]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for RIA and LC-MS/MS.
Caption: A simplified workflow of the Radioimmunoassay (RIA) for T3S measurement.
Caption: A streamlined workflow of the LC-MS/MS method for T3S quantification.
Concluding Remarks: Choosing the Right Tool for the Job
Both RIA and LC-MS/MS are viable methods for the quantification of T3S, each with its own set of advantages and disadvantages.
RIA offers good sensitivity and has been a long-standing, well-established technique. However, its reliance on specific antibodies makes it susceptible to cross-reactivity with structurally related molecules, which can lead to inaccuracies.[1][4][5][6][7][8] The use of radioactive materials also necessitates specialized laboratory facilities and safety protocols.
LC-MS/MS , on the other hand, provides superior specificity and accuracy due to its mass-based detection, minimizing the risk of cross-reactivity.[9] It also offers the potential for multiplexing, allowing for the simultaneous measurement of multiple analytes in a single run. While the initial capital investment for an LC-MS/MS system is higher, the long-term benefits of higher throughput and greater confidence in the data can be substantial.
Ultimately, the choice between RIA and LC-MS/MS will depend on the specific requirements of the research. For studies demanding the highest level of specificity and accuracy, and where the simultaneous measurement of multiple thyroid hormones is beneficial, LC-MS/MS is the superior choice. For laboratories with established RIA capabilities and where high-throughput screening is a priority, RIA remains a relevant, albeit less specific, option. As technology continues to advance, the trend in clinical and research laboratories is increasingly moving towards the adoption of LC-MS/MS for its enhanced analytical performance.
References
- 1. A radioimmunoassay for measurement of 3,5,3'-triiodothyronine sulfate: studies in thyroidal and nonthyroidal diseases, pregnancy, and neonatal life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation between Serum Levels of 3,3',5'-Triiodothyronine and Thyroid Hormones Measured by Liquid Chromatography-Tandem Mass Spectrometry and Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Correction for the presence of cross-reactants in saturation assays: application to thyroxine cross-reactivity in 3,3',5'-(reverse)-triiodothyronine radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Interference of T4 in different serum T3 radioimmunologic determination kits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Correlation between Serum Levels of 3,3ʹ,5ʹ-Triiodothyronine and Thyroid Hormones Measured by Liquid Chromatography-Tandem Mass Spectrometry and Immunoassay | PLOS One [journals.plos.org]
- 11. sceti.co.jp [sceti.co.jp]
T3 vs. T3S: A Comparative Analysis of Binding Affinity to Thyroid Hormone Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of 3,3',5-triiodo-L-thyronine (T3) and its sulfated metabolite, 3,3',5-triiodothyronine sulfate (T3S), to thyroid hormone receptors (TRs). Understanding these binding characteristics is crucial for research into thyroid hormone metabolism, signaling, and the development of therapeutic agents targeting the thyroid hormone pathway.
Executive Summary
Triiodothyronine (T3) is the biologically active form of thyroid hormone that exerts its effects by binding to nuclear thyroid hormone receptors (TRs) with high affinity. In contrast, its sulfated form, T3S, is considered biologically inactive due to its inability to bind to these receptors. This difference in binding affinity is a key regulatory mechanism in thyroid hormone homeostasis.
Comparative Binding Affinity Data
The following table summarizes the quantitative binding affinity of T3 and T3S to thyroid hormone receptors.
| Ligand | Receptor | Binding Affinity (Kd) | Key Findings |
| T3 | TRα, TRβ | ~0.06 nM[1] | High-affinity binding, leading to receptor activation and downstream gene transcription.[1] |
| T3S | TRα, TRβ | No significant binding | T3S fails to displace radiolabeled T3 from nuclear receptors, indicating a lack of direct binding and thyromimetic activity.[2] |
Thyroid Hormone Signaling Pathway
Thyroid hormones, primarily T3, regulate gene expression through a well-defined signaling pathway. T3 enters the cell and binds to thyroid hormone receptors (TRs), which are typically heterodimerized with retinoid X receptors (RXRs) and bound to thyroid hormone response elements (TREs) on the DNA. In the absence of T3, the TR/RXR complex recruits corepressors, inhibiting gene transcription. Upon T3 binding, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates the transcription of target genes.
Caption: Genomic signaling pathway of T3.
Experimental Protocols
The binding affinity of thyroid hormones and their analogs to thyroid hormone receptors is commonly determined using radioligand binding assays.
Radioligand Filter-Binding Assay
This method quantifies the binding of a radiolabeled ligand (e.g., [¹²⁵I]T3) to its receptor.
Objective: To determine the dissociation constant (Kd) of a ligand for the thyroid hormone receptor.
Materials:
-
Recombinant human thyroid hormone receptors (TRα or TRβ)
-
[¹²⁵I]T3 (radiolabeled ligand)
-
Unlabeled T3 and T3S (competitors)
-
Binding buffer (e.g., modified Tris-HCl buffer, pH 7.6)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: A constant amount of the thyroid hormone receptor is incubated with a fixed concentration of [¹²⁵I]T3 and varying concentrations of the unlabeled competitor (T3 or T3S).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 20-24 hours at 4°C).
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound [¹²⁵I]T3, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using Scatchard analysis or non-linear regression to determine the Kd and the maximum binding capacity (Bmax). For competitive binding assays, the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is calculated and can be converted to a Ki (inhibition constant).
Caption: Workflow for a radioligand binding assay.
Conclusion
The available experimental data unequivocally demonstrates that T3 is a high-affinity ligand for thyroid hormone receptors, a characteristic central to its physiological function. Conversely, T3S exhibits no significant binding to these receptors, rendering it biologically inactive in terms of direct genomic action. This stark difference in binding affinity underscores the importance of sulfation as a mechanism for inactivating thyroid hormones and regulating their local and systemic availability. These findings are fundamental for researchers investigating thyroid hormone action and for professionals involved in the design and development of novel therapeutic agents that modulate thyroid hormone signaling.
References
Safety Operating Guide
Navigating the Disposal of Triiodothyronine Sulfate: A Guide to Safe Laboratory Practices
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the material safety data sheet (MSDS) for Triiodothyronine sulfate and adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[1]
-
If there is a risk of generating dust or aerosols, use respiratory protection.
Spill Management:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent material such as sand or earth.
-
For larger spills, dike the area to prevent spreading.
-
Prevent the spilled material from entering drains or waterways.[2][3][4]
-
Collect the spilled material and place it in a properly labeled, sealed container for disposal.
Step-by-Step Disposal Protocol
The following procedure is a conservative approach based on general best practices for laboratory chemical waste.
1. Waste Identification and Classification:
-
This compound waste should be classified as chemical waste.
-
If mixed with other substances, the entire mixture should be treated as hazardous waste.[5]
2. Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.[3]
-
Keep solid and liquid waste in separate, clearly labeled containers.
3. Waste Container and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for T3S waste.[6]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information.
-
Indicate the date when the waste was first added to the container.[6]
4. On-site Storage:
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[6]
-
The storage area should be a cool, dry, and well-ventilated location, away from heat and direct sunlight.[2]
-
Ensure the container is kept tightly closed except when adding waste.[3][6]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[6]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[3][4]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2][3]
Summary of Disposal Information
| Parameter | Guideline | Source |
| Waste Classification | Chemical Waste / Hazardous Waste | General Best Practice |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat | [1] |
| Spill Containment | Use inert absorbent material; prevent entry into drains | [2][3][4] |
| Waste Container | Dedicated, leak-proof, chemically compatible, and sealed | [6] |
| Waste Labeling | "Hazardous Waste," "this compound," accumulation start date | [6] |
| Storage Location | Designated satellite accumulation area; cool, dry, well-ventilated | [2][6] |
| Disposal Method | Contact Environmental Health and Safety for professional disposal | [6] |
| Prohibited Disposal | Do not dispose of in drains or regular trash | [3][4] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Biological Fate of this compound
Understanding the metabolic fate of T3S can provide context for its handling, although it does not replace the need for proper chemical disposal procedures in a laboratory setting. In the body, T3S is rapidly metabolized, primarily through deiodination.[7] Sulfation is a key step in the inactivation and disposal of thyroid hormones.[8][9][10] While the body has natural pathways for its breakdown, in a laboratory or manufacturing context, unconsolidated T3S must be treated as a chemical waste product to mitigate any potential environmental or health impacts.
References
- 1. labtest.com.br [labtest.com.br]
- 2. biovendor.com [biovendor.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. epa.gov [epa.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Characteristics of 3,5,3'-triiodothyronine sulfate metabolism in euthyroid man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Role of sulfation in thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfation of thyroid hormone by estrogen sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Triiodothyronine sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Triiodothyronine sulfate. Given the limited specific hazard data available for this compound, these recommendations are based on best practices for handling potent, biologically active compounds in a laboratory setting and information available for the related compound, 3,3',5-Triiodo-L-thyronine.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Handling Solid Compound (Weighing, Aliquoting) | - Nitrile or Butyl Rubber Gloves- Lab Coat- Safety Glasses with Side Shields or Goggles- Face Mask (N95 or higher) | Prevents skin contact and inhalation of fine powder. |
| Preparing Solutions (Dissolving) | - Nitrile or Butyl Rubber Gloves- Lab Coat- Safety Glasses with Side Shields or Goggles- Chemical Fume Hood | Minimizes inhalation of vapors and protects from splashes. |
| General Laboratory Use | - Nitrile or Butyl Rubber Gloves- Lab Coat- Safety Glasses | Standard laboratory practice to prevent accidental contact. |
Handle in accordance with good industrial hygiene and safety practice.[1] Protective gloves should comply with EC Directive 89/686/EEC and the related standard EN374.[1]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located within a chemical fume hood or a balance enclosure.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment (spatulas, weigh boats, vials, solvents) and have them readily accessible within the fume hood to minimize movement and potential for spills.
2. Weighing the Solid Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully open the container of this compound inside the chemical fume hood.
-
Use a clean spatula to transfer the desired amount of the solid to a weigh boat.
-
Minimize the generation of dust.
-
Once the desired amount is weighed, securely close the primary container.
3. Dissolving the Compound:
-
Add the appropriate solvent to the vessel containing the weighed this compound.
-
Gently swirl or vortex the solution to ensure complete dissolution.
-
If heating is required, use a controlled heating block or water bath within the fume hood.
4. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Recommended storage temperature is often -20°C for the powder form.[2][3]
-
Solutions in DMSO can be stored at -80°C for extended periods.[3]
-
Protect from light.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste (unused solutions) should be collected in a separate, labeled hazardous waste container.
2. Decontamination:
-
All non-disposable equipment (spatulas, glassware) should be thoroughly rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
The work area within the chemical fume hood should be wiped down with a suitable cleaning agent.
3. Waste Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for chemical waste disposal.[2]
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for safely handling a potent chemical compound like this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
